molecular formula C8H11NO B123045 4-Methoxy-3,5-dimethylpyridine CAS No. 447461-23-6

4-Methoxy-3,5-dimethylpyridine

Cat. No.: B123045
CAS No.: 447461-23-6
M. Wt: 137.18 g/mol
InChI Key: NBZVILUCDBYYIE-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylpyridine (CAS: 447461-23-6) is a versatile pyridine derivative valued in organic synthesis and pharmaceutical research. It serves as a key precursor in the preparation of more complex, biologically active molecules. For instance, it is a documented intermediate in the synthesis of this compound-2-methanol and 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, the latter being explicitly identified as a pharmaceutical intermediate . A patented process further highlights its value, detailing its use in the synthesis of various 3,5-dimethyl-4-methoxypyridine derivatives . This compound provides a privileged scaffold for medicinal chemistry, enabling the development of potential therapeutics. It is supplied as a solid with a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-9-5-7(2)8(6)10-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZVILUCDBYYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570780
Record name 4-Methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447461-23-6
Record name 4-Methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3,5-dimethylpyridine

Abstract: This technical guide provides a comprehensive examination of the . Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physical, and chemical characteristics of this important heterocyclic building block. We will explore its significance in synthetic chemistry, present available quantitative data, and detail field-proven experimental protocols for property determination, underscoring the causality behind methodological choices. The guide aims to serve as an authoritative resource, grounding key claims in scientific literature and providing a practical framework for laboratory application.

Introduction and Significance

This compound is a substituted pyridine derivative whose unique architecture is of considerable interest in synthetic and medicinal chemistry. The pyridine ring is a privileged scaffold in pharmacology, and the specific substitution pattern of this compound—a methoxy group at the 4-position flanked by methyl groups at the 3 and 5 positions—imparts distinct electronic and steric characteristics.

Its primary significance lies in its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1][2][3][4][5] In the multi-step synthesis of these drugs, derivatives of this compound, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, serve as crucial precursors.[1][2] The purity, stability, and reactivity of this core structure are therefore paramount, directly impacting the yield and quality of the final drug product.[1] A thorough understanding of its fundamental physicochemical properties is thus essential for process optimization, formulation development, and rational drug design.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical profile is the bedrock of its application in any scientific endeavor. This section consolidates the known structural and physical data for this compound.

Structural and Molecular Identity
  • Chemical Name: this compound

  • Synonyms: 3,5-Dimethyl-4-methoxypyridine

  • CAS Number: 447461-23-6[6][7][8]

  • Molecular Formula: C₈H₁₁NO[6]

  • Molecular Weight: 137.18 g/mol [6]

  • Canonical SMILES: CC1=CN=CC(=C1OC)C[6]

  • InChI Key: NBZVILUCDBYYIE-UHFFFAOYSA-N[6]

Quantitative Physicochemical Data

The following table summarizes the key . It is critical to note that while some data is available for its derivatives, many properties of the parent compound are computationally predicted and await experimental verification.

PropertyValueData TypeSource
Appearance White to light brown powder or crystal (for related derivatives)Experimental[2][9]
Melting Point 70-75 °C (for N-Oxide derivative)Experimental[10]
Boiling Point 314.1 ± 37.0 °C (for N-Oxide derivative)Predicted[10]
Density 1.05 ± 0.1 g/cm³ (for N-Oxide derivative)Predicted[10]
Water Solubility Soluble (for hydrochloride salt derivative)Experimental[11][12][13][14]
LogP 1.6Predicted[6]
pKa No data available-

Experimental Protocols for Property Determination

To ensure scientific rigor in research and development, direct experimental determination of key properties is indispensable. The following protocols are presented as self-validating systems, reflecting standard, field-proven methodologies.

Determination of Solubility (Shake-Flask Method)

Expertise & Experience: Solubility is a cornerstone of drug development, profoundly influencing bioavailability and formulation. The shake-flask method is the gold-standard for its thermodynamic equilibrium-based approach, providing highly reliable data. The choice of multiple solvents is crucial to build a comprehensive polarity profile.

Methodology:

  • Add an excess of this compound to a series of sealed vials, each containing a known volume of a specific solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic check can confirm the time to equilibrium.

  • After equilibration, allow the vials to stand, permitting the undissolved solid to sediment.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all particulate matter.

  • Accurately dilute the clear filtrate with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, referencing a standard curve prepared with known concentrations.[15]

Caption: Gold-standard shake-flask protocol for solubility.

Determination of pKa (Potentiometric Titration)

Expertise & Experience: The pKa dictates the ionization state of a molecule at a given pH. For a pyridine derivative, this is critical for predicting its behavior in physiological environments, affecting properties from membrane permeability to receptor binding. Potentiometric titration is a robust and direct method that measures pH changes upon the addition of an acid or base, allowing for precise pKa calculation.

Methodology:

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified, degassed water. A co-solvent like methanol may be used if aqueous solubility is low, but the resulting pKa will be an apparent value (pKa').

  • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) immediately before use.

  • Immerse the calibrated pH electrode and a temperature probe into the sample solution, stirring gently with a magnetic stir bar.

  • Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

  • Record the pH value and the total volume of titrant added after each increment, allowing the pH reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa of the conjugate acid is the pH at the point where 50% of the compound has been protonated (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

Caption: Potentiometric titration for empirical pKa determination.

Conclusion

This compound is a foundational building block in modern pharmaceutical synthesis. While computational models provide valuable initial estimates of its physicochemical properties, this guide underscores the necessity of rigorous experimental verification for any serious research or development application. The detailed protocols for determining solubility and pKa serve as a reliable starting point for such characterization. A comprehensive, experimentally-derived dataset for this compound will empower scientists to optimize synthetic routes, design novel therapeutics, and accelerate the drug development pipeline with greater confidence and precision.

References

  • A Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem. [Online].
  • This compound 1-Oxide CAS#: 91219-89-5. ChemicalBook. [Online].
  • Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem. [Online].
  • Separation of this compound-2-methanol on Newcrom R1 HPLC column. SIELC Technologies. [Online].
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Online].
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. ChemicalBook. [Online].
  • 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | 96300-88-8. Benchchem. [Online].
  • 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer. Cion Pharma. [Online].
  • 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6. Sigma-Aldrich. [Online].
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. FAQ. [Online].
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. [Online].
  • This compound | C8H11NO | CID 15270545. PubChem, National Center for Biotechnology Information. [Online].
  • This compound 1-Oxide | C8H11NO2 | CID 13553787. PubChem, National Center for Biotechnology Information. [Online].
  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. [Online].
  • 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6. TCI Chemicals. [Online].
  • This compound | CAS No- 447461-23-6. GLP Pharma Standards. [Online].
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. ChemicalBook. [Online].
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. Sigma-Aldrich. [Online].
  • This compound 1-Oxide | 91219-89-5. ChemicalBook. [Online].
  • The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Online].
  • 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. ChemBK. [Online].
  • 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6. ChemicalBook. [Online].
  • SAFETY DATA SHEET. Fisher Scientific. [Online].
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents. [Online].
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  • This compound. CymitQuimica. [Online].

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Methoxy-3,5-dimethylpyridine (CAS 447461-23-6), a substituted pyridine derivative.[1] Targeted at researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide leverages predictive models based on established spectroscopic principles and comparative analysis with structurally related compounds to provide a robust characterization.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] Its structure, featuring a pyridine ring with a methoxy group at the 4-position and two methyl groups at the 3 and 5-positions, is foundational to its chemical and physical properties. Understanding this structure is critical for its application in various research and development contexts, including its role as a potential intermediate in pharmaceutical synthesis.[2]

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 447461-23-6PubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Formula C₈H₁₁NOPubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar structures, such as 4-Methoxy-2,3,5-trimethylpyridine, and established chemical shift principles.[3]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information about the electronic environment of each hydrogen atom.

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegration
H-2, H-6~8.2s2H
OCH₃~3.7s3H
C3-CH₃, C5-CH₃~2.2s6H

Interpretation:

  • The two equivalent protons on the pyridine ring at positions 2 and 6 are expected to appear as a singlet in the aromatic region, shifted downfield due to the deshielding effect of the electronegative nitrogen atom.

  • The three protons of the methoxy group will resonate as a sharp singlet, characteristic of protons on an oxygen-bearing carbon.

  • The six equivalent protons of the two methyl groups at positions 3 and 5 are predicted to appear as a single peak, reflecting their symmetrical environment.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule.

Carbon AtomPredicted Chemical Shift (δ) ppm
C-4~160
C-2, C-6~148
C-3, C-5~125
OCH₃~55
C3-CH₃, C5-CH₃~15

Interpretation:

  • The carbon atom at position 4, directly attached to the oxygen of the methoxy group, is expected to be the most downfield signal.

  • The equivalent carbons at positions 2 and 6 will also be significantly downfield due to their proximity to the nitrogen atom.

  • The carbons at positions 3 and 5, where the methyl groups are attached, will appear at a more intermediate chemical shift.

  • The carbon of the methoxy group will have a characteristic shift around 55 ppm.

  • The carbons of the two equivalent methyl groups are expected to be the most upfield signals.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~240 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay (d1): 2 seconds.

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=N stretch (pyridine ring)~1600Strong
C=C stretch (pyridine ring)~1580, ~1470Strong
C-O stretch (aryl ether)1260-1200Strong
C-H bend (methyl)~1450, ~1375Medium

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations is expected.

  • Strong absorptions corresponding to the C=N and C=C stretching of the pyridine ring are characteristic.

  • A strong band in the fingerprint region will indicate the C-O stretching of the aryl ether linkage.

  • Bending vibrations for the methyl groups will also be present.

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Workflow for IR Analysis:

Caption: Workflow for IR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 137, corresponding to the molecular weight of this compound.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 122.

    • Loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z = 107.

    • Cleavage of the methoxy group to yield a fragment at m/z = 106.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion system with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

Data Acquisition Parameters (EI-MS):

  • Ionization energy: 70 eV.

  • Mass range: m/z 40-400.

Workflow for MS Analysis:

Caption: Workflow for MS sample preparation, data acquisition, and analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, combining predictive data with established principles and comparative studies, provides a robust framework for the characterization of this compound. The detailed protocols for NMR, IR, and MS data acquisition offer a standardized approach for researchers to validate these findings experimentally. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, quality control, and application of this important pyridine derivative.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). This compound. Retrieved from [Link]

  • Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

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solubility of 4-Methoxy-3,5-dimethylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3,5-dimethylpyridine N-oxide in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound N-oxide, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern the compound's solubility. We will analyze its molecular structure to predict solubility behavior, present the available qualitative data, and provide detailed, field-proven protocols for the experimental determination of solubility. The guide emphasizes a first-principles approach, enabling scientists to make informed decisions on solvent selection for synthesis, purification, and formulation.

Understanding the fundamental properties of a molecule is the first step in predicting and manipulating its solubility. This compound N-oxide is a solid at room temperature with a melting point between 70-75°C.[1] Its structure is foundational to its behavior in solution.

Chemical Identity and Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are critical for predicting the compound's interaction with various solvents.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂[1][2][3]
Molecular Weight ~153.18 g/mol [2][3]
IUPAC Name 4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium[3]
CAS Number 91219-89-5[1][2][3]
Physical Form Solid[1]
Melting Point 70-75°C[1]
Polar Surface Area (PSA) 34.69 Ų[2]
LogP (Octanol-Water Partition Coefficient) 0.6 to 1.74[2][3]

Note on LogP: The variation in reported LogP values highlights the difference between calculated and experimental values. A LogP in this range suggests moderate lipophilicity, indicating that the compound will have an affinity for both moderately polar and nonpolar organic solvents, but its solubility in water will be limited.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4] The overall polarity of this compound N-oxide is a composite of its distinct functional groups.

Molecular Structure and Polarity Analysis

The solubility behavior of the title compound is dictated by a balance of hydrophilic and lipophilic regions within its structure.

  • Pyridine N-oxide Moiety: This is the most dominant polar feature. The N-O bond is highly polarized, making this group an excellent hydrogen bond acceptor. This feature promotes solubility in polar protic and aprotic solvents.

  • Methoxy Group (-OCH₃): The ether linkage adds a polar component, but the methyl group contributes to its lipophilic character.

  • Dimethyl Groups (-CH₃): These two alkyl groups are nonpolar and lipophilic, increasing the compound's affinity for less polar organic solvents.

  • Aromatic Pyridine Ring: The ring itself contributes to the molecule's rigidity and can participate in weak van der Waals forces and pi-stacking interactions.

G cluster_molecule This compound N-oxide cluster_groups Functional Group Influence cluster_properties Resulting Solubility Contribution Molecule C₈H₁₁NO₂ N_Oxide Pyridine N-oxide Molecule->N_Oxide Methoxy Methoxy Group Molecule->Methoxy Dimethyl Dimethyl Groups Molecule->Dimethyl Polar_Solvents Affinity for Polar Solvents (e.g., Alcohols, Acetone) N_Oxide->Polar_Solvents Strong H-bond acceptor Methoxy->Polar_Solvents Weakly polar Nonpolar_Solvents Affinity for Nonpolar Solvents (e.g., Toluene, Chloroform) Methoxy->Nonpolar_Solvents Lipophilic CH₃ Dimethyl->Nonpolar_Solvents Strongly lipophilic

Caption: Influence of functional groups on solubility.

This structural balance suggests that the compound will exhibit favorable solubility in solvents of intermediate polarity, such as chlorinated hydrocarbons and esters, where both the polar N-oxide and the lipophilic alkyl groups can be effectively solvated.

Reported Solubility Data

Comprehensive quantitative solubility data for this compound N-oxide across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative data has been reported.

SolventSolubilitySource
ChloroformSoluble[1]
Ethyl AcetateSoluble[1]

A structurally related compound, 4-methoxypyridine N-oxide (lacking the two methyl groups), is described as being soluble in most common organic solvents.[6] This suggests that this compound N-oxide is also likely to be soluble in a range of common laboratory solvents, a hypothesis that must be confirmed experimentally.

Experimental Protocol for Solubility Determination

For any process development or research application, experimental verification of solubility is essential. A robust protocol ensures that the data generated is accurate and reproducible.

Workflow for Solubility Screening

A systematic approach to testing solubility is crucial. The following workflow can be used for both qualitative screening and as a precursor to quantitative analysis.

Caption: Workflow for qualitative solubility assessment.

Protocol: Quantitative Isothermal Equilibrium Solubility Measurement

This protocol describes the "gold standard" method for determining the equilibrium solubility of a solid in a solvent at a specific temperature.

Rationale: This method ensures that the solvent is fully saturated with the solute and that the system has reached thermodynamic equilibrium, providing a true measure of solubility. The use of a precise analytical technique like HPLC or UV-Vis for quantification ensures accuracy.

Materials and Reagents:

  • This compound N-oxide (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4 decimal places)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound N-oxide to a series of labeled vials. The key is to ensure that undissolved solid remains at equilibrium. A starting point is ~50-100 mg of solid.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical.[5] Visual confirmation of remaining solid is necessary to ensure saturation.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, labeled vial. This step removes any suspended microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., a 100-fold dilution).

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)

Self-Validation: The protocol's trustworthiness is ensured by several factors: the use of excess solid guarantees saturation, the extended equilibration time ensures a stable state is reached, and quantification against a standard curve provides an accurate measurement.

Conclusion

While published quantitative data is scarce, a thorough analysis of the molecular structure of this compound N-oxide allows for reasoned predictions of its solubility. Its amphiphilic nature, arising from the polar N-oxide group and lipophilic alkyl substituents, suggests broad solubility in organic solvents of intermediate polarity. The qualitative reports of solubility in chloroform and ethyl acetate support this hypothesis. For any critical application in research or development, the experimental determination of solubility is paramount. The detailed isothermal equilibrium protocol provided in this guide offers a robust and reliable method for generating the precise data required for informed scientific and process decisions.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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  • Solubility of Organic Compounds. (2023, August 31).
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  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

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  • 4‐Methoxypyridine N‐oxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-methoxy-2,3,5-trimethylpyridine N-oxide. (n.d.). PrepChem.com. Retrieved from [Link]

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The Versatile Heterocycle: A Technical Guide to 4-Methoxy-3,5-dimethylpyridine as a Cornerstone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the core attributes of 4-methoxy-3,5-dimethylpyridine, a substituted pyridine that serves as a pivotal building block in the creation of complex molecular architectures, most notably in the pharmaceutical industry. This guide will delve into its synthesis, reactivity, and diverse applications, providing both theoretical understanding and practical, field-proven insights to empower your research endeavors.

Introduction: Unveiling a Privileged Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their presence in a vast array of FDA-approved drugs and biologically active compounds. Among these, this compound stands out due to its unique electronic and steric properties. The strategic placement of an electron-donating methoxy group at the 4-position, flanked by two methyl groups at the 3- and 5-positions, bestows upon this molecule a nuanced reactivity profile that has been artfully exploited in the synthesis of high-value targets. Its most prominent role is as a key precursor to proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[1] This guide will provide a comprehensive overview of this versatile building block, from its fundamental synthesis to its application in cutting-edge research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound and Key Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compoundC₈H₁₁NO137.18447461-23-6-
This compound N-oxideC₈H₁₁NO₂153.1891219-89-5-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideC₉H₁₃Cl₂NO222.1186604-75-3White to off-white crystalline solid

Spectroscopic Data:

  • ¹H NMR: The two equivalent protons on the pyridine ring (at C2 and C6) are expected to appear as a singlet in the aromatic region. The methyl protons at C3 and C5 will also be a singlet, shifted slightly upfield. The methoxy protons will present as a sharp singlet, typically around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the substituents. The methoxy group will cause a downfield shift of the C4 carbon and an upfield shift of the C3 and C5 carbons due to resonance effects. The methyl and methoxy carbons will appear in the aliphatic region of the spectrum.[2][3][4]

Synthesis of the Core Scaffold and Key Intermediates

The synthetic accessibility of this compound and its derivatives is a key factor in its widespread use. The most common synthetic strategies commence from readily available starting materials like 3,5-lutidine (3,5-dimethylpyridine).

Synthesis of this compound N-oxide

The N-oxide is a crucial intermediate, activating the pyridine ring for subsequent functionalization. The synthesis typically involves a two-step process from 3,5-lutidine.

Synthesis_N_Oxide cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Methoxylation A 3,5-Lutidine B 3,5-Dimethylpyridine N-oxide A->B H₂O₂, Acetic Acid C 3,5-Dimethylpyridine N-oxide D 3,5-Dimethyl-4-nitropyridine N-oxide C->D H₂SO₄, HNO₃ E 3,5-Dimethyl-4-nitropyridine N-oxide F This compound N-oxide E->F Sodium Methoxide

Caption: Key transformation to the active chloromethyl intermediate.

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

[5][6]1. Hydroxymethylation: this compound N-oxide undergoes rearrangement upon treatment with acetic anhydride, followed by hydrolysis to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This step introduces a functional handle at one of the methyl groups. 2[6]. Chlorination: The resulting alcohol is dissolved in a suitable solvent like dichloromethane. A chlorinating agent, such as thionyl chloride or sulfuryl chloride, is then added dropwise, often at reduced temperatures to control the reaction's exothermicity. 3[5][6]. Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent like hexane or acetone and filtered to yield the desired 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.

[5][6]### 4. Chemical Reactivity: A Tale of Sterics and Electronics

The reactivity of this compound is a fascinating interplay between the electronic effects of its substituents and the steric hindrance they impose.

  • Nucleophilicity of the Pyridine Nitrogen: The 4-methoxy group is a strong electron-donating group through resonance, significantly increasing the electron density on the pyridine ring and, consequently, the basicity and nucleophilicity of the nitrogen atom. The two methyl groups at the 3- and 5-positions further enhance this effect through induction. This makes the pyridine nitrogen a potent nucleophile and a good ligand for metal catalysis.

[7]* Electrophilic Aromatic Substitution: The electron-rich nature of the pyridine ring, thanks to the methoxy and methyl groups, makes it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. However, the directing effects of the substituents and the inherent reactivity of the pyridine ring must be considered. The positions ortho and para to the methoxy group (C3 and C5) are already occupied. The N-oxide is often used to facilitate electrophilic substitution at the 4-position.

  • Nucleophilic Aromatic Substitution: The electron-donating substituents generally disfavor nucleophilic aromatic substitution on the pyridine ring itself. However, as seen in the synthesis of the N-oxide, a nitro group at the 4-position can be readily displaced by a nucleophile like methoxide.

  • Reactivity of the Methyl Groups: The methyl groups, particularly the one at the 2-position, can be functionalized, as demonstrated in the synthesis of the 2-chloromethyl derivative. This reactivity is often unlocked by initial N-oxidation of the pyridine ring.

Applications in Synthesis: A Gateway to Molecular Complexity

The utility of this compound as a building block is most prominently showcased in the pharmaceutical industry.

Proton Pump Inhibitors (PPIs)

The synthesis of omeprazole and its analogues is the most significant application of this heterocyclic scaffold. The 2-chloromethyl derivative serves as the key electrophile that is coupled with a benzimidazole nucleophile.

dot

PPI_Synthesis A 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine Hydrochloride C Coupled Intermediate A->C B Benzimidazole Derivative (Nucleophile) B->C D Proton Pump Inhibitor (e.g., Omeprazole) C->D Oxidation

Caption: General synthetic scheme for Proton Pump Inhibitors.

This coupling reaction, followed by an oxidation step, assembles the final drug molecule. The purity and yield of the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are critical for the overall efficiency and cost-effectiveness of the PPI manufacturing process.

[8]#### 5.2. Emerging Applications in Drug Discovery

Beyond its established role in PPI synthesis, the this compound scaffold is being explored in other areas of medicinal chemistry. For instance, derivatives of this heterocycle have been investigated as potential kinase inhibitors . The substituted pyridine core can serve as a scaffold to which various pharmacophoric groups can be attached to target the ATP-binding site of kinases, which are crucial targets in oncology and inflammation research.

Conclusion: An Indispensable Tool for the Modern Chemist

This compound is more than just a simple heterocycle; it is a testament to the power of strategic substitution in tuning molecular properties. Its synthetic accessibility, coupled with its unique reactivity profile, has cemented its status as an indispensable building block in the pharmaceutical industry. As our understanding of medicinal chemistry deepens, it is highly probable that this versatile scaffold will find new and exciting applications, further solidifying its importance in the quest for novel therapeutics. This guide has aimed to provide a comprehensive yet practical overview to aid researchers in harnessing the full potential of this remarkable molecule.

References

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

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The Pivotal Role of 4-Methoxy-3,5-dimethylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-3,5-dimethylpyridine, a heterocyclic building block of paramount importance in medicinal chemistry. While its application portfolio is dominated by its role as a key intermediate in the synthesis of blockbuster proton pump inhibitors (PPIs), this document delves into its synthesis, chemical properties, and the nuanced structure-activity relationships that underscore its therapeutic significance. Furthermore, this guide explores the mechanistic role of the pyridine moiety in the biological activity of PPIs and discusses pertinent experimental protocols and green chemistry considerations for its synthesis and manipulation.

Introduction

In the landscape of pharmaceutical sciences, the strategic importance of heterocyclic compounds cannot be overstated. Among these, pyridine derivatives have emerged as privileged scaffolds in drug discovery, owing to their unique electronic properties and ability to engage in various biological interactions. This compound, a seemingly simple substituted pyridine, exemplifies the profound impact a well-designed molecular fragment can have on the development of life-changing therapeutics. Its indelible mark is most evident in the field of gastroenterology, where it serves as a cornerstone in the industrial-scale synthesis of proton pump inhibitors (PPIs) such as omeprazole and its single-enantiomer counterpart, esomeprazole.[1] These drugs have revolutionized the management of acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD).[1] This guide aims to provide a detailed technical resource for researchers and professionals engaged in drug development, illuminating the multifaceted role of this compound from the laboratory to its clinical impact.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The following table summarizes its key computed and, where available, experimental properties.

PropertyValueSource
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
IUPAC Name This compound[2]
CAS Number 447461-23-6[2]
XLogP3 1.6[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The two equivalent methyl groups at the 3- and 5-positions would appear as a singlet, and the methoxy protons would also present as a singlet. The two equivalent aromatic protons at the 2- and 6-positions would appear as a singlet further downfield.

¹³C NMR: The carbon NMR would show distinct signals for the methyl, methoxy, and aromatic carbons, with the number of signals corresponding to the symmetry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl and aromatic groups, C-O stretching of the methoxy group, and characteristic C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ).

Synthesis of this compound and its Key Derivatives

The synthesis of this compound and its activated derivatives is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available precursors like 3,5-lutidine (3,5-dimethylpyridine).

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

A common precursor for the chloromethyl derivative is (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. A scalable synthesis of this intermediate often involves the hydrolysis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Experimental Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol [4]

  • Materials: 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Methanol, Water, Potassium Iodide, Sodium Hydroxide, Dichloromethane, Anhydrous Sodium Sulfate.

  • Procedure:

    • Suspend 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of methanol and water.[4]

    • Add potassium iodide and sodium hydroxide to the suspension.[4]

    • Monitor the reaction until completion.

    • Remove the methanol via rotary evaporation.[4]

    • Add drinking water to the residue.[4]

    • Extract the aqueous layer with dichloromethane (3x).[4]

    • Combine the organic phases and dry over anhydrous sodium sulfate.[4]

    • Filter and concentrate under reduced pressure to yield the product.

Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This activated intermediate is pivotal for the subsequent coupling reaction with the benzimidazole moiety in PPI synthesis. It is typically prepared from (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

  • Materials: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, Dichloromethane, Thionyl chloride, Diethyl ether.

  • Procedure:

    • Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol in dichloromethane and cool to 0°C.

    • Add a solution of thionyl chloride in dichloromethane dropwise to the cooled solution.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Add diethyl ether dropwise while cooling.

    • Stir for an additional 2 hours at room temperature.

    • Collect the precipitated crystals by filtration, wash with ether, and dry to obtain the product.

The Central Role in Proton Pump Inhibitor (PPI) Synthesis

The primary and most significant application of this compound derivatives in medicinal chemistry is as a key building block for proton pump inhibitors.[1]

The Logical Workflow for PPI Synthesis

The general synthetic strategy for PPIs like omeprazole involves the coupling of the activated pyridine intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, with a substituted 2-mercaptobenzimidazole, followed by a controlled oxidation of the resulting thioether to a sulfoxide.

PPI_Synthesis A This compound Precursor B (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol A->B Functionalization C 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl B->C Chlorination E Thioether Intermediate C->E Coupling D 2-Mercaptobenzimidazole Derivative D->E F Proton Pump Inhibitor (e.g., Omeprazole) E->F Oxidation

Caption: General synthetic workflow for Proton Pump Inhibitors.

Mechanism of Action and the Role of the Pyridine Moiety

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The substituted pyridine ring of the PPI plays a crucial role in this activation and subsequent inhibition of the H+/K+ ATPase (the proton pump).

The pKa of the pyridine nitrogen is critical for the drug's selective accumulation in the acidic parietal cell canaliculi. The electron-donating methoxy group at the 4-position of the pyridine ring increases the basicity of the pyridine nitrogen, facilitating its protonation and trapping the drug at its site of action. This protonated form then undergoes an acid-catalyzed rearrangement to form a reactive sulfenamide intermediate, which covalently binds to cysteine residues on the proton pump, leading to its irreversible inhibition.

PPI_Mechanism cluster_parietal_cell Parietal Cell (Acidic Environment) PPI Proton Pump Inhibitor (Prodrug) Activated_PPI Protonated Pyridine PPI->Activated_PPI Protonation Rearrangement Acid-Catalyzed Rearrangement Activated_PPI->Rearrangement Sulfenamide Reactive Sulfenamide Intermediate Rearrangement->Sulfenamide Inhibited_Pump Covalently Inhibited Pump Sulfenamide->Inhibited_Pump Covalent Bonding to Cysteine Residues Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->Inhibited_Pump

Caption: Simplified mechanism of action of Proton Pump Inhibitors.

Structure-Activity Relationship (SAR)

The substitution pattern on the pyridine ring of PPIs has a significant impact on their activity. The 4-methoxy and 3,5-dimethyl substitution pattern is highly optimized for potent proton pump inhibition.

  • 4-Methoxy Group: As an electron-donating group, it increases the pKa of the pyridine nitrogen, enhancing its accumulation in the acidic environment of the parietal cells. This leads to a higher local concentration of the drug at the target site.

  • 3,5-Dimethyl Groups: These methyl groups provide steric hindrance that can influence the conformation of the molecule and its interaction with the active site of the proton pump. They also contribute to the overall lipophilicity of the molecule, which can affect its membrane permeability.

Modifications to this substitution pattern can lead to significant changes in the drug's potency, duration of action, and metabolic stability.

Green Chemistry Approaches

The large-scale production of PPIs necessitates the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to reduce waste, improve energy efficiency, and utilize safer reagents.

One notable approach involves a three-step synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride that is carried out without the isolation of the first and second step intermediates.[2][5] This method improves productivity and significantly reduces the use of solvents.[2][5] The process starts with the methoxylation of 3,5-dimethyl-4-nitropyridine-1-oxide, followed by methylation and hydroxylation, and finally chlorination.[2][5] This streamlined approach minimizes waste and energy consumption, aligning with the principles of green chemistry.[2][5]

Other Potential Medicinal Chemistry Applications

While the role of this compound in PPIs is its most prominent application, the substituted pyridine scaffold is a versatile platform in medicinal chemistry. Research into derivatives of this compound and related analogs continues to explore their potential in other therapeutic areas. The electronic and steric properties conferred by the methoxy and dimethyl substituents can be fine-tuned to target a variety of biological receptors and enzymes. For instance, pyridine derivatives are being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Conclusion

This compound is a testament to the power of a well-designed molecular scaffold in medicinal chemistry. Its role as a pivotal intermediate in the synthesis of proton pump inhibitors has had a profound and lasting impact on global health. A deep understanding of its synthesis, properties, and the structure-activity relationships it governs is essential for chemists and pharmaceutical scientists working to develop new and improved therapeutics. As the principles of green chemistry become increasingly integral to drug manufacturing, the continued optimization of synthetic routes to this important building block will remain a key area of research. The versatility of the substituted pyridine core suggests that the story of this compound and its analogs in medicinal chemistry is far from over, with potential for new applications yet to be discovered.

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASAYAN Journal of Chemistry, 17(4), 2067-2074.
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  • GLP Pharma Standards. (n.d.). This compound | CAS No- 447461-23-6. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

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  • Al-Zoubi, W. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6296.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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discovery and history of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery and History of 4-Methoxy-3,5-dimethylpyridine and its Derivatives

This technical guide provides a comprehensive overview of this compound and its immediate derivatives, pivotal intermediates in the synthesis of proton pump inhibitors (PPIs). We will explore the historical development of its synthetic pathways, from foundational multi-step procedures to modern process optimizations. The document elucidates the critical role of this substituted pyridine in the mechanism of action of blockbuster drugs like omeprazole, detailing the causality behind key experimental choices in its synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, physicochemical data, and a thorough examination of its significance in pharmaceutical chemistry.

Introduction: A Cornerstone of Modern Pharmacotherapy

In the vast landscape of pharmaceutical intermediates, few molecules hold the same significance as the substituted pyridine scaffold found in proton pump inhibitors. Specifically, the derivative 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride serves as the linchpin in the synthesis of some of the most widely prescribed drugs for acid-related gastrointestinal disorders, including omeprazole and esomeprazole.[1][2] Developed in the late 1980s, these drugs revolutionized the treatment of gastric and duodenal ulcers.[1] The discovery and refinement of the synthesis of this key pyridine intermediate were, therefore, paramount to the success and scalability of these essential medicines.

The unique substitution pattern of the pyridine ring—a methoxy group at the 4-position and methyl groups at the 3- and 5-positions—is not accidental. This arrangement is crucial for modulating the nucleophilicity and pKa of the pyridine nitrogen, a property essential for the drug's mechanism of action, which involves accumulation in the acidic environment of parietal cells.[3] This guide traces the history of this molecule, from its initial complex synthesis to optimized, large-scale production methods, highlighting its indispensable role in medicinal chemistry.

The Genesis of a Key Intermediate: A Synthetic Journey

The history of this compound is fundamentally a story of synthetic organic chemistry, marked by a series of strategic transformations to build the required functionality on a simple pyridine core. The most common and historically significant pathway begins with readily available starting materials like 3,5-lutidine (3,5-dimethylpyridine).

The overall synthetic strategy involves several key stages:

  • Ring Activation: Pyridine itself is electron-deficient and resistant to electrophilic substitution. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This transformation increases the electron density of the ring, particularly at the 4-position, making it susceptible to subsequent reactions.

  • Introduction of Functionality: Key functional groups, such as a nitro group and later a methoxy group, are installed on the activated ring.

  • Side-Chain Elaboration: A reactive handle, typically a hydroxymethyl or chloromethyl group, is introduced at the 2-position. This group serves as the connection point for the second major fragment of the final PPI drug, the benzimidazole moiety.

Foundational Synthetic Pathway

The most established route to the critical intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, can be systematically broken down.

G A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation (e.g., H₂O₂, Acetic Acid) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (H₂SO₄, HNO₃) D 3,5-Dimethyl-4-methoxypyridine-N-oxide C->D Methoxylation (NaOH, Methanol) E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol D->E Hydroxymethylation (e.g., Rearrangement/Hydrolysis) F 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl E->F Chlorination (e.g., SOCl₂)

Caption: Foundational synthetic pathway to the key pyridine intermediate.

This multi-step process, while effective, presented challenges for industrial-scale production, including the use of harsh reagents and the need to isolate multiple intermediates, which could lower the overall yield.[4]

Evolution and Process Optimization

Recognizing the limitations of early methods, significant research has been dedicated to optimizing the synthesis. These "green chemistry" approaches focus on improving efficiency, reducing waste, and enhancing safety.[4]

Key improvements include:

  • Telescoped Reactions: Modern procedures often avoid the isolation of every intermediate. For instance, the conversion of 3,5-Dimethyl-4-nitropyridine-1-oxide through to the hydroxymethyl derivative can be performed in a streamlined process without purification of each step, significantly improving productivity and reducing solvent usage.[4]

  • Alternative Reagents: While thionyl chloride is a common chlorinating agent, other reagents like POCl₃ or triphosgene have been explored to offer milder reaction conditions or different by-product profiles.[5][6] The use of triphosgene, for example, produces carbon dioxide as a byproduct instead of sulfur dioxide, which is more environmentally benign.[6]

These advancements underscore the dynamic nature of process chemistry, where the initial discovery of a synthetic route is merely the beginning of a continuous effort toward economic and environmental viability.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of the key pyridine intermediates is crucial for their handling, reaction optimization, and purification.

Property2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Molecular Formula C₉H₁₂ClNO · HClC₉H₁₃NO₂
Molecular Weight 222.11 g/mol 167.21 g/mol
CAS Number 86604-75-386604-78-6[7]
Appearance White to off-white crystalline solid[8]White to light brown powder or crystal[9]
Melting Point 128-131 °C[8]56.5-60.5 °C[9]

Characterization of these compounds relies on standard analytical techniques. Every batch synthesized for pharmaceutical use is rigorously tested, with certificates of analysis typically including data from ¹H NMR, Mass Spectrometry, and HPLC to confirm identity and purity.[10]

The Critical Role in Proton Pump Inhibitors

The ultimate purpose of synthesizing 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is its function as a primary building block for PPIs. The final drug molecule is assembled by coupling this pyridine derivative with a substituted benzimidazole moiety.

G cluster_0 Key Intermediates Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine PPI Proton Pump Inhibitor (e.g., Omeprazole) Pyridine->PPI Coupling Reaction (Thioether Formation) Benzimidazole Substituted Benzimidazole (e.g., Mercaptobenzimidazole) Benzimidazole->PPI

Caption: Assembly of a Proton Pump Inhibitor from its core building blocks.

The reaction involves the formation of a thioether linkage, which is subsequently oxidized to a sulfinyl group. This sulfinyl bridge is central to the drug's mechanism. In the acidic environment of the stomach's parietal cells, the PPI undergoes a molecular rearrangement to form a reactive species that irreversibly binds to and inhibits the H⁺/K⁺-ATPase enzyme, or "proton pump".[3][11]

The specific substituents on the pyridine ring are vital:

  • 4-Methoxy Group: This electron-donating group increases the basicity (and thus the pKa) of the pyridine nitrogen.[3] This ensures the pyridine moiety becomes protonated and "trapped" within the acidic canaliculi of the parietal cells, concentrating the drug at its site of action.[3]

  • 3,5-Dimethyl Groups: These groups provide steric bulk and influence the electronic properties of the ring, contributing to the overall stability and pharmacological profile of the final drug molecule.

Detailed Experimental Protocol: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

The conversion of the hydroxymethyl intermediate to the reactive chloromethyl derivative is a critical and well-documented step. The following protocol is a representative example based on established procedures.[1][12][13]

Workflow

G A Charge Reactor with (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and Dichloromethane (DCM) B Cool Reaction Mixture (e.g., 0-5 °C) A->B D Slowly Add Thionyl Chloride Solution to Reactor B->D C Prepare Solution of Thionyl Chloride in DCM C->D E Stir at Room Temperature (e.g., 1-2 hours) D->E F Monitor Reaction Completion (e.g., by TLC or HPLC) E->F G Remove Solvent under Reduced Pressure F->G H Triturate Solid Residue with Hexane or Acetone G->H I Filter and Wash Solid H->I J Dry Product to Yield 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl I->J

Caption: Experimental workflow for the synthesis of the chlorinated intermediate.

Step-by-Step Methodology

Reagents and Equipment:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)[1]

  • Dichloromethane (DCM), anhydrous

  • Hexanes or Acetone for washing

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane.[13]

  • Cooling: Cool the solution in an ice bath to 0-5 °C with gentle stirring.

  • Reagent Addition: Add a solution of thionyl chloride (approx. 1.05 eq) in dichloromethane dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.[1][13]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.[1][13]

  • Isolation: To the resulting solid or oil, add a non-polar solvent such as hexanes or acetone and stir vigorously to form a slurry (trituration).[1][13]

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold hexanes or acetone, and dry under vacuum to afford 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.[1][13]

Causality: The use of thionyl chloride is a classic and efficient method for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl gas) are volatile, which simplifies purification. The final product is isolated as a stable hydrochloride salt.

Conclusion

The journey of this compound from a laboratory chemical to a key industrial intermediate is a testament to the power of synthetic chemistry in advancing medicine. Its history is one of incremental but crucial innovation, refining complex multi-step syntheses into robust, scalable processes. This molecule is not merely a precursor; its specific electronic and steric properties are integral to the therapeutic success of proton pump inhibitors. For professionals in drug development, understanding the history, synthesis, and chemical logic of this cornerstone compound provides invaluable insight into the intricate relationship between molecular architecture and pharmacological function.

References

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4-Methoxy-3,5-dimethylpyridine N-oxide synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylpyridine N-oxide: Synthesis, Properties, and Applications

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound N-oxide, a pivotal intermediate in the pharmaceutical industry. Primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole, this document delves into the nuanced chemistry of its synthesis, its distinct physicochemical properties, and its critical applications in drug development. We will explore the strategic rationale behind its multi-step synthesis, detail validated experimental protocols, and discuss the compound's reactivity which makes it a valuable molecular building block. This guide is intended for researchers, chemists, and professionals in pharmaceutical development who require a deep, practical understanding of this important molecule.

Introduction and Strategic Importance

This compound N-oxide (CAS No: 91219-89-5) is a substituted pyridine N-oxide that has garnered significant attention not for its direct therapeutic properties, but as a crucial precursor in the synthesis of several blockbuster drugs.[1][2] Its molecular architecture is specifically designed to facilitate the construction of the complex frameworks of benzimidazole-based PPIs. These drugs, including the widely-prescribed omeprazole, function by inhibiting gastric acid secretion and are used to treat conditions like ulcers and gastroesophageal reflux disease.[1][2]

The presence of the N-oxide functionality is a key strategic element. In organic synthesis, the N-oxide group is highly versatile; it is a strong electron-donating group via resonance, which activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution.[3] Simultaneously, it can be deoxygenated or facilitate rearrangements, offering multiple pathways for further functionalization.[4][5] This guide will elucidate the synthetic pathway that leverages this reactivity to produce this compound N-oxide efficiently and discuss its subsequent transformations.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its handling, reaction optimization, and purification. The key properties of this compound N-oxide are summarized below.

PropertyValueReference(s)
CAS Number 91219-89-5[6]
Molecular Formula C₈H₁₁NO₂[6]
Molecular Weight 153.18 g/mol [6]
IUPAC Name 4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium[6]
Synonyms 3,5-Dimethyl-4-methoxypyridine N-oxide[6][7]
Appearance Light brown crystalline solid[4]
Melting Point 82-85 °C[4]
Solubility Soluble in most common organic solvents[4]

Synthesis of this compound N-oxide

The synthesis of the title compound is a well-established, multi-step process that typically begins with the commercially available starting material, 3,5-lutidine (3,5-dimethylpyridine). The overall strategy involves three key transformations: N-oxidation, nitration, and finally, methoxylation.

G cluster_0 Overall Synthesis Pathway A 3,5-Lutidine B 3,5-Dimethylpyridine N-oxide A->B Step 1: N-Oxidation (H₂O₂ / Acetic Acid) C 3,5-Dimethyl-4-nitropyridine N-oxide B->C Step 2: Nitration (HNO₃ / H₂SO₄) D This compound N-oxide C->D Step 3: Methoxylation (Sodium Methoxide) E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol D->E Further Transformation for PPIs

Caption: Overall workflow for the synthesis of this compound N-oxide.

Step 1: N-Oxidation of 3,5-Lutidine

Causality: The first step is the oxidation of the pyridine nitrogen. This is crucial because the resulting N-oxide group activates the C4 position of the pyridine ring, making it susceptible to electrophilic attack in the subsequent nitration step.[3] Without the N-oxide, the pyridine ring is deactivated and nitration would be far more difficult and less selective. The most common and effective method utilizes hydrogen peroxide in glacial acetic acid.[3][8]

Detailed Protocol: Synthesis of 3,5-Dimethylpyridine N-oxide [8]

  • In a suitable reaction vessel, dissolve 3,5-lutidine (e.g., 15 kg, 140.2 moles) in glacial acetic acid (48 L) and heat the solution to 60°C.

  • Carefully add hydrogen peroxide (e.g., 30-35% solution) dropwise over a period of several hours while maintaining the temperature. The reaction is exothermic and requires controlled addition.

  • After the initial addition is complete, raise the temperature to 90°C and maintain for several hours (e.g., 3 hours) to drive the reaction to completion.

  • A second portion of hydrogen peroxide may be added to ensure complete conversion of the starting material, followed by further heating (e.g., 16 hours).[8]

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is carefully neutralized with a strong base (e.g., 10M NaOH solution) to a pH of 10. This step must be performed with cooling as it is highly exothermic.

  • The aqueous mixture is extracted with an organic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.

  • Unreacted 3,5-lutidine can be removed by vacuum distillation to yield the pure 3,5-dimethylpyridine-N-oxide. The identity and purity should be confirmed by ¹H and ¹³C NMR.[8]

Step 2: Electrophilic Nitration

Causality: With the N-oxide in place, the 4-position is now electron-rich and activated for electrophilic aromatic substitution. The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[3][9] The N-oxide group directs this electrophile to the 4-position with high regioselectivity.

G cluster_0 Nitration Mechanism Rationale N_Oxide 3,5-Dimethylpyridine N-oxide Resonance Resonance Structure (Negative charge at C4) N_Oxide->Resonance Electron Donating Attack Electrophilic Attack at C4 Resonance->Attack Nucleophilic Site Nitronium Nitronium Ion (NO₂⁺) (from HNO₃/H₂SO₄) Nitronium->Attack Electrophile Product 3,5-Dimethyl-4-nitropyridine N-oxide Attack->Product Forms Product

Caption: The directing effect of the N-oxide group in electrophilic nitration.

Protocol Outline: Synthesis of 3,5-Dimethyl-4-nitropyridine N-oxide [9]

  • 3,5-Dimethylpyridine N-oxide is dissolved in concentrated sulfuric acid with cooling.

  • A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining a controlled temperature, typically between 50-100°C.[9]

  • The reaction is stirred overnight.

  • The reaction mixture is then carefully poured onto ice and neutralized.

  • The product, 4-nitro-3,5-dimethylpyridine-N-oxide, is extracted with an organic solvent (e.g., toluene, dichloroethane).[9] The product is often a light yellow solid after solvent removal.

Step 3: Nucleophilic Aromatic Substitution (Methoxylation)

Causality: The final step involves replacing the nitro group with a methoxy group. This is a nucleophilic aromatic substitution (SNAAr) reaction. The pyridine N-oxide and the strongly electron-withdrawing nitro group at the 4-position make the carbon atom at this position highly electron-deficient and thus extremely susceptible to attack by a strong nucleophile like sodium methoxide.[10]

Protocol Outline: Synthesis of this compound N-oxide [10]

  • 3,5-Dimethyl-4-nitropyridine-N-oxide is suspended in methanol.

  • A solution of sodium methoxide in methanol is added.

  • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).

  • The reaction is then neutralized with an acid (e.g., hydrochloric acid).[10]

  • After workup, which involves solvent removal and extraction with a solvent like methylene dichloride, the final product is isolated.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound N-oxide is as a key intermediate for building more complex molecules.[11] Its most notable application is in the synthesis of omeprazole and its enantiomer, esomeprazole.

The next synthetic step typically involves functionalizing one of the methyl groups, usually at the C2 position. This is often achieved through a rearrangement reaction or a multi-step sequence involving methylation followed by hydroxylation.[10][12] For example, reaction with dimethyl sulfate can form a pyridinium methylsulfate intermediate, which can then be rearranged to introduce a functional group at the 2-methyl position.[12][13] This ultimately leads to the formation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, another critical intermediate.[11][14]

This methanol derivative is then typically chlorinated to form 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.[15] This chlorinated intermediate is then coupled with the requisite mercaptobenzimidazole core to form the final PPI drug structure. The N-oxide itself is not present in the final drug molecule, highlighting its role as a strategic activating and directing group that is removed or transformed in later stages.

Safety and Handling

This compound N-oxide, like many pyridine N-oxide derivatives, should be handled with care in a well-ventilated fume hood.[4] It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is reported to be hygroscopic and should be stored in a tightly sealed container in a dry environment.[4]

Conclusion

This compound N-oxide is a testament to strategic chemical design. While not an active pharmaceutical ingredient itself, its synthesis is a critical enabling technology for the large-scale production of essential medicines. The synthetic route, elegantly leveraging the activating and directing properties of the N-oxide group, demonstrates key principles of modern organic chemistry. This guide has provided a detailed overview of its synthesis, from the rationale behind each step to validated protocols, offering valuable insights for professionals in the field of chemical and pharmaceutical development.

References

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Methoxy-3,5-dimethylpyridine from 3,5-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, four-step protocol for the synthesis of 4-Methoxy-3,5-dimethylpyridine, a key building block in the pharmaceutical industry, starting from commercially available 3,5-lutidine. The described pathway leverages an N-oxidation strategy to activate the pyridine ring, followed by regioselective nitration, nucleophilic aromatic substitution, and final deoxygenation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and troubleshooting advice to ensure a reproducible and efficient synthesis.

Introduction: Strategic Importance and Synthetic Rationale

This compound is a crucial heterocyclic intermediate, most notably utilized in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole, which are widely used to treat acid-reflux disorders.[1][2] The precise arrangement of substituents on the pyridine ring is critical for the pharmacological activity of these drugs. Therefore, a robust and scalable synthetic route is of significant interest.

The electron-deficient nature of the pyridine ring makes it resistant to direct electrophilic substitution. The synthetic strategy outlined herein circumvents this challenge by first converting the pyridine nitrogen to an N-oxide. This transformation has a profound electronic effect on the ring: the N-oxide group is electron-donating through resonance and strongly activating, particularly at the 4-position (para), making it highly susceptible to electrophilic attack.[3][4] Subsequent functionalization at this activated position allows for the strategic introduction of the desired methoxy group. This multi-step synthesis is logical, high-yielding, and relies on well-established chemical transformations.

Overall Synthetic Pathway

The synthesis proceeds through four distinct stages, beginning with the activation of the starting material and culminating in the formation of the target product.

Synthesis_Workflow cluster_0 Overall Reaction Scheme A 3,5-Lutidine B 3,5-Lutidine N-oxide (Intermediate I) A->B Step 1: N-Oxidation (H₂O₂ / Acetic Acid) C 4-Nitro-3,5-dimethylpyridine N-oxide (Intermediate II) B->C Step 2: Nitration (KNO₃ / H₂SO₄) D This compound N-oxide (Intermediate III) C->D Step 3: Methoxylation (SNAr) (Sodium Methoxide) E This compound (Final Product) D->E Step 4: Deoxygenation (PCl₃)

Figure 1: Four-step workflow for the synthesis of this compound.

Experimental Protocols & Mechanistic Discussion

Part 1: Synthesis of 3,5-Lutidine N-oxide (Intermediate I)

Causality & Mechanism: The initial step involves the oxidation of the pyridine nitrogen. In this protocol, hydrogen peroxide and glacial acetic acid react to form peroxyacetic acid in situ. This peracid is a potent electrophilic oxygen donor that attacks the nucleophilic nitrogen atom of 3,5-lutidine, yielding the corresponding N-oxide.[5] This transformation is fundamental as it electronically activates the pyridine ring for the subsequent nitration step.[4]

Protocol:

  • In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add 29.8 mL of glacial acetic acid, 5.82 mL (0.051 mol) of 3,5-lutidine, and 5 mL of 35% hydrogen peroxide.[6]

  • Heat the reaction mixture with constant stirring to an internal temperature of 80°C and maintain for 5 hours.[5][6]

  • After the reaction is complete, cool the flask to room temperature using an ice bath.

  • Remove the excess acetic acid using a high-vacuum distillation unit for approximately 90-120 minutes.[6]

  • Add 10 mL of distilled water to the viscous residue and concentrate the mixture again to remove trace acetic acid.

  • Dissolve the resulting product in 20 mL of distilled water and, using a potentiometer, carefully adjust the pH to 10 with solid sodium carbonate.[6]

  • Transfer the aqueous solution to a separatory funnel and extract the product five times with 50 mL portions of chloroform.[6]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-Lutidine N-oxide as a crystalline solid.

Characterization: The formation of the N-oxide can be confirmed by ¹H NMR spectroscopy. The signal for the methyl protons typically appears around 2.28 ppm in CDCl₃.[5]

Part 2: Synthesis of 4-Nitro-3,5-dimethylpyridine N-oxide (Intermediate II)

Causality & Mechanism: With the ring activated by the N-oxide group, regioselective nitration at the 4-position can be achieved. This is a classic electrophilic aromatic substitution reaction. Concentrated sulfuric acid protonates nitric acid (or reacts with potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich 4-position of the N-oxide then attacks the nitronium ion, leading to the formation of the 4-nitro derivative.[3] Using potassium nitrate instead of nitric acid is a greener approach that can reduce the formation of hazardous nitrogen oxide fumes.[7]

Protocol:

  • Safety First: This procedure involves strong, corrosive acids and a potentially exothermic reaction. Always wear appropriate personal protective equipment (PPE), including a face shield, and work in a chemical fume hood.

  • In a 250 mL round-bottom flask, dissolve 12.3 g (0.1 mol) of 3,5-lutidine-N-oxide in 90 g of concentrated sulfuric acid with cooling in an ice bath.

  • In a separate beaker, carefully prepare the nitrating solution by dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid, ensuring the solution remains cool.[8]

  • Using a dropping funnel, add the nitrating solution dropwise to the cooled N-oxide solution. Maintain the internal temperature between 10°C and 15°C throughout the addition.

  • Once the addition is complete, slowly warm the reaction mixture to 60-65°C and hold for 2 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[8]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Slowly neutralize the acidic solution with concentrated ammonia water until the pH reaches 8-8.5. A light-yellow precipitate will form.[8]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Nitro-3,5-dimethylpyridine N-oxide.

Part 3: Synthesis of this compound N-oxide (Intermediate III)

Causality & Mechanism: This step is a nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effects of both the N-oxide and the nitro group make the carbon at the 4-position highly electrophilic and susceptible to attack by a nucleophile. The methoxide ion (CH₃O⁻), generated from sodium methoxide, attacks this position, forming a Meisenheimer complex intermediate. The complex then collapses, expelling the nitro group as a stable leaving group, to yield the 4-methoxy product.[9][10]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add the 4-Nitro-3,5-dimethylpyridine N-oxide (0.1 mol) obtained from the previous step.

  • Add a solution of sodium methoxide in methanol (e.g., 25% w/w solution, using a 1.2 molar equivalent of NaOMe).

  • Heat the mixture to reflux (approximately 65°C) and maintain for 6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.[9]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound N-oxide.

Part 4: Synthesis of this compound (Final Product)

Causality & Mechanism: The final step is the deoxygenation of the N-oxide to regenerate the pyridine nitrogen. Phosphorus(III) reagents, such as phosphorus trichloride (PCl₃), are excellent oxygen acceptors. The lone pair on the N-oxide oxygen attacks the phosphorus atom of PCl₃, initiating a process that ultimately results in the formation of a stable phosphorus(V) species (e.g., POCl₃) and the desired deoxygenated pyridine product.[11]

Protocol:

  • Dissolve the this compound N-oxide (0.1 mol) in a suitable aprotic solvent, such as chloroform or dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) (0.4 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with the same solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantities, conditions, and expected outcomes for each step of the synthesis, assuming a starting scale of 0.1 moles of 3,5-Lutidine.

StepReactionStarting MaterialKey ReagentsTemp.TimeTypical Yield
1 N-Oxidation3,5-Lutidine (0.1 mol)H₂O₂ (35%), Acetic Acid80°C5 h~95%[12]
2 Nitration3,5-Lutidine N-oxide (0.1 mol)KNO₃ (1.4 eq), H₂SO₄10-65°C~3 h~85%[8]
3 Methoxylation4-Nitro-3,5-dimethylpyridine N-oxide (0.1 mol)NaOMe (1.2 eq), Methanol65°C6 h~90%[13]
4 DeoxygenationThis compound N-oxide (0.1 mol)PCl₃ (0.4 eq), Dichloromethane0-25°C2-4 h~85-90%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in N-Oxidation (Step 1) - Incomplete reaction. - Degradation of H₂O₂. - Product loss during work-up.- Ensure reaction temperature is maintained at 80°C. - Use fresh hydrogen peroxide. - Perform extractions thoroughly; ensure pH is >9 during work-up.
Low Yield/Byproducts in Nitration (Step 2) - Temperature too high during nitrating agent addition, causing side reactions. - Incomplete reaction. - Insufficient acid to generate nitronium ion.- Maintain strict temperature control (<15°C) during the dropwise addition.[14] - Increase reaction time or moderately increase final temperature, monitoring by TLC. - Ensure reagents are anhydrous.
Incomplete Methoxylation (Step 3) - Insufficient sodium methoxide. - Sodium methoxide has degraded due to moisture.- Use a slight excess (1.2-1.5 eq) of sodium methoxide. - Use fresh, anhydrous sodium methoxide and methanol.
Incomplete Deoxygenation (Step 4) - Insufficient PCl₃. - PCl₃ has hydrolyzed.- Add a small additional portion of PCl₃ and monitor by TLC. - Use a fresh bottle of PCl₃.

Conclusion

The multi-step synthesis of this compound from 3,5-lutidine is a reliable and well-documented process. The strategic use of N-oxidation to activate the pyridine ring is a cornerstone of this synthetic route, enabling high regioselectivity in the subsequent nitration and methoxylation steps. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can effectively produce this valuable pharmaceutical intermediate with high yield and purity.

References

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. [URL: https://www.jove.com/t/57233/syntheses-crystallization-and-spectroscopic-characterization-of-3-5][5]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6101712/][6]

  • Experimental setup for nitration of dimethylpyridines. BenchChem. [URL: https://www.benchchem.com/product/b1154361/experimental-setup][3]

  • A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Patsnap. [URL: https://patents.patsnap.com/viewer/doc-view/CN104557693A][8]

  • 3,5-Dimethylpyridine-N-oxide | 3718-65-8. BenchChem. [URL: https://www.benchchem.com/product/b1154361][4]

  • Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide. BenchChem. [URL: https://www.benchchem.com/product/b1145396/technical-support][14]

  • Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Google Patents. [URL: https://patents.google.com/patent/CN104557693A/en][7]

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | 848694-10-0. BenchChem. [URL: https://www.benchchem.com/product/b1494918][9]

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. BenchChem. [URL: https://www.benchchem.com/faqs/b1494918/how-is-2-chloromethyl-4-methoxy-3-5-dimethylpyridine-hydrochloride-synthesized][1]

  • Syntheses of Heterocyclic Compounds. Part X. Halogeno-substituted N-Oxides. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/1965/jr/jr9650002096][15]

  • Synthesis of 4-methoxy-2,3,5-trimethylpyridine N-oxide. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-methoxy-2-3-5-trimethylpyridine-n-oxide][13]

  • Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5- Dimethyl-4-Methoxy Pyridine Hydrochloride. RASĀYAN Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/1100_pdf.pdf][10]

  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents. [URL: https://patents.google.com/patent/CN103232389A/en][2]

  • Method for preparing 3,5-dimethylpyridine-N-oxide. Google Patents. [URL: https://patents.google.com/patent/CN101648910B/en][12]

  • Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/50239/removal-of-oxygen-from-pyridine-n-oxide][11]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-methoxy-3,5-dimethylpyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The synthetic route detailed herein is a robust four-step process commencing from the readily available starting material, 3,5-dimethylpyridine (3,5-lutidine). Each step of the synthesis, including N-oxidation, nitration, methoxylation, and deoxygenation, is presented with a detailed protocol, mechanistic insights, and safety considerations. This guide is intended to equip researchers with the necessary information to successfully synthesize and characterize this target compound.

Introduction

Substituted pyridines are a cornerstone of modern synthetic chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. This compound (CAS No. 447461-23-6) is a compound of interest due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The methoxy group at the 4-position and the methyl groups at the 3- and 5-positions create a unique electronic and steric environment, making it a valuable building block for further chemical elaboration. This application note outlines a reliable and reproducible multi-step synthesis of this compound, designed for implementation in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step sequence starting from 3,5-dimethylpyridine. The overall transformation is depicted below:

Overall Synthesis Scheme 3,5-Dimethylpyridine 3,5-Dimethylpyridine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine->3,5-Dimethylpyridine-N-oxide Step 1: N-Oxidation 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethylpyridine-N-oxide->3,5-Dimethyl-4-nitropyridine-N-oxide Step 2: Nitration This compound-N-oxide This compound-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide->this compound-N-oxide Step 3: Methoxylation This compound This compound This compound-N-oxide->this compound Step 4: Deoxygenation

Caption: Four-step synthesis of this compound.

Part 1: Synthesis of Intermediates

Step 1: N-Oxidation of 3,5-Dimethylpyridine

Principle and Causality: The direct electrophilic substitution on the pyridine ring is often challenging due to its electron-deficient nature. To facilitate substitution at the 4-position, the nitrogen atom is first oxidized to an N-oxide. This transformation increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. Hydrogen peroxide in the presence of an acid catalyst, such as acetic acid, is a common and effective reagent for this oxidation.

Experimental Protocol:

  • Materials and Reagents:

    • 3,5-Dimethylpyridine (3,5-Lutidine)

    • Glacial Acetic Acid

    • Hydrogen Peroxide (30% w/w aqueous solution)

    • Sodium Carbonate (saturated aqueous solution)

    • Dichloromethane

    • Anhydrous Magnesium Sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylpyridine (1.0 eq) and glacial acetic acid (5.0 eq).

    • Heat the mixture to 60-70 °C with stirring.

    • Slowly add hydrogen peroxide (30% w/w, 2.5 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 90 °C.

    • After the addition is complete, maintain the reaction mixture at 90 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3,5-dimethylpyridine-N-oxide as a solid.

Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide

Principle and Causality: With the pyridine ring activated by the N-oxide functionality, electrophilic nitration can be achieved at the 4-position. A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich 4-position of the N-oxide.

Experimental Protocol:

  • Materials and Reagents:

    • 3,5-Dimethylpyridine-N-oxide

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Sodium Hydroxide (aqueous solution)

    • Dichloromethane

    • Anhydrous Sodium Sulfate

    • Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice bath.

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3,5-dimethylpyridine-N-oxide (1.0 eq) in concentrated sulfuric acid (4.0 eq) while cooling in an ice bath.

    • In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq), keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90-100 °C for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to a pH of 8.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 3,5-dimethyl-4-nitropyridine-N-oxide.

Step 3: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

Principle and Causality: The nitro group at the 4-position is a good leaving group and can be displaced by a nucleophile. In this step, sodium methoxide acts as the nucleophile, attacking the 4-position and displacing the nitro group to form the desired this compound-N-oxide. This is a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Materials and Reagents:

    • 3,5-Dimethyl-4-nitropyridine-N-oxide

    • Sodium Methoxide

    • Anhydrous Methanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dimethyl-4-nitropyridine-N-oxide (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (1.2 eq) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • To the residue, add water and extract the product with dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound-N-oxide (CAS No. 91219-89-5).

Part 2: Final Product Synthesis and Characterization

Step 4: Deoxygenation of this compound-N-oxide

Principle and Causality: The final step is the removal of the N-oxide functionality to yield the target pyridine derivative. Phosphorus trichloride (PCl₃) is an effective deoxygenating agent for pyridine-N-oxides. The phosphorus atom in PCl₃ is electrophilic and is attacked by the nucleophilic oxygen of the N-oxide. This is followed by the elimination of phosphoryl chloride (POCl₃) and the regeneration of the pyridine lone pair. This method is generally chemoselective and avoids chlorination of the pyridine ring, which can be an issue with other reagents like phosphorus oxychloride (POCl₃).[1]

Experimental Protocol:

  • Materials and Reagents:

    • This compound-N-oxide

    • Phosphorus Trichloride (PCl₃)

    • Anhydrous Dichloromethane or Chloroform

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Dissolve this compound-N-oxide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add phosphorus trichloride (1.1 eq) dropwise to the cooled solution.

    • After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Deoxygenation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-oxide in CH2Cl2 B Cool to 0 °C A->B C Add PCl3 dropwise B->C D Stir at 0 °C then RT C->D E Monitor by TLC D->E F Quench with NaHCO3 (aq) E->F Reaction Complete G Separate organic layer F->G H Wash with NaHCO3 and Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Purify by Chromatography J->K

Caption: Workflow for the deoxygenation of the N-oxide intermediate.

Quantitative Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
13,5-Dimethylpyridine3,5-Dimethylpyridine-N-oxideH₂O₂/AcOH>90%
23,5-Dimethylpyridine-N-oxide3,5-Dimethyl-4-nitropyridine-N-oxideHNO₃/H₂SO₄85-95%
33,5-Dimethyl-4-nitropyridine-N-oxideThis compound-N-oxideNaOMe/MeOHHigh
4This compound-N-oxideThis compoundPCl₃Good to High

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Mass Spectrometry (MS): Calculated for C₈H₁₁NO: 137.08. Found: [M+H]⁺ = 138.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~8.2 (s, 2H, H-2, H-6), ~3.7 (s, 3H, OCH₃), ~2.2 (s, 6H, 2 x CH₃). Note: Actual chemical shifts may vary. It is recommended to acquire experimental data for full characterization.

    • ¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~160 (C-4), ~148 (C-2, C-6), ~125 (C-3, C-5), ~60 (OCH₃), ~16 (CH₃). Note: These are predicted values based on similar structures and should be confirmed experimentally.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent Handling:

    • Hydrogen Peroxide: Strong oxidizer. Avoid contact with skin and eyes.

    • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care. Always add acid to water/solvent, never the other way around.

    • Phosphorus Trichloride (PCl₃): Corrosive and reacts violently with water. Handle under an inert atmosphere and use a syringe or cannula for transfer. Quench any excess reagent carefully.

  • Reaction Conditions: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in N-oxidationIncomplete reaction or decomposition of H₂O₂.Ensure proper reaction temperature and time. Use fresh H₂O₂.
Incomplete nitrationInsufficient nitrating agent or reaction time/temperature.Increase the amount of nitrating agent or prolong the reaction time/increase temperature carefully.
Chlorination during deoxygenationUse of POCl₃ or presence of water with PCl₃.Ensure the use of PCl₃ and anhydrous conditions.
Difficult purificationPresence of closely related impurities.Optimize chromatographic conditions (solvent system, gradient).

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound 1-Oxide. National Center for Biotechnology Information. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
  • European Patent Office. (1990).
  • GLP Pharma Standards. This compound. [Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. [Link]

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Application Notes and Protocols for the Industrial Production of 4-Methoxy-3,5-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the industrial-scale synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its chlorinated analogue, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. These compounds are pivotal intermediates in the manufacture of leading proton pump inhibitors (PPIs), such as omeprazole. This document furnishes detailed, step-by-step protocols, explains the chemical rationale behind procedural choices, and offers insights into process optimization and quality control. The methodologies described are designed for scalability, safety, and efficiency, catering to the needs of researchers, process chemists, and drug development professionals.

Introduction: Strategic Importance in Pharmaceutical Synthesis

The substituted pyridine ring is a cornerstone scaffold in modern medicinal chemistry. Among its many derivatives, the 4-methoxy-3,5-dimethylpyridine core is of paramount industrial importance. It forms the structural backbone of the pyridine moiety in several blockbuster anti-ulcer drugs, including omeprazole and esomeprazole.[1][2] The synthesis of these Active Pharmaceutical Ingredients (APIs) relies on the efficient coupling of this pyridine intermediate with a substituted benzimidazole core.[3]

The economic and therapeutic significance of these drugs necessitates a robust, scalable, and cost-effective manufacturing process for the key pyridine intermediate. The purity and yield of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol or its chlorinated derivative directly influence the quality and manufacturing efficiency of the final API.[4] This guide details a widely adopted and industrially vetted multi-step synthesis, commencing from readily available starting materials like 3,5-dimethylpyridine (3,5-Lutidine).

Overall Synthesis Trajectory

The industrial production is a multi-step chemical sequence designed to build the required functionality onto the pyridine ring in a controlled and regioselective manner. The process begins with the activation of the pyridine ring via N-oxidation, followed by directed nitration, methoxylation, and finally, functionalization of a methyl group at the C-2 position.

Synthesis_Pathway A 3,5-Dimethylpyridine (3,5-Lutidine) B 3,5-Dimethylpyridine-N-oxide A->B Step 1: N-Oxidation (H₂O₂, Acetic Acid) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Step 2: Nitration (H₂SO₄, HNO₃) D 3,5-Dimethyl-4-methoxypyridine-N-oxide C->D Step 3: Methoxylation (NaOCH₃, CH₃OH) E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol D->E Step 4: Rearrangement & Hydrolysis ((CH₃CO)₂O or (CH₃)₂SO₄) F 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl E->F Step 5: Chlorination (SOCl₂)

Caption: Overall reaction scheme for the synthesis of key pyridine intermediates.

Part I: Synthesis of the Core Intermediate: 3,5-Dimethyl-4-methoxypyridine-N-oxide

This initial phase focuses on constructing the foundational 3,5-dimethyl-4-methoxypyridine-N-oxide structure. Each step is critical for ensuring the correct substitution pattern on the pyridine ring.

Step 1: N-Oxidation of 3,5-Dimethylpyridine

Causality and Expertise: The pyridine ring is inherently electron-deficient and resistant to electrophilic substitution. The N-oxidation step is a crucial activation strategy. The resulting N-oxide introduces electron density into the ring system, particularly at the 2- and 4-positions, thereby facilitating the subsequent electrophilic nitration at the desired C-4 position.[5] Acetic acid is a common solvent and catalyst, while hydrogen peroxide serves as the oxidizing agent.

Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

  • Reactor Setup: Charge a suitable glass-lined reactor with 3,5-dimethylpyridine (1.0 eq) and glacial acetic acid.

  • Reagent Addition: Begin controlled, dropwise addition of hydrogen peroxide (35% solution, ~1.2 eq) to the stirred solution. The temperature must be maintained between 70-80°C. This reaction is exothermic and requires careful monitoring and cooling.

  • Reaction Monitoring: Maintain the reaction mixture at 75-80°C for 4-6 hours. Monitor the consumption of the starting material by gas chromatography (GC).

  • Work-up: Upon completion, cool the mixture to ambient temperature. The excess peroxide can be quenched by the careful addition of a sodium bisulfite solution.

  • Isolation: The acetic acid is typically removed under reduced pressure. The resulting residue is neutralized with a base (e.g., NaOH solution) and extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated to yield 3,5-dimethylpyridine-N-oxide.[5]

Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide

Causality and Expertise: This step introduces the nitro group, which will later be replaced by the methoxy group. The N-oxide directs the nitration to the C-4 position. A mixture of concentrated sulfuric acid and nitric acid is the standard nitrating agent for this transformation. Temperature control is paramount to prevent runaway reactions and ensure regioselectivity.

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • Reactor Setup: Charge the reactor with concentrated sulfuric acid and cool to below 10°C.

  • Substrate Addition: Slowly add 3,5-dimethylpyridine-N-oxide (1.0 eq) while maintaining the low temperature.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated sulfuric acid and 65% nitric acid (~1.1 eq).

  • Reagent Addition: Add the nitrating mixture dropwise to the reactor over several hours, ensuring the internal temperature does not exceed 90°C.[5]

  • Reaction Drive: After the addition is complete, maintain the reaction at 90°C overnight with continuous stirring. Monitor progress via HPLC or TLC.

  • Work-up and Isolation: Cool the reaction mass to approximately 30°C and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated base (e.g., 10M NaOH) while keeping the temperature below 30°C.[5] The precipitated product is then extracted into a solvent such as acetonitrile or dichloromethane. The organic phase is separated, and the solvent is evaporated to yield the crude 3,5-dimethyl-4-nitropyridine-N-oxide.

Step 3: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

Causality and Expertise: The nitro group at the C-4 position is an excellent leaving group for nucleophilic aromatic substitution. This step displaces the nitro group with a methoxy group using sodium methoxide in methanol. This reaction is typically efficient and high-yielding.

Protocol 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine-N-oxide

  • Reactor Setup: Charge the reactor with methanol and add sodium hydroxide to generate sodium methoxide in situ, or use a commercial solution of sodium methoxide in methanol.

  • Substrate Addition: Add 3,5-dimethyl-4-nitropyridine-N-oxide (1.0 eq) to the sodium methoxide solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours.[6] Monitor the disappearance of the starting material by HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. Neutralize the excess sodium methoxide with an acid, such as sulfuric acid or hydrochloric acid.[6] The precipitated inorganic salts (e.g., sodium sulfate) are removed by filtration. The filtrate, containing the desired product in methanol, can often be carried forward to the next step without isolation to improve process efficiency.

Part II: C-2 Functionalization and Final Intermediate Synthesis

This phase involves the critical rearrangement reaction to introduce the required hydroxymethyl group at the C-2 position, adjacent to the nitrogen atom.

Step 4: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Causality and Expertise: This transformation is a key step that often employs a variation of the Boekelheide reaction. Reacting the N-oxide with acetic anhydride forms an intermediate that rearranges to place an acetoxy group on the adjacent methyl group. Subsequent hydrolysis then yields the desired primary alcohol. This rearrangement is driven by the formation of a stable pyridine ring.[7] An alternative industrial route involves reaction with dimethyl sulfate.

Protocol 4: Rearrangement and Hydrolysis

  • Reactor Setup: Charge a reactor with acetic anhydride (e.g., 3.0 eq) and heat to approximately 90°C.

  • Reagent Addition: Add a solution of 3,5-dimethyl-4-methoxypyridine-N-oxide (1.0 eq) in acetic acid dropwise to the hot acetic anhydride. The addition is exothermic, and the temperature may rise to near 130°C.[5]

  • Reaction Drive: After the addition is complete, maintain the temperature for a short period (e.g., 30 minutes) to ensure the completion of the rearrangement to (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate.

  • Hydrolysis: Cool the mixture and perform hydrolysis by adding water or an aqueous base (e.g., NaOH solution) to saponify the acetate ester.

  • Isolation: After hydrolysis, the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or distillation to yield pure (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.[8]

Part III: Optional Chlorination for Enhanced Reactivity

For subsequent coupling reactions, the hydroxyl group is often converted to a more reactive leaving group, such as a chloride.

Step 5: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

Causality and Expertise: Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are effective reagents for converting primary alcohols to alkyl chlorides.[9][10] The reaction proceeds via a chlorosulfite intermediate, leading to the desired product. The final product is typically isolated as a stable hydrochloride salt, which improves handling and stability.

Protocol 5: Chlorination of the Hydroxymethyl Intermediate

  • Reactor Setup: Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 eq) in a suitable anhydrous solvent like dichloromethane in a reactor equipped with a scrubber for acidic gases (HCl and SO₂).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (~1.05 eq) in dichloromethane dropwise, maintaining the temperature at or below room temperature.[10]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid residue is the hydrochloride salt.[9] To purify, the solid can be suspended in a non-polar solvent like hexanes or acetone, filtered, washed, and dried to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.[9][10]

Process Workflow and Quality Control

A successful industrial campaign requires strict monitoring and control over each step of the synthesis.

Workflow cluster_prep Part I: Core Intermediate Synthesis cluster_func Part II & III: Functionalization cluster_final Final Processing A Raw Material Input (3,5-Lutidine, Acids, H₂O₂) B Step 1: N-Oxidation QC: GC for completion A->B C Step 2: Nitration QC: HPLC for purity B->C D Step 3: Methoxylation QC: HPLC for completion C->D E Step 4: Rearrangement & Hydrolysis QC: HPLC for purity D->E F Step 5: Chlorination QC: HPLC, Titration E->F G Isolation & Purification (Filtration/Recrystallization) F->G H Final Product (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol or its HCl salt G->H I QC Analysis (HPLC, NMR, Assay) H->I

Caption: Industrial process workflow with integrated quality control (QC) points.

Data Presentation: Key Process Parameters
StepKey TransformationTypical ReagentsTemp. (°C)Time (h)Typical Yield (%)Purity Target (HPLC)
1 N-OxidationH₂O₂, Acetic Acid70-804-690-95>98%
2 NitrationH₂SO₄, HNO₃9012-1685-90>97%
3 MethoxylationNaOCH₃, MethanolReflux2-492-98>98%
4 RearrangementAcetic Anhydride90-1301-275-85>99%
5 ChlorinationSOCl₂, DCM0-251-295-99>99.5%
Analytical Methods
  • Thin Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress, especially for identifying the disappearance of starting material.

  • Gas Chromatography (GC): Primarily used to monitor the N-oxidation of the volatile 3,5-dimethylpyridine.

  • High-Performance Liquid Chromatography (HPLC): The primary analytical tool for quantitative analysis. It is used to determine the purity of all intermediates and the final product, as well as to quantify impurities. A typical method would use a C18 column with a gradient of acetonitrile and water/buffer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. ¹H and ¹³C NMR provide definitive structural information.

  • Assay/Titration: A titrimetric method can be used to determine the potency of the final hydrochloride salt.

References

  • Junggren, U., et al. (1984). Intermediates for the preparation of omeprazole.
  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Journal of Organic Chemistry, 88, 11450-11459. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2023). Pyridine synthesis. [Link]

  • SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • ResearchGate. (2022). Catalyst‐free synthesis of substituted pyridines. [Link]

  • European Patent Office. (1984). Intermediates for the preparation of omeprazole. Patent EP0103553. [Link]

  • FAQ-Chemical. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?[Link]

  • Google Patents. (2020).
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

  • Google Patents. (1990).
  • PrepChem.com. (n.d.). Synthesis of 2,3,5-collidine. [Link]

Sources

The Crucial Role of 4-Methoxy-3,5-dimethylpyridine in Omeprazole Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of omeprazole, a widely used proton pump inhibitor. The focus of this application note is the pivotal role of the intermediate, 4-methoxy-3,5-dimethylpyridine, and its derivatives in the construction of the final active pharmaceutical ingredient (API). We will explore the strategic importance of this substituted pyridine moiety and provide detailed, field-proven protocols for its synthesis and subsequent conversion to omeprazole.

Introduction: Omeprazole and the Significance of its Synthesis

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1] Its mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a significant reduction in stomach acid secretion.[1] The synthesis of omeprazole is a multi-step process that has been extensively refined to enhance yield, purity, and scalability for industrial production. A common and effective synthetic strategy involves the coupling of a substituted pyridine component with a benzimidazole core, followed by a controlled oxidation step.[2] The purity and structural integrity of the pyridine intermediate are paramount, as they directly influence the quality and efficacy of the final drug substance.

This compound: The Core Building Block

The pyridine ring in omeprazole, specifically the this compound unit, is a critical structural motif. While not directly incorporated in its parent form, its derivatives, primarily 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, serve as the key electrophilic partner in the crucial C-S bond-forming reaction that links the two heterocyclic systems of omeprazole. The methoxy and dimethyl substitutions on the pyridine ring are essential for the molecule's biological activity.

The synthesis of this core pyridine structure is a key undertaking in the overall production of omeprazole. Industrial routes often commence from readily available starting materials such as 3,5-lutidine (3,5-dimethylpyridine) or 2,3,5-collidine (2,3,5-trimethylpyridine).[3][4] These pathways typically involve a series of transformations including oxidation to the N-oxide, nitration, methoxylation, and functional group interconversion to install the necessary substituents at the correct positions.

Synthesis of the Activated Pyridine Intermediate: From Precursors to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

A common and scalable route to the activated pyridine intermediate involves the synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, which is then chlorinated. The following protocols detail these critical steps.

Protocol 1: Synthesis of 3,5-Dimethyl-4-methoxypyridine-N-oxide from 3,5-Lutidine

This protocol outlines the initial steps of activating the pyridine ring for further functionalization, starting from 3,5-lutidine.

Materials:

  • 3,5-Lutidine

  • Acetic Acid

  • Hydrogen Peroxide

  • Sodium Hydroxide solution (10M)

  • Acetonitrile

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-lutidine (15 kg, 140.2 moles) in acetic acid (48 L) at 60°C.[5]

  • Add hydrogen peroxide (8430 ml, 98 moles) over 3 hours.[5]

  • Heat the solution to 90°C and maintain for 3 hours.[5]

  • Cool the reaction mixture to 60°C and add additional hydrogen peroxide (3500 ml, 41 moles) over 1 hour.[5]

  • Increase the temperature to 90°C and maintain for 16 hours.[5]

  • Evaporate the solvent under reduced pressure.[5]

  • Cool the residue and adjust the pH to 10 with 10M NaOH solution.[5]

  • Add acetonitrile, stir, and separate the sodium acetate by-product.[5]

  • Evaporate the liquid phase and extract the residue with dichloromethane.[5]

  • Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.[5]

  • Remove unreacted 3,5-lutidine by vacuum distillation to yield 3,5-dimethylpyridine-N-oxide.[5]

Subsequent steps of nitration and methoxylation, as outlined in various patented procedures, would then be carried out to obtain 3,5-dimethyl-4-methoxypyridine-N-oxide.[6]

Protocol 2: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol details the crucial chlorination step to generate the reactive intermediate for the subsequent coupling reaction.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Dichloromethane (CH₂Cl₂)

  • Thionyl Chloride (SOCl₂) or Sulfuryl Chloride

  • Diethyl Ether or Acetone

Procedure:

  • Accurately weigh 250g of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol and add it to 480ml of dichloromethane in a three-necked flask.[7]

  • Stir the mixture and cool it in an ice bath.[7]

  • Prepare a solution of 225ml of sulfuryl chloride.[7]

  • Slowly add the sulfuryl chloride solution dropwise to the cooled dichloromethane solution while stirring.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.[7]

  • Concentrate the reaction mixture under reduced pressure to recover the dichloromethane.[7]

  • Add acetone to the concentrated residue and stir until a paste is formed.[7]

  • Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[7] A yield of 230g (76.4%) with a purity of 99.7% has been reported for this procedure.[7]

ParameterValueReference
Starting Material(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol[7]
ReagentSulfuryl Chloride[7]
SolventDichloromethane, Acetone[7]
Reaction Time1.5 hours[7]
Yield76.4%[7]
Purity99.7%[7]

The Coupling Reaction: Assembling the Core of Omeprazole

The synthesized 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is then reacted with 2-mercapto-5-methoxybenzimidazole in a nucleophilic substitution reaction to form the thioether intermediate, which is a direct precursor to omeprazole.

Protocol 3: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate)

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

  • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

  • Stir the resulting mixture for 12 hours.

  • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate. A yield of 96% has been reported for a similar procedure.

The Final Step: Oxidation to Omeprazole

The concluding step in the synthesis is the selective oxidation of the thioether intermediate to the corresponding sulfoxide, which is omeprazole. This step requires careful control to prevent over-oxidation to the sulfone byproduct.

Protocol 4: Synthesis of Omeprazole by Oxidation of the Thioether Intermediate

Materials:

  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the sulfide intermediate in dichloromethane.

  • Cool the solution to a low temperature (typically between -10°C and 0°C).

  • Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is typically quenched, and the product is isolated and purified.

ParameterValue
Starting Material5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
Oxidizing Agentm-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane
Reaction Temperature-10°C to 0°C

Visualizing the Synthesis

To further clarify the synthetic pathway, the following diagrams illustrate the molecular structures and the overall workflow.

G This compound This compound G cluster_0 Pyridine Intermediate Synthesis cluster_1 Omeprazole Synthesis 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Lutidine->3,5-Dimethylpyridine-N-oxide Oxidation 4-Nitro-3,5-dimethylpyridine-N-oxide 4-Nitro-3,5-dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide->4-Nitro-3,5-dimethylpyridine-N-oxide Nitration This compound-N-oxide This compound-N-oxide 4-Nitro-3,5-dimethylpyridine-N-oxide->this compound-N-oxide Methoxylation (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol This compound-N-oxide->(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Rearrangement/ Hydrolysis 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol->2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl Chlorination Thioether Intermediate Thioether Intermediate 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl->Thioether Intermediate Coupling with 2-Mercapto-5-methoxybenzimidazole Omeprazole Omeprazole Thioether Intermediate->Omeprazole Oxidation

Sources

mechanism of 4-Methoxy-3,5-dimethylpyridine in proton pump inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthesis Professionals

Topic: The Role and Mechanism of 4-Methoxy-3,5-dimethylpyridine in Proton Pump Inhibitor (PPI) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Keystone of Modern PPIs

Proton Pump Inhibitors (PPIs) represent a cornerstone of therapy for acid-related gastrointestinal disorders. Their molecular architecture, typically a substituted benzimidazole core linked to a pyridine ring via a methylsulfinyl bridge, is fundamental to their mechanism of action.[1] Within this framework, the pyridine moiety is not merely a structural placeholder; it is a finely tuned electronic and steric component that is critical for the successful synthesis of the final active pharmaceutical ingredient (API).

This technical guide delves into the pivotal role of a specific, highly functionalized precursor: This compound . We will explore its strategic importance, the detailed mechanisms of its incorporation into the PPI backbone, and the critical subsequent oxidation step that defines the final drug substance. This document moves beyond simple procedural lists to explain the underlying chemical principles and the causality behind key experimental choices, providing field-proven insights for the practicing synthesis professional.

Part 1: Strategic Importance of the this compound Moiety

The selection of this compound as a starting point is a deliberate choice rooted in fundamental principles of organic chemistry. The substituents on the pyridine ring are not arbitrary; they are essential for directing reactivity and ensuring the stability of key intermediates.

  • Electronic Effects: The methoxy group at the 4-position and the two methyl groups at the 3- and 5-positions are all electron-donating groups (EDGs).[2] They increase the electron density of the pyridine ring through resonance (methoxy) and induction (methyl), making the ring more nucleophilic. Crucially, this electronic enrichment facilitates the initial activation steps, such as N-oxidation, which is a common entry point for functionalizing the 2-methyl group.[3][4]

  • Activation of the 2-Position: The synthesis of the PPI backbone requires the formation of a bond at the 2-position of the pyridine ring. A common industrial route involves the conversion of a 2-methyl group into a reactive 2-chloromethyl group.[5][6] This is typically achieved by first forming the pyridine N-oxide, which then undergoes rearrangement (e.g., with acetic anhydride) to form a 2-hydroxymethyl intermediate. This alcohol is then readily converted to the desired 2-chloromethyl electrophile using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][5] The electron-donating nature of the other ring substituents helps to stabilize the intermediates involved in these transformations.

Caption: Electronic contributions of substituents on the pyridine ring.

Part 2: Core Synthesis — Assembly of the Thioether Backbone

The primary role of the activated pyridine, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine , is to act as an electrophile in a nucleophilic substitution reaction with the benzimidazole core. This reaction forms the thioether linkage that is the immediate precursor to the final sulfoxide. For the synthesis of Omeprazole, the nucleophile is 5-methoxy-2-mercaptobenzimidazole.

Mechanism: Bimolecular Nucleophilic Substitution (S_N2)

The reaction proceeds via a classic S_N2 mechanism.[7][8]

  • Deprotonation: A base, typically sodium hydroxide (NaOH), deprotonates the thiol group (-SH) of the mercaptobenzimidazole, forming a highly nucleophilic thiolate anion.

  • Backside Attack: The thiolate anion attacks the electrophilic carbon of the 2-chloromethyl group. This attack occurs from the side opposite the chlorine leaving group ("backside attack").[8]

  • Concerted Transition State: The formation of the new sulfur-carbon bond and the breaking of the carbon-chlorine bond occur simultaneously in a single, concerted step.[7] This process leads to an inversion of configuration at the carbon center, although in this case, the carbon is prochiral.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Thiolate Benzimidazole Thiolate (Nucleophile) TS S_N2 Transition State [Concerted Bond Formation/Breaking] Thiolate->TS Backside Attack Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine (Electrophile) Pyridine->TS Thioether Thioether Intermediate (Pyrmetazole) TS->Thioether Chloride Chloride Ion (Leaving Group) TS->Chloride Leaving Group Departs

Caption: S_N2 mechanism for thioether formation.

Protocol 1: Synthesis of 5-Methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole

This protocol details the coupling reaction to form the thioether intermediate, often referred to as pyrmetazole.

  • Vessel Preparation: In a suitable reaction vessel, charge ethanol (50 mL) and sodium hydroxide (5 g, 0.13 mol). Heat the mixture to 70-90°C until the NaOH is fully dissolved.

  • Nucleophile Addition: Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the basic ethanol solution. Maintain reflux until all the solid dissolves, forming the sodium thiolate salt in situ.

  • Reaction Cooling: Cool the reaction mixture to below 10°C using an ice bath.

  • Electrophile Addition: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

  • Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution. A controlled addition rate is crucial to manage the exotherm. Allow the reaction temperature to rise to approximately 30°C and maintain for 4 hours. Monitor reaction completion by TLC.

  • Precipitation & Isolation: After the reaction is complete, cool the mixture to 10°C and add 500 mL of water to precipitate the product. Stir the resulting slurry for 12 hours to ensure complete precipitation.

  • Filtration and Drying: Collect the precipitated white solid by suction filtration, wash with water to remove inorganic salts, and dry to obtain the target thioether.

Part 3: The Oxidation Step — From Thioether to Active Sulfoxide

The final and most critical step is the selective oxidation of the thioether's sulfur atom to a sulfoxide. This transformation is what imparts the proton pump inhibiting activity to the molecule. The challenge lies in performing this oxidation with high selectivity, adding exactly one oxygen atom without proceeding to the corresponding sulfone, which is an inactive byproduct.[9]

Section 3.1: Racemic Synthesis (e.g., Omeprazole)

For the synthesis of racemic PPIs like omeprazole, a stoichiometric amount of a standard oxidizing agent is used. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice.

Mechanism of m-CPBA Oxidation: The oxidation of a sulfide with a peroxyacid like m-CPBA is a concerted process.[10] The sulfur atom's lone pair attacks the electrophilic outer oxygen of the peroxyacid. Simultaneously, a proton is transferred, and the weak O-O bond cleaves. This occurs through a "butterfly" transition state.[11]

Oxidation_Mechanism Thioether Thioether (Pyrmetazole) Sulfoxide Sulfoxide (Omeprazole) Thioether->Sulfoxide + 1 eq. m-CPBA (Desired Pathway) Sulfone Sulfone (Over-oxidation Impurity) Sulfoxide->Sulfone + Excess m-CPBA (Side Reaction)

Caption: Selective oxidation and the potential over-oxidation side reaction.

Protocol 2: Oxidation of Thioether to Omeprazole

  • Dissolution: Dissolve the thioether intermediate from Protocol 1 in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to a temperature between -10°C and 0°C. This is critical to control the reaction rate and minimize byproduct formation.

  • Oxidant Addition: Slowly add a solution of m-CPBA (approximately 1.0 to 1.1 molar equivalents) in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material and to avoid the formation of the sulfone byproduct.

  • Work-up: Once the reaction is complete, quench any excess m-CPBA and wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer, concentrate it under reduced pressure, and crystallize the resulting crude omeprazole from a suitable solvent system.

Section 3.2: Asymmetric Synthesis (e.g., Esomeprazole)

The synthesis of single-enantiomer drugs like Esomeprazole ((S)-omeprazole) requires an asymmetric oxidation. This is a landmark achievement in industrial process chemistry, often employing a modified Sharpless-Kagan catalytic system.[12]

Mechanism of Titanium-Tartrate Catalyzed Asymmetric Sulfoxidation: This process relies on the formation of a chiral titanium complex in situ.

  • Catalyst Formation: Titanium(IV) isopropoxide (Ti(OⁱPr)₄) reacts with a chiral ligand, most commonly (R,R)- or (S,S)-diethyl tartrate (DET), to form a dimeric chiral titanium-tartrate complex. A controlled amount of water is essential for forming the active catalytic species.[13][14]

  • Substrate Coordination & Oxidation: The thioether substrate and an oxidant (typically an organic hydroperoxide like cumene hydroperoxide, CHP) coordinate to the chiral titanium center. The predefined chiral environment of the catalyst forces the oxidant to approach the sulfur atom from a specific face. This steric guidance ensures that the oxygen atom is delivered preferentially to one of the two lone pairs on the prochiral sulfur, resulting in the formation of one enantiomer of the sulfoxide in high excess.[15][16]

Protocol 3: Representative Asymmetric Oxidation to Esomeprazole

  • Catalyst Preparation: In a dry, inert atmosphere, charge a reaction vessel with toluene. Add titanium(IV) isopropoxide and (R,R)-diethyl tartrate. Stir to form the complex.

  • Substrate Addition: Add the thioether intermediate (pyrmetazole) to the catalyst solution.

  • Base Addition: Add a hindered amine base, such as N,N-diisopropylethylamine (DIPEA). The base plays a crucial role in modulating the catalyst activity and enhancing enantioselectivity.

  • Oxidation: Cool the mixture to the optimal temperature and slowly add cumene hydroperoxide (CHP) over several hours.

  • Quenching and Work-up: After the reaction is complete, quench the process and perform an aqueous work-up to remove the catalyst and byproducts.

  • Isolation: The resulting esomeprazole is typically isolated as a salt (e.g., esomeprazole magnesium) to improve stability and facilitate purification. Enantiomeric excess (e.e.) is confirmed by chiral HPLC.

Part 4: Data Summary and Overall Workflow

The following tables summarize typical reaction parameters. Note that yields and conditions can vary based on scale and specific process optimizations.

Table 1: Thioether Formation Parameters

Parameter Value Reference
Electrophile 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl [17]
Nucleophile 2-mercapto-5-methoxybenzimidazole [17]
Base Sodium Hydroxide (NaOH) [17]
Solvent System Ethanol / Water [17]
Temperature 10°C to 30°C [17]

| Typical Yield | ~96% |[17] |

Table 2: Oxidation Parameters

Synthesis Oxidant Catalyst System Typical Yield Enantiomeric Excess
Omeprazole (Racemic) m-CPBA (~1 eq.) None ~70-85% N/A (Racemic)

| Esomeprazole (Asymmetric) | Cumene Hydroperoxide | Ti(OⁱPr)₄ / (R,R)-DET | >90% | >94% |

Overall Synthesis Workflow

Full_Workflow N_Oxide Pyridine N-Oxide Precursor Hydroxymethyl 2-Hydroxymethyl Intermediate N_Oxide->Hydroxymethyl Ac₂O, Hydrolysis Chloromethyl 2-Chloromethyl Pyridine (Activated Electrophile) Hydroxymethyl->Chloromethyl SOCl₂ Thioether Thioether (Pyrmetazole) Chloromethyl->Thioether + Mercaptan, NaOH Mercaptan Mercaptobenzimidazole (Nucleophile) Mercaptan->Thioether PPI Final PPI (e.g., Omeprazole) Thioether->PPI Oxidation (e.g., m-CPBA)

Caption: High-level workflow from pyridine precursor to final PPI.

Conclusion

The synthesis of modern proton pump inhibitors is a testament to the power of rational molecular design. This compound is not merely a component but a carefully engineered keystone. Its electronic properties facilitate the necessary activation steps, while its structure provides the precise electrophilic center required for the crucial S_N2 coupling reaction. Understanding the mechanisms behind its incorporation and the subsequent, highly selective oxidation step is fundamental for any scientist or professional engaged in the development and manufacturing of this vital class of pharmaceuticals. The transition from racemic to asymmetric oxidation, in particular, highlights the sophisticated application of catalytic chemistry to produce safer and more effective medicines.

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  • Kumar, S., et al. (2012). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 4(4), 1475-1479.
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  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2023). Journal of the American Chemical Society, 145(49), 26685–26692.
  • Kleemann, A. (2021). LANSOPRAZOLE. In New Drug Approvals - The NDA Pipeline. [Link]

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). Molecules, 28(12), 4642.
  • 8.2: Two Mechanistic Models for Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Goodwin, N. (2002). The Career of K. Barry Sharpless. Macmillan Group Meeting.
  • Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups. (2021). RSC Advances, 11(56), 35559–35567.
  • Williams, I. D., et al. (1986). Crystal structures of two titanium tartrate asymmetric epoxidation catalysts. Journal of the American Chemical Society, 108(22), 7063–7065.

Sources

The Strategic Application of 4-Methoxy-3,5-dimethylpyridine in Pharmaceutical Manufacturing: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is a critical determinant of efficiency, purity, and overall cost-effectiveness. Among the vast array of heterocyclic compounds, 4-Methoxy-3,5-dimethylpyridine and its derivatives have emerged as indispensable building blocks, particularly in the manufacture of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[1] This guide provides an in-depth exploration of the application of this compound in pharmaceutical manufacturing, offering detailed protocols, mechanistic insights, and a comparative analysis of synthetic routes to empower researchers, scientists, and drug development professionals in their endeavors.

The Pivotal Role of this compound Derivatives in Proton Pump Inhibitor Synthesis

This compound serves as a crucial precursor for the synthesis of the pyridine moiety of several blockbuster PPIs, including omeprazole and its S-enantiomer, esomeprazole.[1][2] The core strategy involves the functionalization of the pyridine ring at the 2-position to enable its coupling with a substituted benzimidazole core. This is typically achieved through the synthesis of two key intermediates derived from this compound:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: This alcohol is a stable intermediate that can be readily converted to a more reactive species for coupling reactions.

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This chlorinated derivative is a highly reactive intermediate that directly participates in the nucleophilic substitution reaction with the benzimidazole thiol.[3]

The overall synthetic pathway can be visualized as a convergent synthesis, where the pyridine and benzimidazole fragments are prepared separately and then joined together, followed by a final oxidation step to form the active sulfoxide.

Synthetic Pathways and Protocols

The synthesis of PPIs from this compound can be dissected into several key stages, each with its own set of considerations and optimization parameters.

Synthesis of the Core Pyridine Structure: From 3,5-Lutidine to this compound

The journey often begins with a more readily available starting material, 3,5-lutidine (3,5-dimethylpyridine). The introduction of the methoxy group at the 4-position is a key transformation. A common approach involves the N-oxidation of 3,5-lutidine, followed by nitration and subsequent methoxylation.

Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide [3]

  • Materials: 3,5-Lutidine, Acetic Acid, Hydrogen Peroxide (30%).

  • Procedure:

    • Dissolve 15 kg (140.2 moles) of 3,5-lutidine in 48 L of acetic acid at 60°C.

    • Add 8.43 L (98 moles) of hydrogen peroxide over 3 hours.

    • Heat the solution to 90°C and maintain for 3 hours.

    • Cool the reaction mixture to 60°C and add another 3.5 L (41 moles) of hydrogen peroxide over 1 hour.

    • Increase the temperature to 90°C and maintain for 16 hours.

    • Evaporate the solvent under reduced pressure.

    • Cool the residue and adjust the pH to 10 with 10M NaOH solution.

    • Add 30 L of acetonitrile and stir for 30 minutes.

    • Separate the sodium acetate and wash with 10 L of acetonitrile.

    • Evaporate the liquid phase under reduced pressure.

    • Extract the remaining solution with dichloromethane.

    • Dry the combined organic layers over MgSO4, filter, and evaporate to yield 3,5-dimethylpyridine-N-oxide.

Subsequent nitration and methoxylation steps lead to the formation of this compound-N-oxide, which can then be further functionalized. A greener approach involves the methoxylation of 3,5-dimethyl-4-nitropyridine-1-oxide using sodium hydroxide and methanol.[4]

Synthesis of the Key Intermediate: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This alcohol is a crucial, stable intermediate. One synthetic route involves the catalytic hydrogenation of a cyanopyridine precursor.

Protocol 2: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Catalytic Hydrogenation [5]

  • Materials: 3,5-dimethyl-4-methoxy-2-cyanopyridine, Raney Nickel, NH3-saturated methanol.

  • Procedure:

    • Dissolve 20 g of 3,5-dimethyl-4-methoxy-2-cyanopyridine in 650 ml of NH3-saturated methanol.

    • Add 20 g of Raney nickel to the solution.

    • Hydrogenate the mixture at room temperature and normal pressure for 3 days.

    • Filter off the catalyst and evaporate the solvent under vacuum to yield the crude aminomethylpyridine intermediate.

    • Dissolve the residue in a mixture of water and glacial acetic acid, cool to 0°C, and add a solution of sodium nitrite in water dropwise to perform diazotization, yielding (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Conversion to the Reactive Intermediate: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

The alcohol is activated for the coupling reaction by converting it to the corresponding chloride.

Protocol 3: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride [6]

  • Materials: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, Thionyl chloride, Dichloromethane.

  • Procedure:

    • To a solution of 25.1 g (0.15 mol) of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in 400 mL of dichloromethane, add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise over 30 minutes at room temperature under an argon atmosphere.

    • Stir the reaction mixture for an additional 30 minutes at room temperature.

    • Remove the solvent under reduced pressure.

    • Suspend the solid residue in 200 mL of hexanes and filter.

    • Wash the solid with 50 mL of hexanes and air-dry to obtain 33.3 g (100% yield) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.

Coupling Reaction and Oxidation: The Final Steps to Omeprazole

The final stages of PPI synthesis involve the coupling of the chloromethylpyridine intermediate with the benzimidazole thiol, followed by oxidation of the resulting thioether to the sulfoxide.

Protocol 4: One-Pot Synthesis of Omeprazole [7]

  • Materials: 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, 2-Mercapto-5-methoxy benzimidazole, Ethyl Acetate, Sodium hydroxide, Water.

  • Procedure:

    • Charge a reaction flask with 100.0 g of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride and 81.0 g of 2-mercapto-5-methoxy benzimidazole.

    • Add 400 mL of Ethyl Acetate at 25-35°C.

    • Add a solution of 50.0 g of sodium hydroxide in 200 mL of water to the reaction mass over 30 minutes.

    • Stir the reaction mass for 1 hour and then heat to 50-55°C for 1 hour.

    • After completion of the reaction (monitored by TLC), cool the mass to 25-30°C.

    • Add 200 mL of water and separate the organic and aqueous layers.

    • Extract the aqueous layer with 150 mL of ethyl acetate.

    • The combined organic layers containing the thioether intermediate are then subjected to an oxidation step (e.g., using m-CPBA) to yield omeprazole.

For the synthesis of esomeprazole, an asymmetric oxidation of the thioether is required. This is often achieved using a modified Sharpless asymmetric epoxidation reagent, such as a titanium/tartrate catalysis system.[8]

Mechanistic Insights

The core reactions in the synthesis of PPIs from this compound derivatives are a nucleophilic substitution and an oxidation.

The Coupling Reaction: A Nucleophilic Substitution

The formation of the thioether intermediate is a classic SN2 reaction. The sulfur atom of the mercaptobenzimidazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring and displacing the chloride leaving group.

SN2_Mechanism Benzimidazole-SH Benzimidazole-SH TransitionState [Benzimidazole-S---CH2---Cl]- Benzimidazole-SH->TransitionState Nucleophilic attack Pyridine-CH2Cl Pyridine-CH2Cl Pyridine-CH2Cl->TransitionState Product Benzimidazole-S-CH2-Pyridine TransitionState->Product Bond formation Chloride Cl- TransitionState->Chloride Leaving group departure

Caption: SN2 mechanism for the coupling of the pyridine and benzimidazole moieties.

The Oxidation Step: Formation of the Sulfoxide

The oxidation of the thioether to the sulfoxide is a critical step that imparts the pharmacological activity to the PPI. For the synthesis of racemic omeprazole, various oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can be used.

For esomeprazole, a stereoselective oxidation is necessary. The Sharpless asymmetric epoxidation protocol, adapted for sulfoxidation, is a widely used method. The mechanism involves the formation of a chiral titanium-tartrate complex that coordinates with the oxidizing agent (e.g., cumene hydroperoxide) and the thioether substrate in a way that directs the oxidation to one specific face of the sulfur atom, leading to the preferential formation of the (S)-enantiomer. The enantioselectivity is highly dependent on the presence of water and amine additives.[2]

Asymmetric_Oxidation cluster_Catalyst_Formation Catalyst Formation cluster_Oxidation_Cycle Asymmetric Oxidation Ti_OiPr4 Ti(OiPr)4 Chiral_Catalyst Chiral Titanium-Tartrate Complex Ti_OiPr4->Chiral_Catalyst DET (S,S)-Diethyl Tartrate DET->Chiral_Catalyst H2O Water H2O->Chiral_Catalyst Activated_Complex Substrate-Catalyst-Oxidant Complex Chiral_Catalyst->Activated_Complex Pyrmetazole Pyrmetazole (Sulfide) Pyrmetazole->Activated_Complex CHP Cumene Hydroperoxide (Oxidant) CHP->Activated_Complex Esomeprazole Esomeprazole (S)-Sulfoxide Activated_Complex->Esomeprazole Stereoselective Oxygen Transfer

Sources

Application Note & Protocol: Selective Chlorination of 4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a critical intermediate in the production of leading pharmaceutical agents. The protocol focuses on the conversion of the hydroxymethyl precursor using thionyl chloride, a robust and scalable method. We delve into the underlying reaction mechanism, offer a field-proven, step-by-step experimental protocol, and outline essential safety procedures and analytical characterization techniques. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Scientific Foundation & Strategic Importance

The target molecule, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, serves as a cornerstone building block in the synthesis of proton pump inhibitors (PPIs), such as Omeprazole and Esomeprazole.[1][2] These drugs are widely prescribed for treating acid-reflux disorders and peptic ulcers, making the efficient and high-purity synthesis of this intermediate a matter of significant industrial and medicinal importance.[1][2]

The conversion of the stable 2-hydroxymethyl group to a reactive 2-chloromethyl group is the key activation step. This transformation converts the alcohol, a poor leaving group, into an excellent electrophile primed for subsequent nucleophilic substitution with a benzimidazole moiety to construct the final drug substance. While several chlorinating agents exist, thionyl chloride (SOCl₂) is frequently the reagent of choice for its high reactivity and the favorable thermodynamics of the reaction.

Unveiling the Reaction Mechanism

The chlorination of an alcohol with thionyl chloride is a classic transformation that proceeds through a highly efficient pathway. The causality behind this choice of reagent lies in its ability to produce gaseous byproducts, which, according to Le Châtelier's principle, drives the reaction equilibrium towards the product.

The mechanism unfolds as follows:

  • Activation of the Alcohol: The lone pair of electrons on the oxygen of the hydroxymethyl group performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by the departure of a chloride ion, forms a protonated alkyl chlorosulfite intermediate. A base, such as pyridine (if used) or another molecule of the pyridine starting material, can then deprotonate the intermediate.[3]

  • Nucleophilic Substitution: The chloride ion attacks the carbon of the chlorosulfite-activated hydroxymethyl group. This can occur via two primary pathways:

    • Sₙi (Internal Nucleophilic Substitution): The chlorosulfite group decomposes, delivering the chloride from its own structure to the electrophilic carbon with retention of stereochemistry.

    • Sₙ2 (Bimolecular Nucleophilic Substitution): An external chloride ion attacks the carbon, leading to an inversion of stereochemistry.[3]

  • Irreversible Product Formation: The reaction is rendered irreversible by the formation of stable, gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][5] The HCl generated reacts with the basic nitrogen of the pyridine ring to form the final, stable hydrochloride salt.[6]

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Products Start_Mol 4-Methoxy-3,5-dimethyl- 2-hydroxymethylpyridine Intermediate Alkyl Chlorosulfite Intermediate Start_Mol->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Intermediate->Product Sₙ2 Attack by Cl⁻ Byproducts SO₂ (gas) + HCl Intermediate->Byproducts

Caption: Proposed mechanism for the chlorination of the hydroxymethylpyridine.

Field-Validated Experimental Protocol

This protocol is a synthesis of established procedures designed for high yield and purity.[7][8][9] Adherence to the described stoichiometry and conditions is critical for success and safety.

Materials & Reagents
Reagent/MaterialGradeSupplier Recommendation
4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine≥98% PurityReputable Chemical Source
Thionyl Chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich, Acros
Dichloromethane (DCM), AnhydrousACS Grade, DriSolv®EMD Millipore, Fisher
Diethyl Ether or Hexane, AnhydrousACS GradeFisher Scientific
Argon or Nitrogen GasHigh PurityLocal Gas Supplier
Equipment Setup
  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Inert gas inlet (Argon/Nitrogen) and bubbler outlet

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Synthesis Procedure

Experimental_Workflow Setup 1. Setup & Inerting (Oven-dried glassware, Ar/N₂ flush) Dissolve 2. Dissolution (Starting material in anhydrous DCM) Setup->Dissolve Cool 3. Cooling (Cool solution to 0-5 °C in ice bath) Dissolve->Cool Addition 4. Reagent Addition (Add SOCl₂ solution dropwise over 30 min) Cool->Addition React 5. Reaction (Stir at 0 °C, then warm to RT for 1-2 hours) Addition->React Concentrate 6. Solvent Removal (Concentrate in vacuo via rotary evaporator) React->Concentrate Precipitate 7. Precipitation (Suspend residue in Ether/Hexane, stir) Concentrate->Precipitate Isolate 8. Isolation & Drying (Filter solid, wash with solvent, dry) Precipitate->Isolate

Caption: Standard workflow for the synthesis and isolation of the target compound.

  • Preparation: In a well-ventilated fume hood, assemble the oven-dried three-neck flask with a magnetic stir bar, dropping funnel, and thermometer. Purge the entire system with dry argon or nitrogen gas.

  • Dissolution: Charge the flask with 4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine (e.g., 25.1 g, 0.15 mol). Add anhydrous dichloromethane (e.g., 400 mL) and stir until all solids have dissolved.[8]

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Thionyl Chloride Addition: Prepare a solution of thionyl chloride (e.g., 18.8 g / 11.4 mL, 0.158 mol) in anhydrous dichloromethane (e.g., 100 mL) in the dropping funnel. Add this solution dropwise to the cooled, stirred reaction mixture over a period of 30-45 minutes.[8] Critical: Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1 to 2 hours to ensure the reaction goes to completion.[7]

  • Work-up & Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator under reduced pressure. This will yield a solid or semi-solid residue.

  • Product Precipitation: To the solid residue, add a non-polar solvent such as anhydrous diethyl ether (e.g., 1800 mL for a 75g scale) or hexane (e.g., 200 mL for a 25g scale).[7][8] Stir the resulting suspension vigorously for at least 1-2 hours at room temperature to break up any clumps and ensure complete precipitation of the hydrochloride salt.[7]

  • Isolation and Drying: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any residual impurities.[8][9] Dry the product in a vacuum oven at low heat (30-40 °C) or air-dry to a constant weight. A typical yield is in the range of 75-100%.[1][8]

Product Characterization & Validation

To ensure the trustworthiness of this protocol, the identity and purity of the synthesized 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride must be rigorously confirmed.

PropertyExpected Value
Appearance White to off-white crystalline solid[2][8]
Molecular Formula C₉H₁₃Cl₂NO[2]
Molecular Weight 222.11 g/mol [2]
Melting Point 128-131 °C (lit.)[2]
Purity (HPLC) ≥98%

Analytical Methods:

  • ¹H NMR: Confirm the structure by observing the disappearance of the hydroxymethyl (-CH₂OH) signal and the appearance of a new singlet for the chloromethyl (-CH₂Cl) protons, typically shifted downfield.

  • Mass Spectrometry (MS): Verify the molecular weight of the free base (M-HCl) by techniques such as LC-MS.[6][10]

  • Infrared (IR) Spectroscopy: Observe the disappearance of the broad O-H stretch from the starting alcohol.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final product and quantify any unreacted starting material or byproducts.[10]

Mandatory Safety Protocols

Thionyl chloride is a hazardous and highly reactive chemical. Strict adherence to safety protocols is non-negotiable.

4.1. Hazard Assessment

HazardDescriptionPreventative Measures
Corrosivity Causes severe skin burns and serious eye damage.[11][12]Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and full-face shield over safety goggles.[11][12]
Toxicity & Inhalation Toxic if inhaled.[12] Vapors are a lachrymator and can cause delayed pulmonary edema.[11][13] Reaction generates toxic SO₂ and HCl gas.[6][13]ALWAYS handle in a certified chemical fume hood. [14] Use local exhaust ventilation.[11] Have respiratory protection available.
Reactivity Reacts violently with water, alcohols, and bases, releasing large amounts of heat and toxic gas.[12][13][14]Use anhydrous solvents and oven-dried glassware.[14] Never add water to quench the reaction or clean spills.[13]

4.2. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][15]

  • Inhalation: Move the victim to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11][13]

  • Spills: Evacuate the area. Absorb small spills with dry, inert material such as sand or vermiculite. Do not use combustible materials.[11][15] For large spills, contact environmental health and safety personnel. DO NOT use water. [13]

References

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. Google Cloud.
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Molbase.
  • Application Note: A Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. Chemicalbook.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. Chemicalbook.
  • ICSC 1409 - THIONYL CHLORIDE. ILO.
  • THIONYL CHLORIDE - CAMEO Chemicals. NOAA.
  • Thionyl chloride - Safety D
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Thionyl chloride MSDS. Actylis Lab Solutions.
  • Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem.
  • 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer. Cion Pharma.
  • 86604-75-3|2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. BLDpharm.
  • Thionyl chloride. Wikipedia.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98 86604-75-3. Sigma-Aldrich.
  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace.
  • UCF CHM2210 - Chapter 12.15 - SOCl2 (Thionyl chloride) and pyridine. YouTube.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

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Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Methoxy-3,5-dimethylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-methoxy-3,5-dimethylpyridine and its process-related impurities or degradation products. The method is designed for use in research, development, and quality control environments. The protocol details the chromatographic conditions, system suitability criteria, method validation approach in accordance with ICH Q2(R1) guidelines, and a protocol for forced degradation studies to ensure specificity.

Introduction

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and stability of this intermediate are critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable and validated analytical method is therefore essential for its quantitative determination and impurity profiling.

Pyridine-containing molecules can present chromatographic challenges, primarily due to the basic nature of the pyridine nitrogen (pKa typically 5-6), which can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing).[1][2] This method addresses this challenge by optimizing the mobile phase pH to ensure symmetrical peaks and reproducible results. This stability-indicating method is designed to separate the main component from potential degradation products that may form under various stress conditions.[3][4][5]

Chromatographic Principle and Method Rationale

The method employs reversed-phase chromatography, which separates analytes based on their hydrophobicity. A C18 stationary phase is chosen for its broad applicability and retention of moderately polar compounds like pyridine derivatives.

Causality of Experimental Choices:

  • Stationary Phase: A modern, end-capped C18 column with high purity silica is selected to minimize silanol interactions, which are a primary cause of peak tailing for basic analytes like pyridines.[2]

  • Mobile Phase pH: The mobile phase is acidified with phosphoric acid to a pH of approximately 2.5. At this pH, which is well below the pKa of the pyridine nitrogen, the analyte will exist in its protonated (cationic) form. This suppresses the interaction with any residual, negatively charged silanols on the stationary phase, leading to improved peak symmetry.[2]

  • Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity, UV transparency, and compatibility with the acidic mobile phase.

  • Detection: UV detection at 275 nm is selected based on the chromophoric nature of the pyridine ring, providing good sensitivity for the parent compound and its likely derivatives.

Experimental Workflow

The overall workflow for the analysis is depicted in the diagram below. It begins with sample and standard preparation, followed by system suitability testing to ensure the chromatographic system is performing correctly. Once the system is deemed suitable, the samples are analyzed, and the data is processed.

HPLC Analysis Workflow Figure 1: General HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Prep_Standard Prepare Standard & System Suitability Solutions SST Perform System Suitability Test (SST) Prep_Standard->SST Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample(s) Prep_Sample->Inject_Sample SST->Inject_Sample If SST Passes Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Process_Data Integrate Peaks & Calculate Results Acquire_Data->Process_Data Report Generate Report Process_Data->Report

Caption: A logical workflow for the HPLC analysis of this compound.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV or Diode Array Detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (85%, ACS Grade)

    • This compound Reference Standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. A similar method has been shown to be effective for the related compound, this compound-2-methanol.[6]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18, Waters Symmetry C18)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 50:50 (v/v) Mobile Phase A : Mobile Phase B (Adjust as needed)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 10 minutes

Note: For MS compatibility, 0.1% formic acid can be used in place of phosphoric acid.[6][7]

Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix well.

  • Diluent: Mobile Phase A : Acetonitrile (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[8][9] This ensures that the equipment and method are capable of producing reliable and reproducible results.[10][11]

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

Acceptance Criteria:

ParameterRequirementRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[9]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.[10]
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and system.[9]
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump and mobile phase composition.

As per USP <621> and general chromatographic principles.[9]

Method Validation Protocol (as per ICH Q2(R1))

This analytical procedure must be validated to demonstrate its suitability for the intended purpose.[12][13][14] The validation should include the following parameters:

Method Validation Parameters Figure 2: Key Validation Parameters (ICH Q2(R1)) cluster_core Core Validation Characteristics cluster_limit Limit Tests cluster_robust Reliability Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Range Range LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness

Caption: Core parameters for analytical method validation as per ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: Assessed by preparing a series of at least five concentrations of the reference standard (e.g., 25% to 150% of the working concentration). The peak area response versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard at three levels: 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing six replicate preparations of the sample at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess the method's reproducibility.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units in mobile phase, ±2°C in column temperature, ±5% change in organic modifier).[15]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[3][16] The goal is to achieve 5-20% degradation of the active substance.[4][16]

Procedure: Prepare a sample solution (e.g., 500 µg/mL) and subject it to the following stress conditions. Analyze the stressed samples, along with an unstressed control, using the HPLC method.

Stress ConditionProtocol
Acid Hydrolysis Add 1 mL of 1N HCl to 1 mL of sample solution. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before dilution and injection.
Base Hydrolysis Add 1 mL of 1N NaOH to 1 mL of sample solution. Heat at 60 °C for 2 hours. Neutralize with 1N HCl before dilution and injection.
Oxidative Add 1 mL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 24 hours.
Thermal Expose the solid drug substance to 80 °C for 48 hours.[17] Prepare a sample solution and analyze.
Photolytic Expose the drug substance (solid and in solution) to UV and visible light in a photostability chamber (ICH Q1B guideline).[16][17] Analyze after a suitable exposure period.

The chromatograms from the stressed samples should be evaluated for peak purity of the parent peak using a Diode Array Detector to ensure no co-eluting degradants. The mass balance should also be assessed to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peaks.[17]

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of this compound and its derivatives. The described reversed-phase method is simple, robust, and suitable for quantitative analysis in a regulated environment. The detailed protocols for system suitability, method validation, and forced degradation studies provide a clear pathway for implementation and ensure the generation of high-quality, reliable data for drug development and quality control professionals.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). Pharmalytics. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012, April 4). ECA Academy. Retrieved from [Link]

  • What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group. Retrieved from [Link]

  • This compound-2-methanol. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Retrieved from [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs), including omeprazole and esomeprazole.[1] These drugs are widely prescribed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] The efficiency, scalability, and cost-effectiveness of the synthesis of this key pyridine derivative directly influence the accessibility and affordability of these essential medicines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, focusing on robust and industrially viable methodologies.

Chemical Properties and Structure

A summary of the key chemical and physical properties of the target compound is provided below:

PropertyValue
CAS Number 86604-78-6[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Appearance White to light brown powder or crystal[1]
Melting Point 56.5-60.5 °C[1][2]
Boiling Point 115-135 °C at 0.01 Torr[1]
Solubility Slightly soluble in Chloroform[1][2]

Strategic Approaches to Synthesis

Several synthetic routes to (4-methoxy-3,5-dimethylpyridin-2-yl)methanol have been developed, each with its own set of advantages and challenges in the context of large-scale production. The primary considerations for a scalable process include the availability and cost of starting materials, reaction safety, operational simplicity, and overall yield and purity of the final product. This guide will focus on two predominant and industrially relevant strategies:

  • The N-Oxide Rearrangement Route: A classical and widely implemented approach that begins with the oxidation of a substituted pyridine.

  • The Pyridone Route: An alternative pathway that avoids the use of potentially hazardous N-oxide intermediates.

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these synthetic pathways.

Route 1: The N-Oxide Rearrangement Route

This is a well-established and frequently utilized method for the industrial production of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. The general workflow involves the N-oxidation of a readily available starting material, followed by a series of functional group manipulations to introduce the required substituents on the pyridine ring.

Workflow Overview

N-Oxide Route Workflow Start 2,3,5-Trimethylpyridine N_Oxidation N-Oxidation Start->N_Oxidation H₂O₂, Acetic Acid Nitration Nitration N_Oxidation->Nitration H₂SO₄, HNO₃ Methoxylation Methoxylation Nitration->Methoxylation Sodium Methoxide Rearrangement Rearrangement & Hydroxylation Methoxylation->Rearrangement Dimethyl Sulfate, (NH₄)₂S₂O₈ Final_Product (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Rearrangement->Final_Product

Caption: General workflow for the N-Oxide Rearrangement Route.

Detailed Experimental Protocols
Step 1: Synthesis of 2,3,5-Trimethylpyridine N-oxide

The initial step involves the N-oxidation of commercially available 2,3,5-trimethylpyridine. This transformation is crucial as it activates the pyridine ring for subsequent electrophilic substitution and functionalization.

Protocol:

  • In a suitable reaction vessel, charge 2,3,5-trimethylpyridine and acetic acid.[3]

  • Heat the mixture to 90°C with stirring.[3]

  • After 3 hours, cool the reaction to 60°C.[3]

  • Carefully add a 35% solution of hydrogen peroxide dropwise over 1 hour, maintaining the temperature.[3]

  • Increase the temperature back to 90°C and stir overnight.[3]

  • Cool the reaction to 40°C and add an additional portion of 35% hydrogen peroxide solution.[3]

  • Reheat to 90°C and stir for an additional 3 hours.[3]

  • After allowing the reaction to stand overnight, remove the excess acetic acid under reduced pressure.[3]

  • Adjust the pH of the residue to 10 with 10M sodium hydroxide.[3]

  • Extract the product with dichloromethane (3x).[3]

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo to yield 2,3,5-trimethylpyridine N-oxide.[3]

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-1-oxide

This step introduces a nitro group at the 4-position of the pyridine ring, a key functional handle for the subsequent introduction of the methoxy group.

Protocol:

  • To a mixture of sulfuric and nitric acid, add 3,5-dimethyl-4-nitropyridine-N-oxide.[4]

  • The reaction is typically carried out at elevated temperatures. Caution: Nitration reactions are highly exothermic and require careful temperature control.

Step 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine-1-oxide

The nitro group is displaced by a methoxy group via nucleophilic aromatic substitution.

Protocol:

  • Dissolve 3,5-dimethyl-4-nitropyridine-1-oxide in methanol.[4]

  • Add a solution of sodium methoxide in methanol dropwise.[5]

  • The reaction is typically refluxed for several hours to ensure complete conversion.[5]

  • After completion, the reaction mixture is neutralized, and the product is extracted.[4]

Step 4: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This final step involves a rearrangement reaction to introduce the hydroxymethyl group at the 2-position.

Protocol:

  • Dissolve 3,5-dimethyl-4-methoxypyridine-N-oxide in methanol.[6]

  • Add dimethyl sulfate dropwise, maintaining the pH at 5.0 with 10M sodium hydroxide, and then reflux.[6]

  • Add an additional amount of dimethyl sulfate and continue to reflux.[6]

  • After stirring overnight, heat the mixture to reflux and add a solution of ammonium persulfate in water.[6]

  • Continue to reflux and then stir at room temperature overnight.[6]

  • Add more methanol and filter off the precipitated salts.[6]

  • Evaporate the methanol, adjust the pH of the remaining aqueous phase to 10.0 with 10M sodium hydroxide, and extract with dichloromethane.[6]

  • Dry the combined organic phases over sodium sulfate, evaporate the solvent, and dry the product to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.[6]

Route 2: The Pyridone Route

This synthetic strategy offers an alternative to the N-oxide route, potentially avoiding the handling of energetic nitropyridine intermediates. This pathway proceeds through a pyridone intermediate, which is then converted to the target molecule.

Workflow Overview

Pyridone Route Workflow Start 2-Methyl-1-penten-1-alkoxy-3-one Acylation Acylation Start->Acylation Dialkyloxylate Ammonolysis Ammonolysis Acylation->Ammonolysis Ammonia Halogenation Halogenation Ammonolysis->Halogenation POCl₃ Methoxylation Methoxylation Halogenation->Methoxylation Sodium Methoxide Reduction Reduction Methoxylation->Reduction LiAlH₄ Final_Product (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Reduction->Final_Product

Caption: General workflow for the Pyridone Route.[7]

Detailed Experimental Protocols
Step 1: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone

The synthesis begins with the acylation of a suitable starting material to form a pyrone derivative.

Protocol:

  • To a refluxing solution of ethanolic sodium ethoxide, add a mixture of 2-methyl-1-penten-1-alkoxy-3-one and diethyl oxalate over 30 minutes.[7]

  • After an additional 30 minutes of reflux, evaporate the solvent.[7]

  • Pour the residue into ice-water and extract with dichloromethane.[7]

  • Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by recrystallization.[7]

Step 2: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone

The pyrone is then converted to the corresponding pyridone by treatment with ammonia.

Protocol:

  • Heat the 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone with ethanolic ammonia in an autoclave.[8] This process typically results in a high yield of the pyridone amide.[8]

Step 3: Synthesis of 2-Alkoxycarbonyl-4-halo-3,5-dimethylpyridine

The pyridone is halogenated, typically chlorinated, to activate the 4-position for subsequent methoxylation.

Protocol:

  • Heat a mixture of the pyridone and phosphoryl chloride (POCl₃) at 120°C for 1 hour.[7]

  • Concentrate the reaction mixture in vacuo.[7]

  • Carefully pour the residual oil into ice water and extract with dichloromethane.[7]

  • Wash the combined organic extracts successively with water, saturated sodium bicarbonate solution, and brine, then dry.[7]

  • Removal of the solvent in vacuo gives the crude chlorinated product.[7]

Step 4: Synthesis of 2-Methoxycarbonyl-3,5-dimethyl-4-methoxypyridine

The halogen at the 4-position is displaced by a methoxy group.

Protocol:

  • The crude 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine is refluxed in methanol in the presence of sodium methoxide.[7]

Step 5: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

The final step is the reduction of the ester group to the corresponding alcohol.

Protocol:

  • The 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine can be reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).[7]

An Alternative Scalable Approach: Hydrolysis of the Chloromethyl Intermediate

A highly practical and scalable method for the final step in the synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol involves the hydrolysis of its corresponding chloromethyl precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[9] This approach is particularly amenable to industrial production.

Reaction Mechanism: Nucleophilic Substitution

The synthesis from the chloromethyl precursor proceeds via a nucleophilic substitution reaction. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.[1]

Nucleophilic Substitution Py-CH₂Cl Py-CH₂Cl TransitionState [HO···CH₂(Py)···Cl]⁻ Py-CH₂Cl->TransitionState OH⁻ OH⁻ OH⁻->TransitionState Py-CH₂OH Py-CH₂OH TransitionState->Py-CH₂OH Cl⁻ Cl⁻ TransitionState->Cl⁻

Caption: Nucleophilic substitution mechanism for the synthesis.[1]

Detailed Protocol for Hydrolysis
  • Prepare a suspension of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of methanol and water.[1]

  • To this suspension, add potassium iodide and sodium hydroxide.[1]

  • After the reaction is complete, remove the methanol using a rotary evaporator.[1]

  • To the remaining residue, add water.[1]

  • The product can then be extracted and purified.

Conclusion

The scalable synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical aspect of the production of essential proton pump inhibitor drugs. Both the N-oxide rearrangement and the pyridone routes offer viable pathways for large-scale manufacturing. The choice between these routes will depend on factors such as starting material availability, cost, and the specific capabilities of the manufacturing facility. The hydrolysis of the chloromethyl intermediate represents a robust and efficient final step that is well-suited for industrial application. The protocols and insights provided in this document are intended to serve as a valuable resource for scientists and professionals engaged in the development and optimization of synthetic routes to this important pharmaceutical intermediate.

References

  • BenchChem. (n.d.). Application Note: A Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • RSC Publishing. (n.d.). Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate.
  • Crotti, S., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society.
  • Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis.
  • Hsieh, S. Y., et al. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. PMC - NIH.
  • Hsieh, S. Y., et al. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv.
  • BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • HETEROCYCLES, Vol. 45, No. 1, 1997. SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE.
  • Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • ChemicalBook. (n.d.). Omeprazole synthesis.
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASĀYAN Journal of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine.
  • ResearchGate. (n.d.). Synthesis of omeprazole.
  • Google Patents. (n.d.). CN111303018A - Synthetic method of omeprazole intermediate.
  • PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide.
  • LookChem. (n.d.). (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxy-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key pharmaceutical intermediate.

Introduction

This compound is a critical building block in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of common purification challenges and their solutions, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purification of this compound.

Q1: My crude this compound is a dark-colored oil/solid. What causes this discoloration and how can I remove it?

A1: Discoloration in crude substituted pyridines is often due to the presence of polymeric byproducts or residual reagents from the synthesis, such as nitrating agents if applicable in the synthetic route.[3] These impurities can often be removed by treatment with activated charcoal followed by filtration, or through distillation. For stubborn coloration, column chromatography is a highly effective method.

Q2: After purification by distillation, I still see impurities in my NMR/HPLC analysis. Why is simple distillation not sufficient?

A2: Simple distillation is often insufficient for separating compounds with close boiling points. Common impurities in pyridine synthesis can include isomers or unreacted starting materials which may have boiling points very near to that of the desired product. In such cases, fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) is recommended. For azeotropic mixtures, particularly with water, azeotropic distillation or chemical drying prior to distillation is necessary.

Q3: What are the most common impurities I should expect in my crude this compound?

A3: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Starting materials: Unreacted 3,5-lutidine or 2,3,5-collidine derivatives.[3]

  • Isomeric byproducts: Other methylated or methoxylated pyridine derivatives.

  • Byproducts from side reactions: N-oxides and polymeric materials can form during oxidation or nitration steps.[3][4]

  • Reagents and solvents: Residual solvents from the reaction or workup.

Q4: How should I store purified this compound to maintain its purity?

A4: Purified this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place.[5] For long-term storage, refrigeration at 2-8°C is recommended.[5]

Troubleshooting Purification Methods

This section provides a detailed troubleshooting guide for the most common purification techniques applied to this compound.

Method Selection Decision Pathway

The choice of purification method depends on the nature of the impurities and the desired final purity. The following decision tree can guide your selection process.

purification_decision_tree start Crude this compound impurity_type What is the nature of the primary impurity? start->impurity_type solids_polymers Solid Particulates / Polymeric Material impurity_type->solids_polymers Solid impurities volatile_impurities Volatile Impurities / Solvents impurity_type->volatile_impurities Different boiling points isomers_byproducts Isomers / Byproducts with similar properties impurity_type->isomers_byproducts Similar boiling points and polarity filtration Filtration / Decantation solids_polymers->filtration distillation Distillation (Simple or Fractional) volatile_impurities->distillation chromatography Column Chromatography isomers_byproducts->chromatography end Pure Product filtration->end distillation->end recrystallization Recrystallization / Solvent Wash chromatography->recrystallization For solid products chromatography->end If product is an oil recrystallization->end

Fig 1. Decision tree for selecting a purification method.
Distillation

Distillation is a powerful technique for purifying liquids based on differences in boiling points.

Problem Potential Cause Troubleshooting Solution
Poor Separation Impurities have boiling points close to the product.Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
Bumping/Unstable Boiling Uneven heating or lack of nucleation sites.Use a stirring bar or boiling chips. Ensure the heating mantle is appropriately sized for the flask and the heating is uniform.
Product Decomposition The compound is unstable at its atmospheric boiling point.Perform vacuum distillation to lower the boiling point. A precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, has a boiling point of 115-135 °C at 0.01 Torr, suggesting that vacuum distillation is suitable for related compounds.[1]
Product Solidifies in Condenser The melting point of the product is high relative to the condenser temperature.Use a jacketed condenser with circulating warm water or wrap the condenser with heating tape.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Drying: If water is a suspected impurity, pre-dry the crude material with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), followed by filtration.

  • Distillation: Heat the distillation flask gently in an oil bath. Collect fractions based on the boiling point at the operational pressure. The fraction corresponding to pure this compound should be collected.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., GC, HPLC, or NMR) to confirm purity.

Recrystallization / Solvent Wash

For solid products, recrystallization is an excellent method for removing small amounts of impurities. A solvent wash can be effective for removing more soluble impurities.

Problem Potential Cause Troubleshooting Solution
Product does not crystallize The solution is not supersaturated, or the product is an oil.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. If it remains an oil, consider chromatography.
Low Recovery Too much solvent was used, or the solution was not cooled sufficiently. The product has some solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation. Use a minimal amount of ice-cold solvent to wash the collected crystals.
Impurities co-precipitate The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Experiment with different solvent systems. A mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective.[6] For pyridine derivatives, solvents like toluene, acetone, or mixtures with petroleum ether have been used.[3][7]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8]

Problem Potential Cause Troubleshooting Solution
Poor Separation (overlapping peaks) The mobile phase is too polar or not polar enough. The column is overloaded.Optimize the solvent system using Thin Layer Chromatography (TLC) first.[9] A good starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[10] Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column The mobile phase is not polar enough. The compound is interacting too strongly with the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution). For basic compounds like pyridines, adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve elution by competing for active sites on the silica gel.
Tailing of the product peak Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.Use a deactivated silica gel or add a modifier like triethylamine to the eluent. Alternatively, consider using a different stationary phase like alumina.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Column Chromatography

chromatography_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Eluent) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Concentrated Solution) packing->loading elution 4. Elution (Collect Fractions) loading->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis combine 6. Combine Pure Fractions fraction_analysis->combine evaporation 7. Solvent Evaporation combine->evaporation product Pure Product evaporation->product

Fig 2. A typical workflow for flash column chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a common starting point for pyridine derivatives.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for detecting residual solvents and structurally similar impurities.

By following the guidance in this technical support center, researchers can effectively troubleshoot the purification of this compound, leading to a higher quality product for downstream applications in drug development and other scientific endeavors.

References

  • SIELC Technologies. (2018, May 16). This compound-2-methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 91219-89-5 3,5-Dimethyl-4-methoxypyridine N-Oxide Impurity. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Nadavala, S. K., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). This compound | CAS No- 447461-23-6. Retrieved from [Link]

  • E-RESEARCHCO. (2019, January 18). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Cross-Coupling of (Hetero)
  • Promega Connections. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-Methoxy-3,5-dimethylpyridine is a multi-step process that often begins with 3,5-lutidine (3,5-dimethylpyridine). While seemingly straightforward, each step presents opportunities for the formation of impurities that can impact the yield and purity of the final product, and subsequently, the active pharmaceutical ingredient (API). This guide will walk you through the common synthetic pathway, highlighting critical points where impurities can arise and providing actionable solutions.

Common Synthetic Pathway Overview

A prevalent industrial method for synthesizing this compound involves a series of reactions starting from 3,5-lutidine.[1][2] The typical sequence is as follows:

  • N-Oxidation: 3,5-lutidine is oxidized to 3,5-dimethylpyridine-N-oxide.[3][4]

  • Nitration: The N-oxide is then nitrated to yield 3,5-dimethyl-4-nitropyridine-N-oxide.[2]

  • Methoxylation: The nitro group is substituted with a methoxy group to form this compound-N-oxide.[2][5][6]

  • Rearrangement/Functionalization: This intermediate is then typically converted to a more functionalized derivative, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a direct precursor for omeprazole synthesis.[1][7][8][9][10][11] This often involves steps like methylation and chlorination.[2]

Synthetic_Pathway A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation (H2O2, Acetic Acid) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (H2SO4, HNO3) D This compound-N-oxide C->D Methoxylation (NaOH, Methanol) E Functionalized this compound (e.g., 2-chloromethyl derivative) D->E Rearrangement/ Functionalization

Caption: Common synthetic route to functionalized this compound.

Troubleshooting Guide & FAQs

This section addresses specific impurities that can arise at each stage of the synthesis.

Stage 1: N-Oxidation of 3,5-Lutidine

Q1: My N-oxidation reaction of 3,5-lutidine is incomplete, leaving unreacted starting material. What could be the cause and how can I fix it?

A1: Incomplete N-oxidation is a common issue. Here are the likely causes and troubleshooting steps:

  • Insufficient Oxidizing Agent: The most frequent cause is an inadequate amount of the oxidizing agent, typically hydrogen peroxide. Ensure you are using a sufficient molar excess. The reaction is often carried out in glacial acetic acid, which facilitates the oxidation.[3][4]

  • Reaction Temperature and Time: The reaction temperature is critical. A common protocol involves heating the mixture at 80-90°C for several hours.[3] Insufficient temperature or time will lead to an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for your setup.

  • Purity of Starting Material: Impurities in the 3,5-lutidine can interfere with the reaction. Ensure your starting material is of high purity.

Q2: I'm observing byproducts other than the desired N-oxide. What are they and how can I avoid them?

A2: Over-oxidation or side reactions can lead to unwanted byproducts.

  • Ring-Oxidized Species: While less common for the pyridine ring itself, aggressive oxidation conditions can potentially lead to the oxidation of the methyl groups. Careful control of temperature and the amount of oxidizing agent is crucial.

  • Decomposition of Hydrogen Peroxide: Traces of transition metals can catalyze the decomposition of hydrogen peroxide, reducing its effectiveness and potentially leading to side reactions.[12][13] Using high-purity reagents and clean glassware is essential. Consider quenching residual peroxide with agents like sodium sulfite or activated carbon upon reaction completion.[13]

Parameter Recommended Condition Rationale
Oxidizing AgentHydrogen Peroxide (35%)Effective and relatively clean oxidant.
SolventGlacial Acetic AcidFacilitates the oxidation process.[3]
Temperature80-90°CEnsures a reasonable reaction rate without excessive decomposition.[3]
MonitoringTLC or HPLCAllows for tracking of starting material consumption and product formation.
Stage 2: Nitration of 3,5-Dimethylpyridine-N-oxide

Q3: My nitration reaction is producing multiple nitrated isomers. How can I improve the regioselectivity for the 4-position?

A3: The N-oxide group strongly directs electrophilic substitution to the 4-position. However, deviations can occur.

  • Reaction Conditions: The nitration is typically carried out using a mixture of sulfuric and nitric acid.[2] The temperature should be carefully controlled, as higher temperatures can lead to the formation of other isomers and byproducts.

  • Purity of the N-oxide: Impurities from the previous step can lead to undesired side reactions during nitration. Ensure the 3,5-dimethylpyridine-N-oxide is sufficiently pure before proceeding.

Q4: I am seeing significant amounts of dark, tar-like material in my nitration reaction. What is causing this and how can it be prevented?

A4: The formation of tar is often due to overly harsh reaction conditions.

  • Temperature Control: Exothermic nitration reactions can easily run away if not properly cooled. Maintain a low temperature during the addition of the nitrating mixture.

  • Rate of Addition: Add the nitrating agent slowly and in a controlled manner to manage the reaction exotherm.

  • Substrate Purity: Impurities in the starting material can be more susceptible to decomposition under strong acidic and oxidizing conditions.

Stage 3: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

Q5: The yield of my methoxylation reaction is low. What are the key factors for a successful nitro-group substitution?

A5: The nucleophilic substitution of the nitro group with methoxide is a critical step.

  • Strength of the Nucleophile: The reaction is typically carried out using sodium methoxide, generated in situ from sodium hydroxide and methanol.[2] Ensure a sufficient excess of the methoxide source is used.

  • Anhydrous Conditions: The presence of water can lead to the formation of the corresponding 4-hydroxy derivative as a byproduct. While the reaction is often performed in methanol, minimizing additional water is beneficial.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature based on reaction monitoring.

Q6: I have identified an impurity that appears to be the des-methoxy, 4-hydroxy analog. How did this form and how can I prevent it?

A6: As mentioned above, this impurity arises from the reaction with water or hydroxide ions instead of methoxide.

  • Minimize Water Content: Use dry methanol and ensure the sodium hydroxide is of a low water content grade.

  • Sufficient Methoxide: A higher concentration of methoxide will kinetically favor the desired reaction over the reaction with any residual water.

Stage 4: Rearrangement and Functionalization

Q7: During the conversion of this compound-N-oxide to the 2-chloromethyl derivative, I am getting several chlorinated byproducts. How can I improve the selectivity?

A7: This transformation, often involving reagents like thionyl chloride or phosphorus oxychloride, requires careful control to avoid over-chlorination or chlorination at other positions.[7][9][11]

  • Choice of Chlorinating Agent: Different chlorinating agents have different reactivities. Thionyl chloride is commonly used.[7][11] The choice of reagent and reaction conditions can significantly impact selectivity.

  • Stoichiometry: Use a precise amount of the chlorinating agent. A large excess can lead to the formation of dichlorinated or other undesired species.

  • Temperature Control: These reactions are often performed at low to ambient temperatures to control reactivity and improve selectivity.

Q8: What are some of the common impurities that can carry through to the final 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride product?

A8: Impurities from earlier steps can persist, and new ones can be generated.

  • Unreacted Intermediates: Incomplete reactions at any stage can lead to the presence of starting materials or intermediates in the final product. A Chinese patent mentions impurities such as 3,5-dimethyl-4-methoxypyridine and its N-oxide.[1]

  • Isomeric Byproducts: If isomeric impurities were formed in earlier steps (e.g., nitration at a different position), they will likely be carried through the subsequent reactions.

  • Polymeric Materials: Harsh reaction conditions, particularly in the presence of strong acids or bases, can sometimes lead to the formation of pyridine derivative superpolymers.[1]

Impurity_Formation cluster_oxidation N-Oxidation cluster_nitration Nitration cluster_methoxylation Methoxylation cluster_functionalization Functionalization A 3,5-Lutidine I1 Unreacted 3,5-Lutidine A->I1 Incomplete Reaction B 3,5-Dimethylpyridine-N-oxide I2 Isomeric Nitro-pyridines B->I2 Poor Regioselectivity I3 Tar/Decomposition Products B->I3 Harsh Conditions C 3,5-Dimethyl-4-nitropyridine-N-oxide I4 4-Hydroxy Impurity C->I4 Presence of Water D This compound-N-oxide I5 Over-chlorinated Byproducts D->I5 Excess Chlorinating Agent I6 Polymeric Impurities D->I6 Harsh Conditions

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3,5-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Development Professional

Welcome to the technical support center for the synthesis of 4-methoxy-3,5-dimethylpyridine derivatives. This guide is designed for researchers, chemists, and process development professionals who utilize these critical heterocyclic building blocks. While the core structure is this compound, its primary utility in pharmaceutical manufacturing, particularly for proton pump inhibitors (PPIs) like omeprazole and esomeprazole, relies on functionalization at the 2-position.[1][2] Therefore, this guide focuses on troubleshooting the multi-step synthesis of key intermediates such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its subsequent chlorinated form, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride .

Low yields at any stage of this synthesis can significantly impact the economic viability and timeline of a drug development program. This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and supported by established protocols.

Below is a diagram outlining the common synthetic pathway, which forms the basis of our troubleshooting guide.

Synthetic_Pathway A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B Step 1: N-Oxidation C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Step 2: Nitration D 3,5-Dimethyl-4-methoxypyridine-N-oxide C->D Step 3: Methoxylation E 2-Hydroxymethyl-3,5-dimethyl- 4-methoxypyridine D->E Step 4: Rearrangement & Hydroxylation F 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl E->F Step 5: Chlorination

Caption: Common synthetic route from 3,5-Lutidine to key PPI intermediates.

Frequently Asked Questions & Troubleshooting Guides

Step 1: N-Oxidation of 3,5-Lutidine

Question 1: My yield for the N-oxidation of 3,5-lutidine to 3,5-dimethylpyridine-N-oxide is significantly lower than expected. What are the likely causes?

Low yield in this initial step is often traced back to three primary factors: incomplete reaction, decomposition of the oxidizing agent, or inefficient work-up.

  • Expertise & Causality: The N-oxidation of pyridine is a nucleophilic attack by the pyridine nitrogen on an electrophilic oxygen source, typically a peracid formed in situ from hydrogen peroxide and a carboxylic acid like acetic acid.[3] The reaction's success hinges on maintaining an effective concentration of this peracid.

  • Troubleshooting & Protocol Insights:

    • Oxidizing Agent Quality: Use a fresh, properly stored bottle of hydrogen peroxide (35% is common).[4] H₂O₂ can decompose over time, leading to substoichiometric amounts of the active oxidizing agent.

    • Temperature Control: The reaction is exothermic. While heating is required to drive the reaction, runaway temperatures can lead to peroxide decomposition and potential side reactions. A typical protocol involves heating the mixture of 3,5-lutidine and glacial acetic acid to around 80°C for several hours.[5][6]

    • Reaction Time: This reaction is not instantaneous. Ensure the reaction is maintained at the target temperature for a sufficient duration (e.g., 5 hours) to drive it to completion.[5] Monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Work-Up Procedure: After the reaction, excess acetic acid is typically removed under reduced pressure.[4] The subsequent neutralization is critical. The pH must be carefully adjusted to the alkaline range (pH 10 is often cited) with a base like Na₂CO₃ or ammonia to ensure the N-oxide, which can be protonated and water-soluble in acidic conditions, is in its free base form for efficient extraction with a solvent like chloroform (CHCl₃).[4]

ParameterRecommended ConditionRationale
Reagents 3,5-Lutidine, Glacial Acetic Acid, H₂O₂ (35%)Acetic acid acts as both a solvent and a catalyst to form peracetic acid.[5]
Temperature 80-90°CBalances reaction rate against peroxide decomposition.[5][6]
Time 5-12 hoursEnsure complete conversion of the starting material.[4][5]
Work-up pH ~10Ensures the N-oxide is in its free base form for optimal extraction.[4]
Step 2: Electrophilic Nitration of 3,5-Dimethylpyridine-N-oxide

Question 2: The nitration of my N-oxide results in a low yield of the desired 4-nitro product and a dark, impure crude material. How can I improve this?

This is one of the most critical steps for overall yield. The N-oxide group activates the pyridine ring, directing the electrophilic nitration to the 4-position.[6] However, the harsh conditions can lead to side reactions and decomposition if not carefully controlled.

  • Expertise & Causality: The reaction proceeds via attack of the electron-rich pyridine ring (activated by the N-oxide) on a nitronium ion (NO₂⁺) generated from a mixture of a nitrate source and a strong acid, typically sulfuric acid. The choice of nitrating agent and precise temperature control are paramount to success.

  • Troubleshooting & Protocol Insights:

    • Choice of Nitrating Agent: While traditional nitrating mixtures of concentrated nitric acid and sulfuric acid are effective, they can be aggressive, leading to lower yields (~58%) and the evolution of hazardous brown smoke (NOx gases).[7] A superior, higher-yielding (~85%), and safer method uses potassium nitrate (KNO₃) as the nitrate source in concentrated sulfuric acid. This method significantly shortens reaction times and provides a friendlier operating environment.[8]

    • Strict Temperature Control: The initial addition of the nitrating agent should be done at a low temperature (e.g., 10-15°C) to manage the exotherm.[8] After the addition is complete, the reaction is heated to a specific temperature (e.g., 85-90°C) and held there. Overheating can cause decomposition and the formation of undesired byproducts.[7][8]

    • Efficient Quenching and Isolation: The reaction mixture is a strong acid and must be quenched carefully by pouring it into ice water. The product is then precipitated by neutralizing the solution. Adjusting the pH to 8-8.5 with a base like ammonia water is crucial for maximizing the recovery of the solid product via filtration.[8]

Troubleshooting_Nitration Start Low Yield in Nitration Step? Q1 Are you using HNO3 / H2SO4? Start->Q1 A1_Yes Consider switching to KNO3 / H2SO4. This improves yield and safety. Q1->A1_Yes Yes Q2 Was temperature strictly controlled during addition (10-15°C) and reaction (85-90°C)? Q1->Q2 No A1_Yes->Q2 A2_No Re-run with careful temperature monitoring. Use an ice bath for addition and a thermostatically controlled mantle for reaction. Q2->A2_No No Q3 Was the final pH during work-up confirmed to be 8-8.5? Q2->Q3 Yes A2_No->Q3 A3_No Product may be lost in acidic filtrate. Optimize neutralization to maximize precipitation before filtration. Q3->A3_No No Success Yield Improved Q3->Success Yes A3_No->Success

Caption: Decision workflow for troubleshooting the nitration of N-oxides.

Step 3 & 4: Methoxylation and Rearrangement

Question 3: My conversion of 3,5-dimethyl-4-nitropyridine-N-oxide to the 4-methoxy derivative is incomplete, and subsequent steps are failing.

This stage involves two distinct transformations that are sometimes combined in process-optimized syntheses: nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by a rearrangement to functionalize the 2-methyl position.

  • Expertise & Causality:

    • Methoxylation: The electron-withdrawing nitro group and the N-oxide make the 4-position highly susceptible to nucleophilic attack by a methoxide ion. This reaction requires strictly anhydrous conditions, as water can compete with methoxide and lead to undesired hydroxylation.[9]

    • Rearrangement/Hydroxylation: To get to the key (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol intermediate, the N-oxide must be rearranged. This is often achieved by reaction with an activating agent like dimethyl sulfate followed by hydrolysis, or with acetic anhydride followed by hydrolysis.[9] This complex step generates the 2-hydroxymethyl group necessary for the final chlorination.

  • Troubleshooting & Protocol Insights:

    • Anhydrous Conditions are Essential: For the methoxylation step, use dry methanol and high-quality sodium methoxide. Any moisture will consume the nucleophile and can lead to the formation of 4-hydroxy byproducts. One industrial method involves distilling off a portion of the methanol after reacting sodium hydroxide with it to ensure removal of generated water before adding the nitro-intermediate.[9]

    • Reagent Stoichiometry and Temperature: Ensure a slight excess of sodium methoxide is used to drive the reaction to completion. The reaction is typically run at reflux in methanol.[9]

    • Successful Rearrangement: For the conversion to the 2-hydroxymethyl compound, carefully control the addition of the activating agent (e.g., dimethyl sulfate). The subsequent hydrolysis step is critical to cleave the intermediate and form the desired alcohol.[9] Failure at this stage often points to incomplete activation or incomplete hydrolysis.

Step 5: Chlorination of the 2-Hydroxymethyl Intermediate

Question 4: I am getting a low yield and impure product when converting (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to the 2-chloromethyl hydrochloride salt.

This final step converts the relatively unreactive alcohol into a highly reactive electrophile, primed for coupling with the benzimidazole moiety in PPI synthesis. The reaction is potent but can be prone to side reactions if not executed precisely.

  • Expertise & Causality: The hydroxyl group is a poor leaving group. It must be activated by a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[10][11] The reaction proceeds via conversion of the alcohol to a chlorosulfite or phosphate ester intermediate, which is then readily displaced by a chloride ion. The use of SOCl₂ also produces gaseous byproducts (SO₂ and HCl), which helps drive the reaction to completion.

  • Troubleshooting & Protocol Insights:

    • Reagent Purity and Addition: Use fresh, high-purity thionyl chloride. It should be added dropwise to a solution of the alcohol in an inert solvent (e.g., dichloromethane) at a controlled temperature (often room temperature or slightly below) to manage the exothermic reaction and gas evolution.[11]

    • Anhydrous Solvent: The solvent must be dry, as thionyl chloride reacts violently with water.

    • Product Isolation: The product is a hydrochloride salt. After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting solid residue is often triturated or washed with a non-polar solvent like hexanes or acetone to remove any non-polar impurities, affording the clean product upon filtration.[2][11] An improper wash can lead to loss of product or insufficient purification.

StepReagentKey ParametersTypical YieldReference
N-Oxidation H₂O₂ / Acetic Acid80°C, 5hHigh[5]
Nitration KNO₃ / H₂SO₄10°C (add), 85-90°C (react), 1h~85%[8]
Methoxylation NaOMe / MeOHReflux, AnhydrousHigh[9]
Chlorination SOCl₂ / DCMRoom Temp, Dropwise addition~76-100%[2][11]

References

  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • Acta Crystallographica Section E. (2016).
  • Google Patents. (2015). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Patsnap. (n.d.). A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Eureka.
  • Journal of Visualized Experiments. (2018).
  • BenchChem. (n.d.). 3,5-Dimethylpyridine-N-oxide.
  • Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • X-MOL. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASAYAN Journal of Chemistry, 17(4), 2067-2074.
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • Wikipedia. (n.d.). Pyridine.
  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Methoxy-3,5-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methoxy-3,5-dimethylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate, particularly in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during synthesis, ensuring high yield and purity.

Section 1: Synthetic Strategy & Key Intermediates

The synthesis of functionalized this compound derivatives, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a multi-step process that is crucial for the production of several active pharmaceutical ingredients (APIs).[3] The most common synthetic routes start from readily available materials like 3,5-Lutidine or 2,3,5-trimethylpyridine and proceed through several key transformations.[4][5]

Understanding the overall workflow is essential for effective troubleshooting. The diagram below outlines a common synthetic pathway.

G cluster_0 Upstream Synthesis cluster_1 Core Intermediate Functionalization 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine N-Oxide 3,5-Dimethylpyridine N-Oxide 3,5-Lutidine->3,5-Dimethylpyridine N-Oxide Oxidation (H₂O₂, Acetic Acid) 3,5-Dimethyl-4-nitropyridine-1-oxide 3,5-Dimethyl-4-nitropyridine-1-oxide 3,5-Dimethylpyridine N-Oxide->3,5-Dimethyl-4-nitropyridine-1-oxide Nitration (H₂SO₄, HNO₃) This compound 1-Oxide This compound 1-Oxide 3,5-Dimethyl-4-nitropyridine-1-oxide->this compound 1-Oxide Methoxylation (NaOH, Methanol) Intermediate_A This compound 1-Oxide This compound 1-Oxide->Intermediate_A Hydroxymethyl_Intermediate (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Intermediate_A->Hydroxymethyl_Intermediate Hydroxymethylation (e.g., via rearrangement or other methods) Final_Product 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Hydroxymethyl_Intermediate->Final_Product Chlorination (SOCl₂ or POCl₃)

Caption: General synthetic workflow from 3,5-Lutidine to the target chlorinated intermediate.[4]

Section 2: Troubleshooting Guide for Key Reactions

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Focus: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This step is one of the most critical and often problematic transformations. The goal is to convert the primary alcohol to a chloride, typically using thionyl chloride (SOCl₂) or a similar reagent.[6][7]

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield in this chlorination step can often be traced back to three main factors: reagent quality, temperature control, and moisture.

  • Reagent Quality & Stoichiometry: Thionyl chloride (SOCl₂) degrades over time, especially with exposure to atmospheric moisture, forming HCl and SO₂. Use a fresh bottle or a recently distilled batch of SOCl₂ for best results. A slight excess (e.g., 1.05-1.1 equivalents) is typically sufficient; a large excess can lead to side reactions.[6]

  • Temperature Control (The Causality): The reaction is highly exothermic. The dropwise addition of SOCl₂ to the solution of your alcohol in a solvent like dichloromethane (DCM) should be done at a reduced temperature (e.g., in an ice bath).[1] Uncontrolled temperature can lead to the formation of undesired byproducts and decomposition of the starting material or product. The initial cooling mitigates the exotherm, and then the reaction can be allowed to warm to room temperature to ensure completion.[1]

  • Strict Anhydrous Conditions: Pyridine derivatives and chlorinating agents are sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[6] Any moisture will rapidly quench the thionyl chloride, reducing its effective concentration and lowering your yield.

Q2: I'm observing significant impurity formation upon work-up. How can I identify and minimize these byproducts?

A2: Impurity formation is a common challenge. The primary impurities often arise from side reactions involving the pyridine ring or incomplete reaction.

  • Common Byproducts:

    • Unreacted Starting Material: If the reaction is incomplete, you will see the starting alcohol in your final product. This can be monitored by Thin Layer Chromatography (TLC).

    • Demethylation: Harsh conditions (e.g., high temperature, prolonged reaction times) can cause the demethylation of the 4-methoxy group, leading to a 4-hydroxy pyridine derivative.[8]

    • Polymeric Materials: Pyridine derivatives can sometimes polymerize under strongly acidic conditions.[5]

  • Minimization Strategies:

    • Monitor the Reaction: Use TLC to track the consumption of the starting material. Once the starting material spot has disappeared, proceed with the work-up. Over-extending the reaction time rarely improves yield and often increases byproduct formation.

    • Controlled Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure.[6] The resulting crude solid or oil should be handled carefully. Trituration (suspending the solid in a solvent in which it is insoluble to wash away impurities) with a non-polar solvent like hexanes or a solvent like acetone can be very effective for purification.[1][6]

    • Solvent Choice for Precipitation: The choice of solvent for precipitating the final hydrochloride salt is crucial. While historically, ether has been used, its high flammability and potential for peroxide formation make it a safety hazard in scale-up operations.[5] Acetone is often a safer and effective alternative for crashing out the product and removing more soluble impurities.[1][5]

Q3: The final product is off-color (e.g., yellow or brown) instead of white. Is this a purity issue?

A3: Yes, an off-color product typically indicates the presence of impurities. While a slightly off-white or tan color might be acceptable for some applications, a white solid is indicative of high purity.[1][6]

  • Cause: The color often arises from minor, highly conjugated byproducts formed during the reaction or from the degradation of the product.

  • Solution: The purification method is key. If direct filtration after solvent removal yields a colored product, consider re-dissolving the crude material in a minimal amount of a suitable solvent (like isopropanol) and precipitating it by adding an anti-solvent (like toluene or acetone).[5] This recrystallization or re-precipitation step is often very effective at removing colored impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most efficient starting material for a scalable synthesis of this compound derivatives?

A: For industrial-scale production, 3,5-Lutidine is a common and cost-effective starting material.[4] The synthetic sequence starting from 3,5-Lutidine involves oxidation, nitration, methoxylation, and subsequent functionalization. While this involves several steps, the starting materials are readily available and the reactions are generally robust and scalable.[4][9]

Q: Are there "greener" or more optimized process alternatives to traditional methods?

A: Yes, modern process chemistry emphasizes green and optimized approaches. One significant improvement is performing multiple synthetic steps in a "one-pot" or telescoped fashion without isolating the intermediates.[9] For example, the methoxylation of 3,5-Dimethyl-4-nitropyridine-1-oxide and the subsequent methylation/hydroxylation can be performed without intermediate isolation.[4] This approach significantly reduces solvent usage, waste generation, and energy consumption, making the process more environmentally friendly and cost-effective.[4][9]

Q: What are the best analytical methods to monitor reaction progress and final product purity?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress to determine the point of completion.

  • High-Performance Liquid Chromatography (HPLC): The standard for quantitative purity analysis of the final product. A purity of >99% is often required for pharmaceutical intermediates.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Essential for structural confirmation of the final product and for identifying the presence of any structurally related impurities.

Section 4: Optimized Experimental Protocol

This protocol details the chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key step in many synthetic routes.

Objective: To synthesize 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with high yield and purity.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.1 eq)

  • Dichloromethane (DCM), anhydrous (approx. 15-20 mL per gram of starting material)

  • Acetone

  • Argon or Nitrogen gas supply

Protocol:

  • Reaction Setup: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane to the flask to dissolve the starting material completely.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Add thionyl chloride (1.1 eq) to the dropping funnel. Add the thionyl chloride dropwise to the cooled DCM solution over a period of 30-45 minutes, ensuring the internal temperature does not rise significantly.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.[1] Monitor the reaction by TLC until the starting material is no longer visible.

  • Solvent Removal: Once the reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid residue.

  • Purification/Isolation:

    • Add acetone to the flask containing the crude residue.[1]

    • Stir the suspension vigorously for 20-30 minutes. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the resulting white solid under vacuum to obtain the final product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. A typical yield for this optimized process is in the range of 90-98%.

Section 5: Troubleshooting Logic Flow

When encountering issues, a logical diagnostic approach is crucial. The following diagram provides a decision-making workflow for troubleshooting common problems in the chlorination reaction.

Caption: A decision tree for troubleshooting the chlorination reaction.

References

  • Haj Hussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235. [Link]

  • LookChem. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASAYAN Journal of Chemistry, 17(4), 2067-2074. [Link]

  • ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. Retrieved from [Link]

  • ResearchGate. (2016). Preparation of 4-alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

  • Google Patents. (1990). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (1990). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • PubChem. (n.d.). This compound 1-Oxide. Retrieved from [Link]

  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Retrieved from [Link]

  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

Sources

Technical Support Center: Analysis of Byproducts in 4-Methoxy-3,5-dimethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Methoxy-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of this key intermediate. By understanding the origins of these impurities, you can optimize your reaction conditions, improve yield and purity, and ensure the quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: The synthesis of this compound typically starts from 3,5-lutidine and involves several steps, including N-oxidation, nitration, and methoxylation.[1][2] Consequently, byproducts are often related to incomplete reactions or side reactions at each stage. Common impurities include:

  • Unreacted starting materials: 3,5-Lutidine or 3,5-Dimethylpyridine-N-oxide.

  • Intermediates: 4-Nitro-3,5-dimethylpyridine-N-oxide from incomplete methoxylation.[1]

  • Demethylated products: 3,5-Dimethyl-4-hydroxypyridine, which can form under harsh acidic or thermal conditions.[3][4]

  • Isomeric impurities: Positional isomers that may arise during the nitration step.

  • Over-methylated species: Quaternary pyridinium salts formed by alkylation of the pyridine nitrogen.[5][6]

Q2: Why is the analysis and control of byproducts so critical in this process?

A2: this compound and its derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as proton pump inhibitors like omeprazole.[2][7] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Byproducts can carry over into subsequent steps, complicate purification, reduce overall yield, and potentially introduce toxicologically undesirable compounds.[8] Regulatory agencies require stringent control and characterization of all impurities in pharmaceutical manufacturing.

Q3: What are the primary analytical techniques for identifying and quantifying byproducts in this compound reactions?

A3: The most effective and widely used analytical methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC is excellent for separating the target molecule from non-volatile impurities like intermediates and demethylated products. Mixed-mode or reverse-phase columns are often employed.[8][9]

  • GC-MS is ideal for identifying volatile or semi-volatile byproducts and unreacted starting materials. Its mass spectrometric detection provides structural information, which is crucial for definitive identification.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on chemical principles.

Problem 1: My final product is contaminated with significant amounts of 4-Nitro-3,5-dimethylpyridine-N-oxide.

  • Underlying Cause: This is a classic sign of incomplete methoxylation. The nucleophilic substitution of the nitro group with a methoxy group has not gone to completion. This can be due to insufficient reagent, suboptimal temperature, or short reaction time. The starting material for this step is often 3,5-Dimethyl-4-nitropyridine-1-oxide, which is reacted with a methoxide source.[1]

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the methoxylating agent (e.g., sodium methoxide) is used.

    • Optimize Temperature: The reaction may require heating. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature that drives the reaction to completion without causing degradation.

    • Increase Reaction Time: If the reaction is sluggish, extending the reaction time may be necessary. Again, monitor progress to avoid the formation of other degradation byproducts.

    • Ensure Anhydrous Conditions: Methoxide reagents are sensitive to moisture. Ensure your solvent (typically methanol) and reaction setup are dry to prevent quenching of the nucleophile.

Problem 2: I've identified 3,5-Dimethyl-4-hydroxypyridine as a major byproduct after workup.

  • Underlying Cause: This impurity is the result of demethylation of the 4-methoxy group. Aryl methyl ethers can be cleaved by strong acids (like HBr or pyridinium hydrochloride) or Lewis acids (like BBr₃), often accelerated by heat.[3][4] This can occur during an acidic workup or subsequent synthetic steps conducted under harsh conditions.

  • Troubleshooting Steps:

    • Milder Workup: Avoid using strong, concentrated acids during extraction or purification. Use buffered solutions or weaker acids if a pH adjustment is necessary.

    • Temperature Control: Perform all workup and purification steps at or below room temperature to minimize the risk of thermally induced demethylation.

    • Reagent Selection for Downstream Steps: If the this compound is an intermediate, be mindful of the reagents used in the next reaction. Avoid strong Lewis acids or conditions known to cleave ethers.

Problem 3: The purity of my product is low, and the chromatogram shows multiple small, unidentified peaks.

  • Underlying Cause: A complex mixture of byproducts often points to general reaction degradation or multiple competing side reactions. The pyridine ring itself has complex reactivity; the nitrogen atom is a nucleophilic and basic site, while the ring carbons at positions 2 and 4 are electrophilic and susceptible to nucleophilic attack.[5][6] The methyl groups can also undergo side-chain reactions under certain conditions.[11]

  • Troubleshooting Steps:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation-related side reactions. The pyridine N-oxide is a common product of oxidation.[5][6]

    • Optimize Temperature: Overheating can lead to polymerization or decomposition. Determine the minimum temperature required for a reasonable reaction rate.

    • Purification Strategy: The basicity of the pyridine nitrogen can complicate purification.[8] Acidic washes can remove the product along with basic impurities if the pH is not carefully controlled. Consider chromatography on silica gel with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to improve peak shape and separation. Alternatively, recrystallization from a suitable solvent system can be highly effective.

Summary of Common Byproducts and Solutions
Byproduct NamePotential CauseRecommended Analytical MethodMitigation Strategy
4-Nitro-3,5-dimethylpyridine-N-oxideIncomplete methoxylation reaction.[1]HPLC, LC-MSOptimize methoxylation conditions (time, temp, reagent stoichiometry).
3,5-Dimethyl-4-hydroxypyridineDemethylation of the methoxy group.[3][4]HPLC, LC-MS, GC-MSUse milder acidic conditions during workup; avoid excessive heat.
3,5-Dimethylpyridine-N-oxideIncomplete nitration of the N-oxide.[12]HPLC, GC-MSEnsure nitration reaction goes to completion; verify reagent quality.
Quaternary Pyridinium SaltsN-alkylation by alkylating agents.[5][6]HPLC, LC-MSAvoid excess alkylating agents; control temperature.
Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates a common synthetic route to this compound, highlighting the stages where key byproducts can emerge.

Synthesis_Byproducts Fig 1. Synthetic Pathway and Byproduct Junctions cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Methoxylation SM 3,5-Lutidine Int1 3,5-Dimethylpyridine-N-oxide SM->Int1 H2O2 / Acid Int2 4-Nitro-3,5-dimethyl- pyridine-N-oxide Int1->Int2 HNO3 / H2SO4 Product This compound Int2->Product NaOMe / MeOH BP1 Unreacted 3,5-Dimethylpyridine-N-oxide Int2->BP1 Incomplete Nitration BP2 Unreacted 4-Nitro-3,5-dimethyl- pyridine-N-oxide Product->BP2 Incomplete Methoxylation BP3 Demethylated Product (4-Hydroxypyridine) Product->BP3 Harsh Workup (Acid/Heat)

Caption: Synthetic pathway and key byproduct formation points.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for analyzing the purity of this compound and its related byproducts. Optimization will be required based on your specific sample matrix and available equipment.[8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or a mixed-mode column for better retention of polar pyridines.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 5% B

    • 18.5-22 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude or purified material in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

Protocol 2: GC-MS Analysis for Volatile Byproducts

This method is suitable for identifying starting materials and other volatile impurities.

  • GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Injector: Splitless mode, 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 450 m/z.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 100 µg/mL.

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process when an unknown peak appears in your analytical run.

Troubleshooting_Workflow Fig 2. Troubleshooting Decision Tree for Impurity ID Start Unexpected Peak in Crude Reaction Mixture CheckMethod Is the peak present in a blank run? Start->CheckMethod IsImpurity Peak is a true impurity. Run LC-MS or GC-MS. CheckMethod->IsImpurity No Artifact Peak is an artifact (e.g., from solvent, septum bleed). Re-run with clean solvent. CheckMethod->Artifact Yes AnalyzeMS Analyze Mass Spectrum IsImpurity->AnalyzeMS CompareMW Does M/Z match a known intermediate or byproduct? AnalyzeMS->CompareMW KnownImpurity Impurity Identified. Consult Mitigation Strategy. CompareMW->KnownImpurity Yes UnknownImpurity Unknown Impurity. Consider NMR, HRMS for structural elucidation. CompareMW->UnknownImpurity No

Caption: A decision tree for identifying unknown analytical peaks.

References

  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. (n.d.). Benchchem.
  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Technical Support Center: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (n.d.). Benchchem.
  • Pyridines: properties, syntheses & reactivity. (n.d.). University of Liverpool.
  • Application Note: A Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. (n.d.). FAQ.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.
  • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (2025). ResearchGate.
  • McOmie, J. F. W., & Watts, M. L. (1963). demethylation of aryl methyl ethers by. Tetrahedron, 19(1), 1-1.
  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (n.d.). Google Patents.

Sources

Technical Support Center: Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine and its hydrochloride salt. This molecule is a critical building block in the pharmaceutical industry, most notably as a key intermediate for proton pump inhibitors (PPIs) like Omeprazole.[1][2][3] Achieving a high yield and purity in its synthesis is paramount for efficient drug development and manufacturing.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address common challenges encountered in the lab. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your research.

Overall Synthesis Pathway

The synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride typically involves a multi-step process, often starting from precursors like 3,5-lutidine or 2,3,5-collidine.[4] The final, and often most critical, step is the chlorination of the alcohol precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Synthesis_Workflow cluster_0 Upstream Synthesis cluster_1 Final Chlorination & Isolation (Focus of this Guide) A 2,3,5-Trimethylpyridine or 3,5-Lutidine B Oxidation & Nitration A->B C 4-Nitropyridine-N-oxide Intermediate B->C D Methoxylation C->D E Rearrangement / Hydroxymethylation D->E F 2-hydroxymethyl-4-methoxy- 3,5-dimethylpyridine E->F G Chlorination F->G Input for Final Step H 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl (Crude) G->H I Purification (Washing/Crystallization) H->I J High-Purity Final Product I->J

Caption: High-level workflow for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl.

Troubleshooting & FAQs

This section addresses the most common issues researchers face during the synthesis, focusing primarily on the critical final chlorination step.

Q1: My yield is consistently low during the final chlorination step. What are the primary causes and how can I fix this?

A1: This is a frequent challenge. The conversion of the primary alcohol on the pyridine ring to a chloromethyl group is a sensitive transformation prone to side reactions. Low yield is typically traced back to four key areas: reagent choice and quality, temperature control, moisture, and workup procedure.

The core of this reaction is the activation of the hydroxyl group by the chlorinating agent, followed by nucleophilic attack by the chloride ion. Inefficiency at any stage of this process will reduce the yield.

Troubleshooting Decision Workflow

Troubleshooting_Yield Start Low Yield Observed Reagent Is your chlorinating agent (e.g., SOCl₂) fresh and high-purity? Start->Reagent Temp Was the reagent added slowly at low temperature (e.g., 0-5°C)? Reagent->Temp Yes Sol_Reagent Solution: Use a fresh, unopened bottle of reagent. Old reagents decompose, reducing potency. Reagent->Sol_Reagent No Moisture Were anhydrous solvents and an inert atmosphere (N₂/Ar) used? Temp->Moisture Yes Sol_Temp Solution: Control the exotherm. High local temperatures promote side reactions like ether formation. Temp->Sol_Temp No Workup Is product precipitating fully? Is the washing solvent appropriate? Moisture->Workup Yes Sol_Moisture Solution: Dry solvents before use. Water quenches the chlorinating agent, reducing its effective stoichiometry. Moisture->Sol_Moisture No Sol_Workup Solution: Use a non-polar anti-solvent (ether, hexanes) for precipitation. Wash with acetone/toluene to remove impurities without dissolving product. Workup->Sol_Workup No

Caption: Decision tree for troubleshooting low yield in the chlorination step.

Key Parameter Optimization
ParameterRecommended Action & Rationale
Chlorinating Agent Thionyl chloride (SOCl₂) is the most common and effective reagent. [5][6] It produces gaseous byproducts (SO₂ and HCl) that are easily removed. Sulfuryl chloride (SO₂Cl₂) is also used but may be less selective.[1] Rationale: The choice of reagent directly impacts reactivity and the byproduct profile. Always use a fresh bottle, as these reagents are highly sensitive to moisture.
Stoichiometry Use a slight molar excess of the chlorinating agent (e.g., 1.05 to 1.1 equivalents) relative to the alcohol. Rationale: A slight excess ensures the complete conversion of the starting material. A large excess can lead to increased side reactions and complicates purification.
Temperature Control Dissolve the starting alcohol in an appropriate solvent (e.g., dichloromethane) and cool it in an ice bath (0-5°C). Add the chlorinating agent dropwise to control the exothermic reaction. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[1][5] Rationale: Low-temperature addition prevents thermal degradation and the formation of dimeric ether impurities.
Anhydrous Conditions Use dry solvents (e.g., dichloromethane, toluene) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[6] Rationale: Chlorinating agents react violently with water. Any moisture present will consume the reagent, lower the effective stoichiometry, and reduce the yield.
Q2: I'm seeing significant impurities in my final product by NMR/HPLC. What are they and how can I prevent them?

A2: Impurity formation is often linked to the issues described in Q1. The most common impurities are unreacted starting material, dipyridyl ether byproducts, and demethylated species.

ImpurityProbable CausePrevention Strategy
Unreacted Alcohol Insufficient chlorinating agent (due to poor quality, moisture, or wrong stoichiometry); reaction time too short.Verify reagent quality and stoichiometry (1.05-1.1 eq). Increase reaction time at room temperature post-addition to 2-3 hours.
Dipyridyl Ether High reaction temperature, especially during the addition of the chlorinating agent.Strictly maintain a low temperature (0-5°C) during the dropwise addition of the chlorinating agent. Ensure efficient stirring to dissipate localized heat.
Demethylated Product Occurs if the reaction conditions are too harsh (e.g., prolonged heating) or during workup with certain solvents.[7]Avoid heating the reaction mixture. Use optimized purification methods, such as washing with appropriate solvents instead of recrystallization from alcohols.
Q3: What is the most effective protocol for isolating and purifying the final hydrochloride salt to >99% purity?

A3: A robust isolation and purification protocol is critical. The product is a hydrochloride salt, which has very different solubility properties from the unreacted starting material or non-polar byproducts. The goal is to precipitate the desired salt selectively.

Optimized Protocol for Chlorination and Purification

This protocol synthesizes insights from multiple established methods.[1][5][6]

Materials:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1 eq)

  • Thionyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether or Hexanes

  • Acetone

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the starting alcohol (1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 30-45 minutes. Maintain the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5-2 hours. Monitor the reaction's completion using TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess SOCl₂. This will typically yield a solid or a thick paste.[1]

  • Precipitation: Add a non-polar "anti-solvent" like anhydrous diethyl ether or hexanes to the residue and stir vigorously.[5][6] The hydrochloride salt will precipitate as a solid.

  • Purification Wash: Filter the solid under reduced pressure. Wash the filter cake thoroughly with a solvent that can dissolve organic impurities but not the salt. Acetone is highly effective for this purpose.[1][4] A mixture of acetone and petroleum ether can also be used.[4]

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. A purity of >99% can be achieved with this method.[4]

Q4: Are there any greener or more efficient industrial-scale methods available?

A4: Yes, modern process chemistry focuses on reducing waste and improving efficiency, which is highly relevant for the industrial synthesis of this intermediate.

  • Telescopic Synthesis: Several newer methods avoid the isolation of intermediates.[8][9] For example, the product from the methoxylation step can be carried directly into the hydroxymethylation and then chlorination steps without full purification at each stage. This "telescoping" of steps significantly reduces solvent usage and waste generation.[8]

  • Alternative Reagents: While thionyl chloride is effective, it releases corrosive gases (SO₂). An alternative method uses triphosgene in toluene.[7] This process is simple, has a high yield (>96%), and the byproducts are gaseous, simplifying removal.[7]

  • Solvent Choice: Using toluene instead of halogenated solvents like dichloromethane is considered a step towards greener chemistry.[7] Furthermore, purification protocols that rely on washing with solvents like acetone and petroleum ether avoid the use of ether, which is highly flammable and poses a safety risk in large-scale production.[4]

Comparison of Chlorination Reagents
Reagent SystemSolventTemperatureReported YieldAdvantages & Disadvantages
Thionyl Chloride (SOCl₂) ** Dichloromethane0°C to RTUp to 100% (crude)[6]Pro: High reactivity, volatile byproducts. Con: Moisture sensitive, corrosive gas release.
Sulfuryl Chloride (SO₂Cl₂) **DichloromethaneIce bath to RT~76%[1]Pro: Readily available. Con: Can lead to more side reactions, lower reported yield.
POCl₃ / Et₃N DichloromethaneMild"Good"[10]Pro: Highly selective. Con: Requires a base, more complex workup to remove phosphorus byproducts.
Triphosgene Toluene0-10°C>96%[7]Pro: High yield, "greener" solvent, simple workup. Con: Triphosgene is toxic and requires careful handling.
References
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

  • Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN J. Chem., 17(4). [Link]

  • Pharmaffiliates. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. FAQ. [Link]

  • Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • ResearchGate. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. [Link]

  • Google Patents. (2020).
  • Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

Sources

Technical Support Center: Stability and Degradation Studies of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for 4-Methoxy-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability and degradation studies. The information herein is structured to address common challenges and explain the scientific rationale behind experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and issues you may encounter during your experiments.

Part 1: General Stability, Handling, and Storage

Q1: What are the optimal long-term storage conditions for this compound?

Based on the general stability of pyridine derivatives and related compounds, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress and oxidation. While it is stable under normal conditions, exposure to excessive heat, light, and incompatible materials should be avoided to ensure long-term integrity.[1][2]

Q2: What are the primary chemical liabilities of this compound that can lead to degradation?

The structure of this compound presents several potential sites for chemical degradation, which should be the focus of any forced degradation study:

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, leading to the formation of an N-oxide. This is often the most significant degradation pathway under oxidative stress. The N-oxide of this compound is a known substance, confirming this liability.[3][4]

  • Methoxy Group: The ether linkage of the methoxy group can be susceptible to hydrolysis, particularly under strong acidic conditions, which would yield the corresponding pyridinol derivative.

  • Pyridine Ring & Methyl Groups: The aromatic ring and its methyl substituents are generally stable but can be forced to degrade under harsh conditions such as high heat or aggressive oxidation, potentially leading to ring-opening or side-chain oxidation.

Part 2: Designing and Executing Forced Degradation Studies

Forced degradation, or stress testing, is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[5]

Q3: How should I structure a forced degradation study for this compound?

A systematic approach is essential. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants without completely destroying the parent molecule. The following workflow is recommended.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H2O) B Prepare Dark & Temperature Controls A->B Store under non-stress conditions C Hydrolytic (Acid, Base, Neutral) A->C Expose Aliquots D Oxidative (e.g., H2O2) A->D Expose Aliquots E Photolytic (ICH Q1B Light Exposure) A->E Expose Aliquots F Thermal (Heat, e.g., 80°C) A->F Expose Aliquots G Neutralize Samples (if necessary) C->G After Stress Period D->G After Stress Period E->G After Stress Period F->G After Stress Period H Dilute to Target Concentration G->H I Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) H->I J Evaluate Peak Purity & Mass Balance I->J

Caption: General workflow for a forced degradation study.

Recommended starting conditions for stress studies are summarized in the table below:

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 - 80 °CUp to 72 hrsTo challenge the stability of the methoxy ether linkage.
Base Hydrolysis 0.1 M NaOH60 - 80 °CUp to 72 hrsTo assess stability in alkaline conditions.
Neutral Hydrolysis Water / Buffer pH 7.060 - 80 °CUp to 72 hrsTo serve as a baseline for hydrolytic stability.
Oxidation 3% H₂O₂Room TempUp to 24 hrsTo promote oxidation, primarily at the pyridine nitrogen.
Photostability ICH Q1B Option 2Room TempPer ICH GuidelineTo assess degradation from light exposure (UV/Vis).[6]
Thermal Dry Heat80 °C (or 20°C below melting point)Up to 7 daysTo evaluate intrinsic thermal stability in the solid state.[1]
Part 3: Troubleshooting Degradation Pathways

Q4: I performed oxidative stress with H₂O₂ and see a new major peak in my LC-MS with a mass of +16 Da compared to the parent compound. What is this degradant?

This is the most anticipated degradation product. The +16 Da mass shift is characteristic of the addition of a single oxygen atom. For a pyridine derivative, this almost certainly corresponds to the formation of This compound 1-Oxide . The nitrogen atom in the pyridine ring is readily oxidized.

Troubleshooting_Tree A Unexpected Peak Observed in Stressed Sample Chromatogram B Is the peak also present in the unstressed control? A->B C Is the peak also present in the blank (placebo/solvent)? B->C No D Yes: Likely an impurity from the starting material or solvent. B->D Yes C->D Yes E No: Potential Degradant C->E No F Check Mass Spec Data. What is the mass shift? E->F G +16 Da F->G H -14 Da F->H I Other F->I J Likely N-Oxide (from Oxidation) G->J K Likely Hydrolysis of Methoxy Group (from Acid Stress) H->K L Requires further structural elucidation (MS/MS, NMR) I->L

Caption: Troubleshooting guide for unknown peaks in HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Stock and Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Samples: For each condition, transfer 5 mL of the stock solution into a clear glass vial.

    • Acid: Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base: Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Add 1 mL of 30% H₂O₂.

    • Neutral/Thermal/Photo: Use the stock solution as is.

  • Controls: Prepare a "dark" control by wrapping a vial in aluminum foil and a "room temp" control stored alongside the stressed samples.

  • Incubation: Place the vials (uncovered for photostability, loosely capped for others) in the appropriate stress chambers (oven, photostability chamber).

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24, 48 hours).

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For oxidative samples, quench any remaining peroxide if necessary (e.g., with sodium sulfite solution).

  • Analysis: Dilute all samples and controls to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately.

Protocol 2: Recommended Stability-Indicating HPLC-UV/MS Method

This method provides a robust starting point for analysis.

  • Instrumentation: HPLC with UV detector and in-line Mass Spectrometer.

  • Column: C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 270 nm (or monitor via Photodiode Array detector).

  • MS Detection: Electrospray Ionization (ESI), Positive Mode, Scan m/z 100-500.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound-2-methanol. Retrieved from [Link]

  • Sivakumar, N., et al. (2015). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound 1-Oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • Rzayev, Z. M. O., & Söylemez, A. (2007). The Thermal Degradation of Poly(dimethyl Itaconate-co-4-vinylpyridine). ResearchGate. Retrieved from [Link]

  • Vaitekūnas, J., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Shen, Y., et al. (2022). Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules. ResearchGate. Retrieved from [Link]

  • Shang, D., et al. (2006). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

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Technical Support Center: Green Chemistry Approaches to 4-Methoxy-3,5-dimethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3,5-dimethylpyridine and its key derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement greener, more sustainable, and efficient synthetic methodologies. As the demand for Active Pharmaceutical Ingredients (APIs) like Omeprazole and its analogues grows, so does the need for production processes that are not only high-yielding but also environmentally responsible.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs based on common challenges encountered in the lab and during scale-up. We will focus on strategies that minimize hazardous waste, reduce energy consumption, and improve overall process safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the implementation of green chemistry principles in your synthesis workflow.

Q1: What are the core green chemistry principles applicable to the synthesis of this compound and its precursors?

A1: The most impactful principles involve a shift away from traditional multi-step, stoichiometric processes that often involve hazardous reagents and generate significant waste. Key green strategies include:

  • Catalytic Routes: Employing catalytic methods, such as the hydrogenation of a cyanopyridine intermediate, is preferable to using stoichiometric reagents.[4][5][6] Catalysts like Raney® Nickel or Palladium on carbon (Pd/C) can be highly efficient, though they present their own challenges, such as potential poisoning.[4]

  • Process Consolidation: One of the most effective green approaches is to combine multiple reaction steps without isolating the intermediates.[6][7] This "one-pot" or "telescoped" approach significantly reduces solvent usage, energy consumption for purification and drying, and overall processing time.[7]

  • Safer Solvents and Reagents: Traditional methods often employ hazardous chlorinating agents like thionyl chloride or sulfuryl chloride, which release corrosive and toxic gases.[8][9] Green chemistry encourages finding milder, more selective reagents.[10] Similarly, replacing hazardous solvents like ether, which poses an explosion risk, with safer alternatives like toluene or acetone for purification is a critical improvement.[11]

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic pathways often exhibit higher atom economy than routes involving protecting groups or multiple activation/conversion steps.

Q2: What are the primary "green" synthetic pathways to consider, and how do they compare to traditional methods?

A2: Two main pathways dominate the literature: the traditional "N-oxide route" and a greener "catalytic hydrogenation route."

FeatureTraditional N-Oxide RouteGreen Catalytic Hydrogenation Route
Starting Material 2,3,5-trimethylpyridine or 3,5-lutidine[3]3,5-dimethyl-4-methoxypyridine-2-carbonitrile[5][6]
Key Transformations N-oxidation, nitration, methoxylation, rearrangement/functionalization[3][7]Catalytic hydrogenation of a nitrile to a primary amine[4][6]
Reagents of Concern Acetic anhydride, nitric/sulfuric acids, thionyl chloride[3][7][12]Flammable hydrogen gas (requires specialized equipment)
Green Advantages Well-established, high-yielding in some steps.Fewer steps, avoids many hazardous reagents, potential for process consolidation.[6][7]
Common Challenges Multiple intermediate isolations, generation of acidic/toxic waste.[7]Catalyst poisoning, potential for pyridine ring reduction.[4]

Q3: Why is solvent selection so critical in pyridine synthesis, and what are some greener alternatives?

A3: Solvent choice profoundly influences reaction outcomes, safety, and environmental impact.[13]

  • Reaction Pathway Influence: The solvent can determine which of several competing reaction pathways is favored. For instance, in multicomponent reactions to form pyridine rings, switching from ethanol to acetonitrile can enable the synthesis of products from sterically hindered starting materials that would otherwise fail.[13]

  • Solubility and Purification: The solubility of intermediates and the final product is a crucial factor. Poor solubility can stall a reaction, while well-chosen solvents can facilitate purification.[13] For example, after chlorination, washing the crude product with organic solvents like toluene or acetone can effectively remove impurities without dissolving the desired hydrochloride salt, improving purity from ~98% to over 99.5%.[11]

  • Safety and Environmental Impact: Traditional solvents like diethyl ether are highly flammable and can form explosive peroxides.[11] Dichloromethane (DCM) is a common but environmentally persistent solvent.[8] Greener alternatives include alcohols (methanol, ethanol), esters (ethyl acetate), and hydrocarbons (toluene), which have better safety profiles and are often more biodegradable.

Section 2: Troubleshooting Guide for the Catalytic Hydrogenation Route

The catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to 3,5-dimethyl-4-methoxypyridine-2-methanamine is a cornerstone of a greener synthesis pathway.[5][6] However, it is not without its challenges. This guide addresses the most common issues.

Problem 1: Low or Stalled Conversion During Catalytic Hydrogenation

This is the most frequent issue, where the reaction fails to proceed to completion, leaving significant amounts of starting material.

  • Possible Cause A: Catalyst Poisoning

    • Causality: The lone pair of electrons on the pyridine's nitrogen atom can irreversibly bind to the active metal sites (e.g., Ni, Pd) of the catalyst, effectively "poisoning" it and halting its activity.[4] Impurities in the starting material or solvent, particularly sulfur-containing compounds, can also act as potent poisons.

    • Troubleshooting Steps:

      • Verify Substrate Purity: Ensure the 3,5-dimethyl-4-methoxypyridine-2-carbonitrile is of high purity via NMR or GC-MS. Recrystallize if necessary.

      • Increase Catalyst Loading: As a first-line solution, increase the weight percentage of the catalyst. This provides more active sites to compensate for poisoning.

      • Use Ammonia-Saturated Solvent: Performing the hydrogenation in ammonia-saturated methanol can mitigate catalyst poisoning and improve yield.[6] The ammonia likely competes with the pyridine for binding sites, preventing irreversible deactivation.

  • Possible Cause B: Insufficient Hydrogen Pressure or Temperature

    • Causality: Catalytic hydrogenation is an activation-energy-dependent process. Insufficient thermal energy or hydrogen concentration (pressure) will result in a slow or stalled reaction.

    • Troubleshooting Steps:

      • Systematically Increase Pressure: Gradually increase the hydrogen pressure in your reaction vessel, ensuring you remain within the equipment's safety limits.

      • Gently Increase Temperature: Mild heating can significantly accelerate the reaction rate. Monitor for side product formation, as excessive heat can lead to unwanted ring reduction.

  • Workflow: Diagnosing Low Hydrogenation Conversion

    Start Low Conversion Detected (via TLC/GC) Check_Purity Step 1: Verify Purity of Starting Material Start->Check_Purity Is_Pure Is Starting Material Pure? Check_Purity->Is_Pure Purify Action: Purify Substrate (e.g., Recrystallization) Is_Pure->Purify No Check_Catalyst Step 2: Evaluate Catalyst Is_Pure->Check_Catalyst Yes Purify->Start Increase_Loading Action: Increase Catalyst Loading (e.g., from 5 wt% to 10 wt%) Check_Catalyst->Increase_Loading Use_NH3 Action: Use NH3-Saturated Methanol as Solvent[6] Increase_Loading->Use_NH3 Check_Conditions Step 3: Evaluate Reaction Conditions Use_NH3->Check_Conditions Increase_Pressure Action: Increase H2 Pressure Check_Conditions->Increase_Pressure Increase_Temp Action: Increase Temperature Increase_Pressure->Increase_Temp Success Problem Resolved Increase_Temp->Success

    Caption: Troubleshooting workflow for low hydrogenation conversion.

Problem 2: Undesired Reduction of the Pyridine Ring

A significant challenge is preventing the over-reduction of the aromatic pyridine ring, which leads to a loss of the desired product.[4]

  • Possible Cause: Overly Harsh Reaction Conditions

    • Causality: High temperatures and pressures, especially when combined with a highly active catalyst like Raney® Nickel, can provide enough energy to saturate the aromatic ring in addition to reducing the nitrile group.[4]

    • Troubleshooting Steps:

      • Reduce Temperature and Pressure: The first step is to screen milder conditions. Often, room temperature is sufficient, albeit with longer reaction times.[6]

      • Change Catalyst: Palladium on carbon (Pd/C) is often considered a milder alternative to Raney® Nickel and may offer better chemoselectivity, preventing ring reduction.[4]

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent over-reduction of the product.

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Green Synthesis of 3,5-dimethyl-4-methoxypyridine-2-methanamine via Catalytic Hydrogenation

This protocol is adapted from established procedures and emphasizes green principles by using a catalytic step.[6]

  • Materials:

    • 3,5-dimethyl-4-methoxypyridine-2-carbonitrile (1.0 eq)

    • Raney® Nickel (20-50 wt% slurry in water)

    • Methanol (NH₃-saturated)

    • Hydrogen gas (high purity)

    • Argon or Nitrogen gas (for inerting)

  • Equipment:

    • Parr hydrogenator or similar pressure-rated reaction vessel

    • Magnetic stirrer

    • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Procedure:

    • Preparation: In a pressure-rated vessel, add 3,5-dimethyl-4-methoxypyridine-2-carbonitrile (e.g., 10.0 g).

    • Catalyst Addition: Under a gentle stream of argon, carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and must be handled wet and under an inert atmosphere.

    • Solvent Addition: Add ammonia-saturated methanol (e.g., 150 mL). The saturation is achieved by bubbling dry ammonia gas through the methanol prior to use.[6]

    • Hydrogenation: Seal the vessel. Purge the headspace several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3-5 bar) and begin stirring. The reaction is typically run at room temperature for 24-72 hours.[6]

    • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

    • Workup: Once complete, carefully vent the hydrogen and purge the vessel with argon.

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.

    • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporator). The resulting residue is the crude 3,5-dimethyl-4-methoxypyridine-2-methanamine, which can be purified by distillation or used directly in the next step.[6]

Protocol 2: "Telescoped" Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This procedure builds on Protocol 1 by using the aminomethyl intermediate without isolation to produce the final hydroxymethyl derivative, embodying a key green chemistry principle.[5][6]

  • Procedure:

    • Crude Amine Solution: Take the crude 3,5-dimethyl-4-methoxypyridine-2-methanamine residue from Protocol 1 and dissolve it in an aqueous acidic solution (e.g., a 9:1 mixture of water and glacial acetic acid).[6]

    • Diazotization: Cool the solution in an ice bath to 0-5 °C. Prepare a solution of sodium nitrite (NaNO₂) in water (1.1 eq). Add the nitrite solution dropwise to the stirred amine solution, maintaining the temperature below 10 °C. Caution: Diazotization reactions can be exothermic and release nitrogen gas.

    • Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The diazonium salt intermediate will hydrolyze in situ to the desired alcohol.

    • Workup: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8-9.

    • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[2]

    • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. The product can be further purified by column chromatography or recrystallization.

  • Overall Synthesis Workflow

    Start 3,5-dimethyl-4-methoxy pyridine-2-carbonitrile Step1 Catalytic Hydrogenation (H2, Raney Ni, NH3/MeOH) [6] Start->Step1 Intermediate 3,5-dimethyl-4-methoxy pyridine-2-methanamine (Not Isolated)[5][6] Step1->Intermediate Step2 Diazotization & Hydrolysis (NaNO2, H2O/AcOH) [5][6] Intermediate->Step2 End (4-Methoxy-3,5-dimethyl pyridin-2-yl)methanol Step2->End

    Caption: A "telescoped" green synthesis workflow.

References
  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents.
  • Pyridine - chemeurope.com. Available at: [Link]

  • Solvent effects on the basicity of sterically hindered pyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX - IJRPR. Available at: [Link]

  • CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents.
  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine - Semantic Scholar. Available at: [Link]

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - Autech. Available at: [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents.
  • United States Patent (19) - Google Patents.

Sources

Technical Support Center: Cost-Effective Synthesis of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this key pharmaceutical intermediate. Our focus is on cost-effective and scalable methodologies, ensuring both scientific integrity and practical applicability in a laboratory and process chemistry setting.

I. Overview of Cost-Effective Synthetic Strategies

The most prevalent and economically viable routes for the synthesis of this compound commence with either 3,5-lutidine (3,5-dimethylpyridine) or 2,3,5-collidine (2,3,5-trimethylpyridine). The 3,5-lutidine route is often favored due to the lower starting material cost and a well-established synthetic pathway. This guide will primarily focus on the 3,5-lutidine route, which typically involves a four-step sequence: N-oxidation, nitration, methoxylation, and a final functional group transformation to introduce the C2-substituent.

Comparative Cost Analysis of Starting Materials:

Starting MaterialTypical PurityEstimated Cost (per kg)
3,5-Lutidine≥98%₹280 - ₹285[1][2]
2,3,5-Collidine99%Inquire for bulk pricing[3][4][5][6][7]

Note: Prices are subject to market fluctuations and supplier variations. The provided figures are for estimation purposes.

II. Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. N-Oxidation of 3,5-Lutidine

The initial step involves the oxidation of the pyridine nitrogen to form 3,5-lutidine-N-oxide. This activates the pyridine ring for subsequent electrophilic substitution.

Q1: My N-oxidation reaction is sluggish, resulting in low conversion of 3,5-lutidine. What are the possible causes and how can I improve the yield?

A1: Low conversion in N-oxidation can stem from several factors. Here's a troubleshooting workflow:

  • Reagent Quality: Ensure your oxidizing agent, typically hydrogen peroxide or a peracid like peracetic acid, is of sufficient concentration and has not degraded. Older bottles of hydrogen peroxide can lose potency.

  • Reaction Temperature: The reaction is exothermic. Maintaining the optimal temperature range, typically 70-80°C, is crucial.[8] Insufficient heating can lead to a slow reaction rate, while excessive heat can cause decomposition of the peroxide and potentially the product.

  • Catalyst/Solvent System: While often performed with hydrogen peroxide in glacial acetic acid, other systems can be employed.[8] Ensure the acetic acid is of high purity. The presence of water can affect the reaction rate.

  • Reaction Time: While some protocols suggest reaction times of around 5 hours, monitoring the reaction by TLC or GC is the most reliable way to determine completion.[8]

Workflow for Optimizing N-Oxidation:

N_Oxidation_Troubleshooting start Low Conversion in N-Oxidation reagent_quality Check Oxidizing Agent Potency start->reagent_quality temperature Verify Reaction Temperature start->temperature solvent Assess Solvent Purity start->solvent time Monitor Reaction Progress (TLC/GC) start->time solution Optimize Reaction Conditions reagent_quality->solution temperature->solution solvent->solution time->solution Synthesis_Pathway Lutidine 3,5-Lutidine N_Oxide 3,5-Lutidine-N-oxide Lutidine->N_Oxide H₂O₂ / Acetic Acid Nitro_N_Oxide 4-Nitro-3,5-dimethyl- pyridine-N-oxide N_Oxide->Nitro_N_Oxide HNO₃ / H₂SO₄ Methoxy_N_Oxide 4-Methoxy-3,5-dimethyl- pyridine-N-oxide Nitro_N_Oxide->Methoxy_N_Oxide NaOCH₃ / CH₃OH Hydroxymethyl 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Methoxy_N_Oxide->Hydroxymethyl Rearrangement (e.g., Ac₂O) then Hydrolysis Chloromethyl 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine (Target Precursor) Hydroxymethyl->Chloromethyl SOCl₂

Caption: Synthetic pathway from 3,5-Lutidine to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.

IV. References

  • Carl ROTH. (n.d.). Thionyl chloride, 500 ml, CAS No. 7719-09-7. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Thionyl chloride. Retrieved from [Link]

  • Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?. Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). Sodium Methoxide, Anhydrous. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Retrieved from

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from

  • Google Patents. (n.d.). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Retrieved from

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Retrieved from

  • IndiaMART. (n.d.). 3 5 Lutidine. Retrieved from [Link]

  • IndiaMART. (n.d.). 50 kg 3,5-Lutidine, Liquid. Retrieved from [Link]

  • IndiaMART. (n.d.). Thionyl Chloride - Sulfurous dichloride. Retrieved from [Link]

  • Lanxess. (2015). Thionyl chloride. Retrieved from [Link]

  • Loba Chemie. (2013). 3,5-LUTIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PYRIDINE. Retrieved from [Link]

  • PharmaCompass. (n.d.). Sodium Methoxide | Price | per kg | USD. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Retrieved from [Link]

  • ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]

  • Tradeindia. (n.d.). 3,5-lutidine (3,5-dimethylpyridine). Retrieved from [Link]

  • Ultra Pure Lab Chem Industries LLP. (n.d.). 3,5-Lutidine (3,5-Dimethylpyridine). Retrieved from [Link]

  • University of California. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Retrieved from

  • University of Bremen. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

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Technical Support Center: Purification of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), a key intermediate in the synthesis of proton pump inhibitors like Omeprazole.[1][2][3] This guide provides in-depth troubleshooting advice and detailed protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges related to impurity removal and product purification.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride?

A1: Impurities typically arise from unreacted starting materials, intermediates from the synthetic route, or side reactions.[4] Common species to look out for include:

  • Starting Materials: 3,5-lutidine or 2,3,5-trimethylpyridine.[4]

  • Oxidized Intermediates: 2,3,5-trimethylammonium-4-methoxypyridine-N-oxide.[4]

  • Side-Products: 3,5-dimethyl-4-methoxypyridine and its corresponding oxynitride.[4]

  • Degradation Products: A common degradation pathway, especially under acidic conditions, is the demethylation of the 4-methoxy group to form the corresponding 4-hydroxy (phenolic) impurity.[5]

  • Polymeric Materials: Pyridine derivative superpolymers can also be formed during the synthesis.[4]

Q2: My final product has a khaki or brownish color instead of being a white solid. What causes this and how can I fix it?

A2: A brown or off-white color often indicates the presence of residual starting materials, polymeric byproducts, or degradation products.[4] The traditional purification method involving precipitation with ether can be hazardous on a large scale.[4] A more robust method is to wash the crude solid with a carefully selected organic solvent system. For example, washing the crude brown solid with a mixture of acetone and petroleum ether has been shown to yield a white crystalline product with purity exceeding 99.5%.[4]

Q3: The purity of my product is stuck at ~98% by HPLC. How can I improve it to >99.5%?

A3: Reaching higher purity levels often requires moving beyond simple precipitation. A systematic washing or recrystallization is highly effective. A Chinese patent demonstrates that washing the crude product (100g) with specific solvent systems can significantly enhance purity.[4] Refer to the protocols in the Troubleshooting Guide below for detailed procedures.

Q4: Is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride stable?

A4: The compound is generally stable under normal storage conditions (cool, dry, inert atmosphere).[6][7] However, it is reactive. The chloromethyl group is a key functional handle for subsequent reactions, such as with sulfhydryl or amino groups to form various derivatives.[5] It is crucial to avoid excess heat and incompatible materials.[6] Hazardous decomposition can occur, releasing products like carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6]

Troubleshooting Guides & In-Depth Protocols

This section addresses specific experimental issues with detailed explanations and actionable protocols.

Issue 1: Low Purity (<99%) After Initial Synthesis and Isolation

Low purity is the most common challenge, stemming from residual reactants and byproducts. The choice of purification strategy depends on the nature of the impurities. As the target compound is a hydrochloride salt, its solubility characteristics are key.

The crude product is a solid mixture containing the desired hydrochloride salt and various organic impurities. The goal is to find a solvent or solvent system in which the impurities are highly soluble, while the product salt has very low solubility. This allows for the selective removal of contaminants by washing or slurrying.

This protocol is adapted from a validated industrial process that demonstrates a purity increase from ~98% to over 99.5%.[4]

Step-by-Step Methodology:

  • Initial Isolation: After the chlorination reaction (e.g., using thionyl chloride), remove the reaction solvent (e.g., dichloromethane) under reduced pressure to obtain the crude solid residue.[1][8]

  • Solvent Selection: Choose an appropriate washing solvent system. Several options have proven effective. See the table below for a comparison.

  • Washing Procedure:

    • Transfer the crude solid (e.g., 100g) to a suitable flask.

    • Add the selected solvent system (e.g., 150 mL of 2:1 acetone:petroleum ether).

    • Stir the resulting slurry vigorously at room temperature for a defined period (e.g., 30-60 minutes).

    • Repeat the wash 2-3 times as needed for optimal purity.

  • Filtration and Drying:

    • Collect the purified solid by suction filtration.

    • Wash the filter cake with a small amount of fresh, cold solvent.

    • Dry the white crystalline product in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[4]

Data Summary: Solvent System Efficacy

Solvent System (v/v)Starting MaterialStarting Purity (HPLC)YieldFinal Purity (HPLC)Reference
Acetone:Petroleum Ether (2:1)100g brown solidNot specified85g99.54%[4]
Toluene100g brown solidNot specified83.1g99.01%[4]
Isopropanol:Ether (3:1)100g brown solidNot specified76.01g98.23%[4]

Workflow for Solvent Washing Protocol

Caption: A step-by-step workflow for the solvent washing purification method.

Issue 2: Persistent Basic Impurities (e.g., Residual Pyridines)

If HPLC/MS analysis indicates the presence of non-salt impurities like 3,5-lutidine, a liquid-liquid extraction can be an effective alternative or supplementary step before final crystallization.

This technique exploits the difference in basicity between the target compound and impurities. The target compound is already a hydrochloride salt and is thus water-soluble.[2][3] Any residual basic pyridine impurities can be converted to their corresponding water-soluble salts by washing an organic solution of the crude mixture with aqueous acid. However, since the target is also a pyridine derivative, this method requires careful pH control and is best suited for removing more basic or non-basic impurities. A more common scenario is to remove pyridine used as a solvent. This is achieved by adding an acid like HCl to form the pyridinium chloride salt, which can then be extracted into an aqueous layer.[9]

Logical Flow for Removing Basic Impurities

G A Crude Product Dissolved in Organic Solvent (e.g., Dichloromethane) B Wash with Dilute Aqueous HCl A->B C Separate Layers B->C D Aqueous Layer: Contains Pyridinium Salts (Impurities) C->D Discard E Organic Layer: Contains Target Compound and Non-basic Impurities C->E Collect F Dry Organic Layer (e.g., Na2SO4) E->F G Evaporate Solvent & Proceed to Recrystallization F->G

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and purity assessment of 4-Methoxy-3,5-dimethylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. As drug development professionals and researchers, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures that the data is reliable, reproducible, and fit for its intended purpose, be it for release testing, stability studies, or impurity profiling.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of methodology and validation parameters, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[1][2][3][4][5] We will explore and compare two common yet powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS).

The Importance of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For a molecule like this compound, this could mean quantifying its concentration in a reaction mixture, determining its purity, or detecting and quantifying any process-related impurities. An unvalidated method can lead to unreliable results, potentially causing delays in drug development, regulatory rejection, or even compromising patient safety.

The core validation characteristics we will assess for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar aromatic compound like this compound, RP-HPLC is an excellent choice.

Experimental Workflow: HPLC Method Validation

The following diagram outlines the typical workflow for validating an HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters A Prepare Mobile Phase & Standard Solutions B System Suitability Test A->B Equilibrate System C Specificity (Forced Degradation) B->C Proceed if SST passes D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H

Caption: Workflow for HPLC Method Validation.

Detailed HPLC Protocol

A hypothetical but representative HPLC method for this compound is presented below. This method is based on common practices for similar pyridine derivatives.[8][9]

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 5 mM Ammonium Acetate buffer (pH 4) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Results and Comparison

The following table summarizes the expected performance of a validated HPLC-UV method for this compound.

Parameter Acceptance Criteria Hypothetical HPLC-UV Results
Specificity No interference at the retention time of the analyte peak.Peak is pure and well-resolved from degradation products and placebo.
Linearity (R²) ≥ 0.99[6]0.9995
Range 80-120% of the test concentration.[6]50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%[7]99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD ≤ 2.0% for all variationsMethod is robust to minor changes in flow rate, pH, and organic phase composition.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining and separating moderately polar aromatic compounds like this compound.

  • Ammonium Acetate Buffer: This buffer is volatile and compatible with mass spectrometry, making the method easily transferable to LC-MS if higher sensitivity or specificity is required.[10] The pH of 4 is chosen to ensure the pyridine nitrogen is protonated, leading to better peak shape.

  • UV Detection at 275 nm: This wavelength corresponds to a UV absorbance maximum for the pyridine ring system, providing good sensitivity.

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and highly specific detection through mass spectrometry. This method is particularly useful for identifying and quantifying trace-level impurities. A GC-MS method has been successfully developed for determining genotoxic impurities in the related compound, Esomeprazole.[11]

Experimental Workflow: GC-MS Method Validation

The validation workflow for GC-MS is similar to that of HPLC, with a greater emphasis on the mass spectrometric parameters.

GCMS_Validation_Workflow cluster_prep_gc Preparation cluster_validation_gc Validation Parameters A_gc Prepare Standard Solutions & Derivatize (if needed) B_gc Tune Mass Spectrometer A_gc->B_gc Prepare Instrument C_gc Specificity (SIM mode) B_gc->C_gc Confirm Ion Ratios D_gc Linearity & Range C_gc->D_gc E_gc Accuracy (% Recovery) D_gc->E_gc F_gc Precision (Repeatability) E_gc->F_gc G_gc LOD & LOQ F_gc->G_gc H_gc Robustness G_gc->H_gc

Caption: Workflow for GC-MS Method Validation.

Detailed GC-MS Protocol

A hypothetical GC-MS method for this compound is outlined below.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 137, 122).

Validation Results and Comparison

The following table summarizes the expected performance of a validated GC-MS method.

Parameter Acceptance Criteria Hypothetical GC-MS Results
Specificity No interfering peaks at the retention time and m/z of the analyte.High specificity achieved through SIM mode.
Linearity (R²) ≥ 0.990.9992
Range Dependent on application, often for trace analysis.0.1 - 10 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (% RSD) Repeatability: ≤ 5.0%Intermediate Precision: ≤ 5.0%Repeatability: 2.5%Intermediate Precision: 4.1%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness %RSD ≤ 5.0% for all variationsMethod is robust to minor changes in oven ramp rate and carrier gas flow.

Causality Behind Experimental Choices:

  • DB-5ms Column: This is a general-purpose, low-bleed column suitable for a wide range of analytes and is compatible with mass spectrometry.

  • Electron Ionization (EI): EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns, aiding in compound identification.

  • Selected Ion Monitoring (SIM): SIM mode significantly enhances sensitivity and specificity by only monitoring for ions characteristic of the analyte of interest, filtering out background noise.[11]

Comparative Analysis: HPLC-UV vs. GC-MS

Feature RP-HPLC-UV GC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Wide range of compounds, especially non-volatile and thermally labile ones.Volatile and semi-volatile, thermally stable compounds.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range), especially in SIM mode.
Specificity Moderate; relies on chromatographic separation and UV absorbance.Excellent; relies on both chromatographic separation and mass-to-charge ratio.
Sample Preparation Generally simple dissolution in the mobile phase.May require derivatization for polar compounds, more complex.[12]
Cost & Complexity Lower initial cost and less complex to operate.Higher initial cost and requires more specialized training.
Best For Assay, purity, and routine QC testing.Trace-level impurity analysis, identification of unknowns, and genotoxicity studies.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are suitable and powerful techniques for the analysis of this compound, but their optimal applications differ.

  • For routine quality control, assay, and purity determination , the RP-HPLC-UV method is the recommended choice. It is robust, cost-effective, and provides the necessary performance for these applications. Its simplicity in sample preparation and operation makes it ideal for high-throughput environments.

  • For the detection and quantification of trace-level or genotoxic impurities , the GC-MS method is superior. Its enhanced sensitivity and specificity, particularly in SIM mode, are crucial for ensuring the safety and quality of the final drug product.

The choice of analytical method should always be guided by the Analytical Target Profile (ATP) , which defines the intended purpose of the method.[2] By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can select and validate the most appropriate method to ensure data integrity and regulatory compliance.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Vertex AI Search.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Guidance Q14 / Q2(R2)
  • This compound-2-methanol. (2018). SIELC Technologies.
  • Nadavala, S., et al. (2014). A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity, in esomeprazole magnesium drug. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. (2014).
  • This compound | CAS No- 447461-23-6. GLP Pharma Standards.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
  • A Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem.
  • This compound. PubChem.
  • Yogeshwar Reddy M, et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397.
  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024). STAR Protocols.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). PMDA.
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2022). MDPI.

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comparative analysis of 4-Methoxy-3,5-dimethylpyridine synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthesis Routes for 4-Methoxy-3,5-dimethylpyridine and its Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

This compound and its functionalized derivatives are pivotal intermediates in the pharmaceutical industry, most notably serving as the core heterocyclic scaffold for proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole.[1][2][3] The efficiency, scalability, and cost-effectiveness of the synthesis of these building blocks directly influence the production of these blockbuster drugs. This guide provides a comprehensive comparative analysis of the predominant synthetic strategies, grounded in mechanistic principles and supported by experimental data. We will dissect the causality behind procedural choices, offer detailed protocols for key transformations, and present a comparative summary to aid researchers in selecting the most appropriate route for their specific objectives.

Primary Synthesis Route: The N-Oxide Pathway from 3,5-Lutidine

The most established and industrially significant route commences with 3,5-lutidine (3,5-dimethylpyridine). This multi-step sequence leverages the unique reactivity conferred by the N-oxide functionality to achieve the desired substitution pattern, which is otherwise challenging to obtain via direct electrophilic substitution on the pyridine ring.

Step 1: N-Oxidation of 3,5-Lutidine

The initial step involves the oxidation of the pyridine nitrogen in 3,5-lutidine to form 3,5-dimethylpyridine-N-oxide.

  • Causality of Experimental Choice: The N-oxide group is introduced to fundamentally alter the electronic properties of the pyridine ring. It activates the ring for subsequent electrophilic and nucleophilic substitutions.[4] Specifically, it directs the incoming electrophile (the nitro group in the next step) to the 4-position and makes this position susceptible to later nucleophilic displacement. The most common and cost-effective method for this transformation is the use of hydrogen peroxide in glacial acetic acid.[5] Peracetic acid, formed in situ, acts as the oxidizing agent.

Step 2: Electrophilic Nitration of 3,5-Dimethylpyridine-N-oxide

The N-oxide intermediate is then nitrated to yield 3,5-dimethyl-4-nitropyridine-N-oxide.

  • Causality of Experimental Choice: The N-oxide group, being strongly activating, along with the directing effect of the two methyl groups, makes the 4-position highly electron-rich and thus the exclusive site for electrophilic attack.[6] The reaction is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (e.g., 90-100°C). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Alternative, more environmentally friendly methods have been developed using potassium nitrate in sulfuric acid, which can shorten reaction times and avoid the generation of noxious brown smoke.[7][8]

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

This is the key step where the methoxy group is introduced. The 4-nitro group is displaced by a methoxide nucleophile to form 3,5-dimethyl-4-methoxypyridine-N-oxide.

  • Causality of Experimental Choice: The pyridine ring, especially with the electron-withdrawing N-oxide and nitro groups, is highly activated towards nucleophilic aromatic substitution (SNAr) at the 4-position.[9][10] The nitro group is an excellent leaving group in this context. The reaction is typically carried out using sodium methoxide in methanol. The methoxide ion attacks the electron-deficient C4 position, forming a stable Meisenheimer intermediate, which then collapses by expelling the nitrite ion.[11]

Step 4 & 5: Side-Chain Functionalization and Chlorination

For pharmaceutical applications, functionalization at the 2-position is required. This typically involves a rearrangement of the N-oxide, followed by chlorination.

  • Causality of Experimental Choice: The N-oxide is often rearranged using acetic anhydride to introduce a functional handle at an adjacent methyl group, yielding 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine. Subsequent hydrolysis gives the crucial intermediate (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[1][3] This alcohol is then converted to the more reactive 2-chloromethyl derivative using a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[9][12][13] The hydrochloride salt of the product is often isolated for improved stability.[3][13] This chloro-derivative is the direct coupling partner for the benzimidazole moiety in the synthesis of omeprazole.

Visualizing the Primary Synthesis Route

G Lutidine 3,5-Lutidine N_Oxide 3,5-Dimethylpyridine-N-oxide Lutidine->N_Oxide H₂O₂ / Acetic Acid (N-Oxidation) Nitro_N_Oxide 3,5-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide HNO₃ / H₂SO₄ (Nitration) Methoxy_N_Oxide 3,5-Dimethyl-4-methoxypyridine-N-oxide Nitro_N_Oxide->Methoxy_N_Oxide NaOMe / MeOH (SNAr Methoxylation) Hydroxymethyl (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Methoxy_N_Oxide->Hydroxymethyl 1. Ac₂O (Rearrangement) 2. Hydrolysis Chloromethyl 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Hydroxymethyl->Chloromethyl SOCl₂ or POCl₃ (Chlorination)

Caption: Primary synthesis pathway from 3,5-Lutidine to key functionalized intermediates.

Alternative Route: Direct Nucleophilic Substitution on a 4-Halopyridine

An alternative, more direct approach involves the nucleophilic substitution of a pre-functionalized 4-halopyridine. This route avoids the multi-step N-oxide pathway but is contingent on the availability of the starting halo-pyridine.

Route Description

This strategy involves the direct displacement of a halogen (typically chlorine) at the 4-position of a 3,5-dimethylpyridine ring with a methoxide source.

  • Causality of Experimental Choice: The reactivity of halopyridines towards nucleophilic substitution is significantly higher than their carbocyclic analogs (e.g., chlorobenzene). The ring nitrogen atom helps to stabilize the negatively charged intermediate formed during the addition-elimination (SNAr) mechanism, with positions 2 and 4 being the most activated.[10][11][14] The reaction can be performed by heating 4-chloro-3,5-dimethylpyridine with sodium methoxide in a suitable solvent like methanol or DMSO.[15] While conceptually simpler, the synthesis of the 4-chloro-3,5-dimethylpyridine starting material can be challenging, often requiring harsh conditions, which makes the N-oxide route more common in practice.

Visualizing the Alternative Synthesis Route

G ChloroPyridine 4-Chloro-3,5-dimethylpyridine Target This compound ChloroPyridine->Target NaOMe / Solvent (e.g., DMSO) (SNAr Methoxylation)

Caption: Alternative direct synthesis via nucleophilic substitution of a 4-halopyridine.

Comparative Data Summary

ParameterPrimary Route (from 3,5-Lutidine)Alternative Route (from 4-Chloro-3,5-dimethylpyridine)
Starting Material 3,5-Lutidine[16][17]4-Chloro-3,5-dimethylpyridine[18][19]
Number of Key Steps 4-5 (to functionalized intermediate)1
Reported Yield High overall yields reported for industrial processes (e.g., >85% for the formation of the chloro-derivative from the nitro-N-oxide)[20]Typically good yields (75-80%) for the methoxylation step itself[15]
Key Reagents H₂O₂, Acetic Acid, HNO₃, H₂SO₄, NaOMe, SOCl₂[13]NaOMe, DMSO/Methanol[15]
Scalability Proven for large industrial scale production[21]Dependent on the scalable synthesis of the halo-pyridine starting material
Advantages Well-established, reliable, uses readily available starting material, high regioselectivity.Fewer steps, conceptually simpler.
Disadvantages Multi-step process, use of strong acids and oxidizing agents, potential environmental concerns with waste streams.[8]Availability and cost of the starting 4-chloro-3,5-dimethylpyridine can be a major limitation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide (Steps 1 & 2)

This protocol combines the N-oxidation and nitration steps as is common in industrial synthesis.

  • N-Oxidation: To a mixture of 3,5-Lutidine (1.16 mole) and acetic acid (400 ml), add 45% hydrogen peroxide (200 ml) dropwise at 60-70°C over 2 hours.

  • Heat the mixture to 90°C and maintain at 90-100°C for 2 hours.

  • Cool to 60°C and add a second portion of 45% hydrogen peroxide (200 ml) over 1 hour.

  • Heat again to 90°C and maintain for 6 hours to ensure complete oxidation.

  • Distill off the excess acetic acid and water under reduced pressure. The residue, containing 3,5-dimethylpyridine-N-oxide, is used directly in the next step.

  • Nitration: Add the crude N-oxide residue to concentrated sulfuric acid.

  • Heat the mixture to 90-100°C and add a pre-mixed nitrating solution (concentrated H₂SO₄ and HNO₃) dropwise, maintaining the temperature.

  • After the addition is complete, maintain the reaction at temperature until HPLC monitoring shows complete consumption of the starting material.

  • Cool the reaction mixture and carefully quench it into water/ice.

  • Neutralize the solution with an aqueous base (e.g., ammonia or NaOH) to a pH of 8-8.5, causing the product to precipitate.[8]

  • Filter the solid, wash with water, and dry to obtain 3,5-dimethyl-4-nitropyridine-N-oxide as a light yellow solid.[8] (Reported yield: 85% with HPLC purity of 99% using an improved potassium nitrate method).[8]

Protocol 2: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (from the corresponding alcohol)

This protocol details the chlorination of the hydroxymethyl intermediate.[13]

  • To a solution of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (0.15 mol) in dichloromethane (400 mL) at room temperature under an argon atmosphere, add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Remove the solvent under reduced pressure.

  • Suspend the resulting solid residue in hexanes (200 mL) and stir.

  • Filter the solid, wash with additional hexanes (50 mL), and air-dry to obtain the title compound as a white solid. (Reported yield: 100%).[13]

Conclusion

The synthesis of this compound and its pharmaceutically relevant derivatives is dominated by a robust, multi-step pathway starting from 3,5-lutidine. While involving several transformations, the N-oxide route offers high regiocontrol and has been optimized for large-scale industrial production. The causality behind each step—from the initial N-oxidation to activate the ring, to the specific sequence of nitration and nucleophilic substitution—is well-understood and ensures the efficient construction of the desired molecular architecture. Alternative routes, such as direct substitution on a 4-halopyridine, offer a more concise pathway but are often hampered by the limited availability of the required starting materials. For researchers and drug development professionals, a thorough understanding of the mechanistic underpinnings and practical considerations of these routes is essential for process optimization, troubleshooting, and the development of next-generation synthetic strategies.

References

  • Wikipedia. (2023). 3,5-Lutidine. Retrieved from [Link]

  • Pipzine Chemicals. 3,5-Dimethyl Pyridine (3,5-Lutidine). Retrieved from [Link]

  • Stenutz. 3,5-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (2015). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Patsnap. (2015). A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Retrieved from [Link]

  • Loba Chemie. 3,5-LUTIDINE For Synthesis. Retrieved from [Link]

  • Castillo, J. C., et al. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1687–1690. Retrieved from [Link]

  • Chembase.cn. (2025). 3,5-dimethylpyridine. Retrieved from [Link]

  • Castillo, J. C., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57401. Retrieved from [Link]

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

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Navigating the Therapeutic Potential of 4-Methoxy-3,5-dimethylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the ever-evolving landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 4-Methoxy-3,5-dimethylpyridine have emerged as a particularly fruitful area of investigation, primarily due to their central role in the architecture of proton pump inhibitors (PPIs) that have revolutionized the treatment of acid-related gastrointestinal disorders. This guide offers a comprehensive comparison of the biological activities of this compound derivatives, providing researchers, scientists, and drug development professionals with a synthesis of current data, experimental insights, and future perspectives.

The Cornerstone of Proton Pump Inhibition: A Legacy of Efficacy

The most prominent and well-documented biological activity of this compound derivatives is their potent inhibition of the gastric H+/K+-ATPase, the proton pump responsible for acidifying the stomach. This class of drugs, which includes blockbuster medications like omeprazole, operates through a sophisticated mechanism of action.

Following oral administration, these derivatives, which are prodrugs, are absorbed and systemically distributed. Upon reaching the acidic environment of the parietal cell canaliculus, they undergo a remarkable acid-catalyzed rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation and a profound and long-lasting suppression of gastric acid secretion.

The following diagram illustrates the general mechanism of proton pump inhibition by these derivatives.

PPI_Mechanism Prodrug This compound Derivative (Prodrug) ParietalCell Parietal Cell Prodrug->ParietalCell Absorption AcidicCanaliculus Acidic Canaliculus (pH < 2) ParietalCell->AcidicCanaliculus Secretion ActivatedDrug Reactive Sulfenamide (Active Form) AcidicCanaliculus->ActivatedDrug Acid-Catalyzed Rearrangement ProtonPump H+/K+-ATPase (Proton Pump) ActivatedDrug->ProtonPump Covalent Binding to Cysteine Residues InactivatedPump Inactivated Pump ProtonPump->InactivatedPump Inhibition Inhibition of Acid Secretion InactivatedPump->Inhibition

Caption: Mechanism of H+/K+-ATPase Inhibition.

Beyond the Proton Pump: Exploring New Therapeutic Frontiers

While their role as PPIs is well-established, emerging research is beginning to uncover a broader spectrum of biological activities for derivatives of this compound. These investigations are paving the way for their potential application in other therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Potential: A Nascent but Promising Avenue

Recent studies have begun to explore the anticancer properties of novel compounds synthesized from this compound and related structures. The rationale for this exploration is multifaceted, drawing from the known roles of pyridine and benzimidazole scaffolds in various anticancer agents.

Comparative In Vitro Cytotoxicity Data:

While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related benzimidazole-pyridine compounds have shown promising results. For instance, novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives have demonstrated significant growth-inhibitory activity against various cancer cell lines.[1][2]

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzimidazole-pyridine propyl ketene derivativesHCT116 (Colon)0.06 - 3.645-Fluorouracil56.96 - 174.50
Benzimidazole-pyridine propyl ketene derivativesMCF-7 (Breast)0.04 - 9.80Paclitaxel0.026 - 1.53
Benzimidazole-pyridine propyl ketene derivativesHepG2 (Liver)Varies--

Note: The data presented is for structurally related compounds to illustrate the potential of the pyridine-benzimidazole scaffold. Further research is needed to establish the specific anticancer activity of a broader range of this compound derivatives.

Antimicrobial and Antifungal Activities: An Expanding Arsenal

The search for novel antimicrobial agents is a global health priority. Interestingly, some derivatives of this compound, particularly omeprazole, have demonstrated modest antifungal activity. This has prompted further investigation into the antimicrobial potential of this chemical class.

Antifungal Activity of Omeprazole:

Studies have shown that omeprazole can inhibit the growth of certain fungi, such as Candida albicans and Malassezia pachydermatis.[3][4][5] The proposed mechanism involves the inhibition of fungal plasma membrane H+-ATPase, an enzyme crucial for maintaining intracellular pH and nutrient transport.[6]

Comparative Antimicrobial Data:

Direct comparative studies of a series of this compound derivatives against a panel of bacteria and fungi are currently limited in the public domain. However, the known antifungal activity of omeprazole suggests that this scaffold could be a valuable starting point for the design of new antimicrobial agents.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The anti-inflammatory potential of pyridine and benzimidazole derivatives is an active area of research. These compounds have been shown to modulate key inflammatory pathways. While specific data for a wide range of this compound derivatives is not yet abundant, related structures have shown promise. For example, certain benzimidazole derivatives have demonstrated potent inhibition of secretory phospholipase A2 and 5-lipoxygenase, enzymes involved in the inflammatory cascade.[7]

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparison, this section provides standardized, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (derivatives of this compound) and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay Start Seed Cancer Cells Treatment Treat with Test Compounds Start->Treatment MTT Add MTT Reagent Treatment->MTT Formazan Living Cells Convert MTT to Formazan MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow of the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. While their legacy is firmly rooted in the successful development of proton pump inhibitors, the exploration of their anticancer, antimicrobial, and anti-inflammatory activities is an exciting and rapidly developing field.

Future research should focus on the synthesis and screening of a wider and more diverse library of these derivatives to establish clear structure-activity relationships for these emerging biological activities. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in guiding the rational design of new and more potent therapeutic agents. This comparative guide serves as a foundation for these future endeavors, highlighting both the established successes and the untapped potential of this important class of molecules.

References

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A Senior Application Scientist's Guide to the Comparative Efficacy of Proton Pump Inhibitors from Diverse Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the efficacy of proton pump inhibitors (PPIs), focusing on how their foundational pyridine precursors dictate their pharmacological activity. As researchers and drug development professionals, understanding these nuanced structural-activity relationships is paramount for the innovation of next-generation gastric acid suppressants. We will dissect the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Central Role of the Pyridine Moiety in PPI Function

Proton pump inhibitors represent the gold standard for treating acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Their remarkable efficacy stems from their ability to irreversibly inhibit the gastric H+/K+ ATPase, the enzyme directly responsible for secreting H+ ions into the gastric lumen.[1][3]

The archetypal PPI structure consists of two heterocyclic moieties: a substituted benzimidazole (or a related scaffold like imidazopyridine) and a substituted pyridine ring, linked by a methylsulfinyl bridge.[4][5] While the benzimidazole portion is crucial for the covalent interaction with the proton pump, the pyridine ring is the key to the drug's targeted action.

PPIs are prodrugs, meaning they are administered in an inactive form and require activation within the body.[4][6] The pyridine ring, being a weak base, plays a critical role in this process. Its primary pKa of approximately 4.0 allows for selective accumulation of the PPI in the highly acidic secretory canaliculi of the parietal cell (where the pH can drop below 2.0), reaching concentrations about 1000-fold higher than in the blood.[4] This targeted accumulation is the first determinant of their therapeutic index and safety profile.

The General Mechanism of Action: An Acid-Catalyzed Transformation

Once concentrated at the site of action, all PPIs undergo the same fundamental activation pathway. This process is a sophisticated, acid-catalyzed chemical rearrangement that converts the inactive prodrug into a highly reactive species.

  • Dual Protonation: The journey begins with two protonation steps. The pyridine nitrogen, with a pKa between 3.8 and 4.5, is readily protonated in the acidic environment, "trapping" the drug in the canaliculus.[5] A second protonation occurs on the benzimidazole nitrogen.[4]

  • Intramolecular Rearrangement: The dually protonated PPI is now primed for an intramolecular nucleophilic attack. The unionized pyridine nitrogen attacks the C2 position of the benzimidazole ring.[5]

  • Formation of the Active Inhibitor: This attack leads to the formation of a tetracyclic sulfenic acid or a sulfenamide intermediate.[4][7] This is the active, thiophilic form of the drug.

  • Irreversible Inhibition: The activated inhibitor then rapidly forms a stable, covalent disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+ ATPase.[3][8] This covalent binding permanently inactivates the enzyme. Gastric acid secretion can only resume after the synthesis of new H+/K+ ATPase pumps, a process that takes approximately 24 to 48 hours.[3][4]

G cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH < 2.0) Prodrug Inactive PPI Prodrug Accumulation Selective Accumulation (Pyridine pKa ~4.0) Prodrug->Accumulation Diffusion Activation Acid-Catalyzed Activation Accumulation->Activation Dual Protonation Active_Inhibitor Reactive Sulfenamide Intermediate Activation->Active_Inhibitor Intramolecular Rearrangement Inhibition Irreversible Covalent Bonding (Disulfide Bridge with Cysteine) Active_Inhibitor->Inhibition Pump H+/K+ ATPase (Proton Pump) Pump->Inhibition Blocked_Pump Inactivated Pump Inhibition->Blocked_Pump Inhibition of H+ Secretion

Caption: General mechanism of proton pump inhibitor action.

The Impact of Pyridine Precursors on Chemical Properties and Efficacy

The specific substituents on the pyridine and benzimidazole rings, which are determined by the precursors used during synthesis, significantly influence the drug's physicochemical properties. These subtle molecular differences lead to variations in activation rates, metabolic pathways, and ultimately, clinical efficacy.[6]

The electron-donating or withdrawing nature of substituents on the pyridine ring has a profound and somewhat conflicting impact. Electron-donating groups, such as the methoxy group in omeprazole, increase the pKa of the pyridine nitrogen (pKa1).[5] This enhances the selective accumulation in the parietal cell. Simultaneously, these groups increase the nucleophilicity of the pyridine nitrogen, accelerating the conversion to the active sulfenamide form.[5]

Caption: Chemical structures of common PPIs highlighting substitutions.

Proton Pump Inhibitor Key Pyridine Substituents Pyridine pKa1 Order of Acid Stability Key Characteristics
Omeprazole/Esomeprazole 4-methoxy, 3,5-dimethyl4.06[5]ModerateThe first-in-class PPI. Esomeprazole is the S-isomer, metabolized more slowly, leading to higher plasma levels.[5]
Lansoprazole 4-(2,2,2-trifluoroethoxy), 3-methyl3.83[5]LowThe electron-withdrawing trifluoroethoxy group lowers the pKa1.[7]
Pantoprazole 3,4-dimethoxy3.83[5]HighHigher acid stability means slower activation, allowing the drug to access and bind to an additional cysteine residue (Cys822), potentially leading to more prolonged inhibition.[4]
Rabeprazole 4-(3-methoxypropoxy), 3-methyl4.53[5]Very LowThe methoxypropoxy group is highly electron-donating, resulting in the highest pKa1 and the most rapid activation rate, leading to a fast onset of action.[5][9]

Comparative Efficacy: From In Vitro Potency to Clinical Outcomes

While all PPIs are effective, the structural variations lead to demonstrable differences in potency and clinical performance.

In Vitro H+/K+-ATPase Inhibition

The intrinsic potency of each PPI can be measured by its IC50 value—the concentration required to inhibit 50% of the H+/K+-ATPase activity in an in vitro setting. Studies on isolated rabbit gastric glands have shown differences in their relative potencies.

Proton Pump Inhibitor IC50 (µmol) Relative Potency Ranking
Lansoprazole 0.007[10]1 (Most Potent)
Omeprazole 0.012[10]2
Rabeprazole 0.018[10]3
Pantoprazole 0.050[10]4 (Least Potent)

Data from a comparative study on isolated rabbit gastric glands.[10]

It is crucial to note that in vitro potency does not always directly translate to clinical superiority. Factors like acid stability, accumulation rate (governed by pKa1), and metabolism play a significant role in the overall in vivo effect.

Clinical Efficacy in Acid Suppression

A key metric for clinical efficacy is the duration for which intragastric pH is maintained above 4.0, the threshold for peptic healing and symptom relief. Crossover studies directly comparing standard doses of PPIs provide the most robust data.

Proton Pump Inhibitor (Dose) Mean Time Intragastric pH > 4.0 (hours on Day 5) Healing Rates (Erosive Esophagitis, 8 weeks) Key Clinical Notes
Esomeprazole (40 mg) 14.0[11]~94%[12]Consistently demonstrates superior acid control compared to other standard-dose PPIs.[11][12]
Rabeprazole (20 mg) 12.1[11]~95%[13]Has the most rapid onset of action after the first dose.[9] Pantoprazole and rabeprazole showed greater efficacy in decreasing heartburn in elderly patients compared to omeprazole and lansoprazole.[13]
Omeprazole (20 mg) 11.8[11]~81%[13]The benchmark PPI. Efficacy can be significantly affected by CYP2C19 genetic polymorphisms.[8]
Lansoprazole (30 mg) 11.5[11]~91%[13]High bioavailability.[9]
Pantoprazole (40 mg) 10.1[11]~94%[13]Has the lowest potential for drug-drug interactions via the CYP450 system.[8] Pantoprazole and rabeprazole showed greater efficacy in decreasing heartburn in elderly patients compared to omeprazole and lansoprazole.[13]

Data compiled from multiple comparative clinical trials.[11][12][13]

Key Experimental Protocols

To ensure the reproducibility and validity of comparative efficacy studies, standardized protocols are essential.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol details the measurement of a compound's direct inhibitory effect on the proton pump.

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

Methodology:

  • Preparation of H+/K+-ATPase Enriched Vesicles:

    • Source fresh porcine or rabbit gastric mucosa.[14]

    • Homogenize the tissue in an ice-cold buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).[14]

    • Perform differential centrifugation, involving a low-speed spin to remove large debris, followed by a high-speed ultracentrifugation step to pellet the microsomal vesicles containing the H+/K+-ATPase.[14]

    • Resuspend the final pellet in a suitable buffer for the assay.

  • ATPase Activity Assay:

    • Principle: The assay quantifies the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (Pi) released.[14]

    • Reaction Mixture: In a microplate, combine the prepared gastric vesicles, a buffer (e.g., pH 6.1), MgCl2, KCl (to stimulate the enzyme), and the test PPI at various concentrations.[14] Include a vehicle control (no inhibitor).

    • Initiation: Pre-incubate the mixture to allow for inhibitor binding, then initiate the reaction by adding a known concentration of ATP.

    • Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).

    • Termination & Measurement: Stop the reaction (e.g., by adding a quenching agent like trichloroacetic acid). Measure the concentration of released Pi using a colorimetric method (e.g., malachite green assay).

    • Analysis: Calculate the percentage of inhibition for each PPI concentration relative to the control. Plot the results to determine the IC50 value.[15]

Protocol 2: In Vivo Gastric Acid Secretion in an Anesthetized Rat Model

This protocol assesses the antisecretory effect of a PPI in a living organism.

Caption: Workflow for in vivo gastric acid secretion measurement.

Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., with urethane) and perform a laparotomy to expose the stomach.

  • Pyloric Ligation: Ligate the pyloric end of the stomach to prevent gastric emptying, allowing for the accumulation of gastric secretions.[16]

  • Drug Administration: Administer the test PPI (or vehicle for the control group), typically via intravenous or intraduodenal injection.

  • Stimulation: Induce gastric acid secretion using a secretagogue such as histamine or pentagastrin, administered via continuous intravenous infusion.[16]

  • Collection Period: Allow gastric juice to accumulate for a predetermined period (e.g., 2-4 hours).

  • Sample Collection: At the end of the period, collect the entire contents of the stomach.

  • Analysis:

    • Measure the total volume of the collected gastric juice.

    • Centrifuge the sample to remove solid debris.

    • Titrate an aliquot of the supernatant with a standardized solution of NaOH (e.g., 0.01 N) to a neutral pH to determine the acid concentration.

    • Calculate the total acid output (concentration × volume) and express it as µEq H+/hour.

    • Compare the acid output in the PPI-treated groups to the vehicle control group to determine the percentage of inhibition.

Conclusion and Future Perspectives

The comparative efficacy of proton pump inhibitors is a direct consequence of the chemical diversity endowed by their pyridine precursors. While all PPIs operate through a conserved mechanism of irreversible H+/K+-ATPase inhibition, substitutions on the pyridine ring modulate critical pharmacological parameters, including pKa, acid stability, and activation rate.[5][6]

  • Rabeprazole's high pKa1 leads to rapid activation and a swift onset of action.[5]

  • Pantoprazole's greater acid stability allows for a unique binding profile and a low potential for metabolic drug interactions.[4][8]

  • Esomeprazole's stereochemically pure nature results in slower metabolism and more consistent, potent acid suppression.[5][11]

The choice of a specific PPI should be guided by the clinical context, considering the need for rapid symptom relief, the patient's metabolic profile (CYP2C19 genotype), and their concomitant medications. The experimental protocols outlined herein provide a robust framework for the continued evaluation and development of novel acid suppressants, ensuring that future innovations are grounded in rigorous scientific comparison.

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A Comparative Guide to the Spectroscopic Analysis of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific integrity and progress. In the synthesis of pharmaceutical intermediates and other fine chemicals, even minor structural variations can lead to significant differences in reactivity, efficacy, and safety. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural elucidation of 4-Methoxy-3,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry.

This document moves beyond a simple recitation of methods to offer a rationale for the application of each technique, detailing how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary and often overlapping evidence to build an irrefutable structural assignment. We will also explore how these techniques can be used to differentiate the target molecule from potential isomeric impurities, a critical aspect of quality control in any chemical synthesis.

The Imperative of Orthogonal Spectroscopic Analysis

No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the principle of orthogonality, where different analytical methods based on distinct physical principles are employed. For this compound, a combination of NMR, IR, and MS offers a powerful and comprehensive approach. NMR spectroscopy probes the magnetic environments of the atomic nuclei, providing a detailed map of the carbon-hydrogen framework. IR spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies. Mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns. Together, they form a self-validating system for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound

Based on established principles of chemical shifts and spin-spin coupling, the predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit the following key features:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.2Singlet2HH-2, H-6 (Pyridine ring protons)Protons on a pyridine ring are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom. The symmetry of the molecule makes H-2 and H-6 chemically equivalent.
~3.8Singlet3H-OCH₃ (Methoxy protons)Protons of a methoxy group attached to an aromatic ring typically appear in this region.
~2.3Singlet6HC-3, C-5 -CH₃ (Methyl protons)Protons of methyl groups attached to an aromatic ring. The two methyl groups are chemically equivalent due to the molecule's symmetry.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides a direct look at the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), and it has a smaller gyromagnetic ratio than ¹H, ¹³C NMR is less sensitive. However, proton-decoupled ¹³C NMR spectra are typically simpler, with each unique carbon atom appearing as a single line.

Predicted ¹³C NMR Spectrum of this compound

The predicted proton-decoupled ¹³C NMR spectrum of this compound would show the following signals:

Predicted Chemical Shift (ppm)AssignmentRationale
~160C-4 (Carbon bearing the methoxy group)The oxygen of the methoxy group strongly deshields the attached carbon.
~148C-2, C-6 (Pyridine ring carbons)Carbons adjacent to the nitrogen in a pyridine ring are significantly deshielded. The two carbons are chemically equivalent.
~125C-3, C-5 (Carbons bearing the methyl groups)The two methyl-substituted carbons are equivalent.
~60-OCH₃ (Methoxy carbon)The carbon of the methoxy group.
~18-CH₃ (Methyl carbons)The two methyl carbons are equivalent.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching the nucleus to ¹³C.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to ¹H NMR, with Fourier transformation and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause the bonds within that group to vibrate.

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)VibrationIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic -CH₃ and -OCH₃)Medium-Strong
1600-1580, 1500-1400C=C and C=N stretching (pyridine ring)Medium-Strong
1250-1000C-O stretch (aryl ether)Strong
~1450C-H bend (aliphatic)Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For a liquid sample, a thin film can be placed between two salt plates.

  • Instrument Setup: Place the sample in an FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Data Analysis: Identify the major absorption bands and correlate them with known functional group frequencies.

Data Interpretation Logic for Spectroscopic Methods

Spectroscopic_Logic cluster_data Experimental Data cluster_info Structural Information HNMR 1H NMR Spectrum Proton_Env Proton Environment & Connectivity HNMR->Proton_Env CNMR 13C NMR Spectrum Carbon_Skel Carbon Skeleton CNMR->Carbon_Skel IR IR Spectrum Func_Groups Functional Groups IR->Func_Groups MS Mass Spectrum Mol_Weight Molecular Weight & Formula MS->Mol_Weight Structure Confirmed Structure of This compound Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Logic diagram showing how data from different spectroscopic techniques contribute to the final structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 137, corresponding to the molecular weight of C₈H₁₁NO.[1]

  • High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental composition as C₈H₁₁NO.

  • Fragmentation Pattern: Common fragmentation pathways for substituted pyridines include the loss of substituents. For this compound, one might expect to see fragments corresponding to the loss of a methyl radical (-CH₃, M-15) or a methoxy radical (-OCH₃, M-31).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Differentiating from Potential Isomers and Impurities

A key application of these spectroscopic techniques is to distinguish the target molecule from potential isomers and impurities that may arise during synthesis.

Isomeric Impurity Example: 2-Methoxy-3,5-dimethylpyridine
  • ¹H NMR: This isomer would exhibit a more complex ¹H NMR spectrum due to the lack of symmetry. The two methyl groups and the two aromatic protons would be in different chemical environments, leading to more signals.

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum would show more than the five signals predicted for the target molecule.

Potential Impurity: this compound N-Oxide
  • Mass Spectrometry: The N-oxide would have a molecular weight of 153, easily distinguishable from the target molecule's molecular weight of 137.[2]

  • IR Spectroscopy: The N-O stretching vibration would give rise to a characteristic absorption band in the IR spectrum, which would be absent in the spectrum of the target molecule.

  • NMR Spectroscopy: The presence of the N-oxide would significantly alter the chemical shifts of the pyridine ring protons and carbons due to the strong electron-withdrawing nature of the N-O bond.

Conclusion

The structural confirmation of this compound is most reliably achieved through a multi-pronged spectroscopic approach. ¹H and ¹³C NMR provide a detailed picture of the molecular framework, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. By comparing the experimental data from these orthogonal techniques with predicted spectra and considering potential isomeric and synthetic impurities, researchers can confidently and unequivocally determine the structure of their target compound. This rigorous analytical workflow is essential for ensuring the quality and reliability of chemical research and development.

References

  • PubChem. This compound. [Link]

  • PubChem. This compound 1-Oxide. [Link]

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A Comparative Guide to Computational Investigations of 4-Methoxy-3,5-dimethylpyridine's Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the reactivity of heterocyclic compounds is paramount. 4-Methoxy-3,5-dimethylpyridine, a substituted pyridine, and its derivatives are important building blocks in the synthesis of various pharmaceutical agents. Computational chemistry offers a powerful lens to dissect the intricate mechanisms of their reactions, providing insights that can guide synthetic strategies and the design of novel molecules. This guide provides a comparative overview of computational approaches for studying the reaction mechanisms of this compound, drawing upon established theoretical frameworks and studies of analogous systems to illuminate its reactivity.

The Role of Computational Chemistry in Understanding Pyridine Reactivity

Pyridines and their N-oxides are a cornerstone of many chemical syntheses.[1][2] The electronic nature of the pyridine ring, influenced by substituents, dictates its susceptibility to electrophilic or nucleophilic attack. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the reactivity and elucidating the reaction pathways of these molecules at an atomic level.[3] These theoretical studies allow for the calculation of key parameters such as activation energies, reaction enthalpies, and the geometries of transition states, which are often difficult to determine experimentally.

This guide will explore the application of these computational techniques to understand the reaction mechanisms of this compound, focusing on electrophilic aromatic substitution, nucleophilic aromatic substitution on a functionalized derivative, and the Boekelheide rearrangement of its corresponding N-oxide.

Comparing Computational Methodologies for Pyridine Systems

The accuracy of computational predictions is highly dependent on the chosen theoretical method. For pyridine derivatives, a variety of DFT functionals and basis sets have been successfully employed.

Computational Method Description Typical Application in Pyridine Chemistry Strengths Limitations Reference
B3LYP/6-31G(d,p) A hybrid DFT functional with a Pople-style basis set.Geometry optimizations and frequency calculations of ground states and transition states.A good balance of computational cost and accuracy for many organic reactions.May not be as accurate for systems with significant dispersion interactions.[4]
ωB97X-D/6-311G(d,p) A range-separated hybrid functional with Grimme's D2 dispersion correction and a larger basis set.Studying reaction pathways involving non-covalent interactions and for more accurate energy calculations.Improved description of long-range interactions and generally provides more accurate thermochemistry.Higher computational cost compared to B3LYP/6-31G(d,p).[5]
M06-2X/6-311+G(d,p) A high-nonlocality functional with a larger, diffuse-function-augmented basis set.Recommended for main-group thermochemistry, kinetics, and noncovalent interactions.Generally provides high accuracy for activation barriers and reaction energies.Can be computationally demanding.[5]
PCM/SMD Solvation Models Implicit solvation models that account for the effect of a solvent.Simulating reactions in solution to obtain more realistic energy profiles.Captures the bulk electrostatic effects of the solvent, significantly improving the accuracy of calculated energies.Does not explicitly model solvent-solute interactions like hydrogen bonding.[4]

Experimental Protocol: General Computational Workflow

A typical computational investigation of a reaction mechanism follows these steps:

  • Geometry Optimization: The 3D structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

  • Transition State Search: The transition state structure connecting reactants and products (or intermediates) is located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Frequency Calculation: Vibrational frequencies are calculated for all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed from the transition state to confirm that it connects the desired reactant and product states.

  • Single-Point Energy Calculation: A higher-level theory or a larger basis set is often used to calculate a more accurate electronic energy for the optimized geometries.

  • Inclusion of Solvation Effects: If the reaction occurs in solution, a continuum solvation model is applied to all calculated energies.

Case Study 1: Electrophilic Aromatic Substitution (EAS) on this compound

The electron-donating methoxy and methyl groups are expected to activate the pyridine ring towards electrophilic attack. A computational study can predict the most likely site of substitution (regioselectivity) and the energy barrier for the reaction.

Hypothetical Reaction: Nitration

A common EAS reaction is nitration, using a nitronium ion (NO₂⁺) as the electrophile.

Computational Protocol for EAS Investigation:

  • Model Building: Construct the initial structures of this compound and the nitronium ion.

  • Reactant Complex Optimization: Optimize the geometry of the reactant complex where the nitronium ion is interacting with the pyridine ring at different positions (C2 and C6).

  • Transition State Search: For each potential reaction pathway (attack at C2/C6), locate the transition state for the addition of the nitronium ion to form the sigma complex (arenium ion).

  • Intermediate Optimization: Optimize the geometry of the resulting sigma complex.

  • Product Complex Optimization: Optimize the geometry of the product complex after deprotonation.

  • Energy Profile Construction: Calculate the relative energies of all stationary points (reactants, transition states, intermediates, and products) to construct the reaction energy profile.

Expected Outcomes and Comparison:

Based on studies of other substituted pyridines, the methoxy group is a strong activating group, directing ortho and para. The methyl groups are also activating. In this case, attack at the C2 and C6 positions would be sterically hindered by the adjacent methyl groups. Therefore, a computational study would likely predict that electrophilic attack is most favorable at the nitrogen atom, leading to an N-nitro pyridinium salt, or potentially at the C2/C6 positions despite the steric hindrance, depending on the electrophile and reaction conditions.

Caption: Generalized mechanism for electrophilic aromatic substitution on a pyridine ring.

Case Study 2: Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur, the pyridine ring typically needs to be activated by electron-withdrawing groups and have a good leaving group. Let's consider a hypothetical derivative, 2-chloro-4-methoxy-3,5-dimethylpyridine.

Computational Protocol for SNAr Investigation:

  • Model Building: Create the structures of 2-chloro-4-methoxy-3,5-dimethylpyridine and a nucleophile (e.g., methoxide ion, CH₃O⁻).

  • Reactant Complex Optimization: Optimize the geometry of the complex between the substituted pyridine and the nucleophile.

  • Transition State Search: Locate the transition state for the nucleophilic attack at the carbon bearing the chlorine atom. This could be a concerted (one-step) or stepwise (two-step) process. For a stepwise mechanism, a Meisenheimer complex would be an intermediate.

  • Intermediate Optimization (if applicable): If a Meisenheimer complex is formed, optimize its structure.

  • Product Complex Optimization: Optimize the geometry of the product (2,4-dimethoxy-3,5-dimethylpyridine) and the leaving group (Cl⁻).

  • Energy Profile Analysis: Construct the reaction energy profile to determine the activation barrier and the overall reaction energy.

Comparison of SNAr Computational Approaches:

Aspect Computational Approach 1 (Stepwise) Computational Approach 2 (Concerted) Rationale Reference
Mechanism Addition-Elimination via Meisenheimer ComplexSingle transition stateThe nature of the nucleophile, leaving group, and solvent can favor one pathway over the other. Computational studies can distinguish between these.[6]
Intermediate A stable or quasi-stable intermediate is located.No intermediate is found on the potential energy surface.The stability of the Meisenheimer complex is a key factor.[6]
Energy Profile Two transition states with an intermediate minimum.A single transition state.The shape of the energy profile is a clear indicator of the mechanism.[7]

Case Study 3: The Boekelheide Rearrangement of this compound N-Oxide

The Boekelheide rearrangement is a useful reaction for the functionalization of methyl groups at the 2-position of pyridine N-oxides.[8] For this compound N-oxide, this reaction would proceed with acetic anhydride.

Reaction Steps:

  • Acylation of the N-oxide oxygen by acetic anhydride.

  • Deprotonation of a 3- or 5-methyl group by the acetate ion.

  • A[9][9]-sigmatropic rearrangement.

  • Tautomerization to the final product.

Computational Protocol for the Boekelheide Rearrangement:

  • Model Reactants: Build and optimize the structures of this compound N-oxide and acetic anhydride.

  • Model Intermediates: Optimize the structures of the acylated N-oxide, the enamine-like intermediate after deprotonation.

  • Locate Transition States: Find the transition states for each step: acylation, deprotonation, the[9][9]-sigmatropic rearrangement, and tautomerization.

  • Construct Energy Profile: Calculate the energies of all stationary points to map out the entire reaction pathway and identify the rate-determining step.

Boekelheide_Rearrangement A Pyridine N-Oxide + Acetic Anhydride B O-Acylated Intermediate A->B Acylation C Deprotonated Intermediate (Enamine) B->C Deprotonation D [3,3]-Sigmatropic Rearrangement TS C->D Rate-determining step E Rearranged Intermediate D->E F Final Product (Hydroxymethyl Pyridine Acetate) E->F Tautomerization

Caption: Key steps in the Boekelheide rearrangement of a substituted pyridine N-oxide.

Conclusion

While direct computational studies on the reaction mechanisms of this compound are not yet prevalent in the literature, a robust framework for such investigations exists based on extensive theoretical work on related pyridine derivatives. By employing established DFT methodologies, researchers can confidently predict the reactivity of this important synthetic building block. Comparative analysis of different computational approaches, as outlined in this guide, is crucial for obtaining reliable and insightful results. Such studies can elucidate the subtle electronic and steric factors that govern the reaction pathways, ultimately accelerating the discovery and development of new medicines and functional materials.

References

  • Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine.
  • Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride. BenchChem. (Accessed Jan 13, 2026).
  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. PubMed. (Accessed Jan 13, 2026).
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. (Accessed Jan 13, 2026).
  • Computational study of vicarious nucleophilic substitution reactions.
  • Concerted Nucleophilic Aromatic Substitutions. PMC. (Accessed Jan 13, 2026).
  • Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. Physical Chemistry Chemical Physics. (Accessed Jan 13, 2026).
  • Theoretical Study on the Reaction Mechanism of Formation of Lutidine Derivatives — Unexpected FLUORAL-P Compounds.
  • Recent trends in the chemistry of pyridine N-oxides.
  • Recent Trends in the Chemistry of Pyridine N-Oxides.

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A Comparative Validation Guide to 4-Methoxy-3,5-dimethylpyridine and its Analogs as Key Pharmaceutical Intermediates in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparative analysis of 4-Methoxy-3,5-dimethylpyridine and its key derivatives, which are pivotal intermediates in the synthesis of proton pump inhibitors (PPIs). We will explore the synthetic pathways, analytical validation, and comparative performance of these intermediates against alternatives used in the synthesis of major PPIs like lansoprazole and pantoprazole. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, data-driven insights.

Introduction: The Central Role of Substituted Pyridines in PPIs

Proton Pump Inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in parietal cells.[1] The chemical scaffold of most major PPIs, such as omeprazole, esomeprazole, lansoprazole, and pantoprazole, consists of a substituted benzimidazole moiety linked to a pyridine ring via a methylsulfinyl bridge. The nature and substitution pattern of the pyridine ring are critical to the molecule's activity and overall properties.

This compound, particularly in its 2-hydroxymethyl and 2-chloromethyl forms, is the cornerstone intermediate for the synthesis of omeprazole and its S-enantiomer, esomeprazole.[2] The validation of this intermediate is therefore a critical step in ensuring the quality, consistency, and efficacy of the final Active Pharmaceutical Ingredient (API).

Regulatory Framework: Defining and Validating a Key Starting Material

From a regulatory perspective, an API starting material is the point at which Good Manufacturing Practices (GMP) are introduced into the synthesis.[3][4] The selection and justification of a Key Starting Material (KSM) are critical aspects of a drug submission and are scrutinized by regulatory bodies like the FDA and EMA.[2][5] An appropriate KSM should be a well-characterized compound with a defined chemical structure and properties.[4]

This compound and its immediate derivatives, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, are often considered KSMs or key intermediates in the synthesis of omeprazole. Their validation involves a thorough assessment of their synthesis, impurity profile, and analytical controls.

Synthesis and Validation of the Omeprazole Pyridine Intermediate

The synthesis of the key pyridine intermediate for omeprazole, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, and its subsequent activation to the chloromethyl derivative, is a well-established multi-step process.

Synthetic Pathway

A common synthetic route starts from 2,3,5-trimethylpyridine and proceeds through oxidation, nitration, methoxylation, and functional group manipulation at the 2-position.[6]

Diagram: Synthetic Pathway to Omeprazole's Pyridine Intermediate

G start 2,3,5-Trimethylpyridine n_oxide 2,3,5-Trimethylpyridine-N-oxide start->n_oxide Oxidation (e.g., H2O2) nitro_n_oxide 2,3,5-Trimethyl-4-nitropyridine-N-oxide n_oxide->nitro_n_oxide Nitration (HNO3/H2SO4) methoxy_n_oxide 2,3,5-Trimethyl-4-methoxypyridine-N-oxide nitro_n_oxide->methoxy_n_oxide Methoxylation (NaOMe) hydroxymethyl (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol methoxy_n_oxide->hydroxymethyl Rearrangement & Hydrolysis chloromethyl 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl hydroxymethyl->chloromethyl Chlorination (SOCl2 or POCl3)

Caption: A common synthetic route to the key pyridine intermediate for omeprazole.

Experimental Protocol: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

The conversion of the hydroxymethyl intermediate to the reactive chloromethyl derivative is a critical step.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)[7]

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N) (if using POCl₃)[7]

Procedure (using SOCl₂):

  • Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.05-1.2 eq) in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction to completion by TLC or HPLC.

  • Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the product.

Rationale for Experimental Choices:

  • The use of thionyl chloride or phosphorus oxychloride provides an efficient and high-yielding conversion of the primary alcohol to the corresponding chloride.

  • Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the starting material.

  • The reaction is performed at low temperature initially to control the exothermic reaction between the alcohol and the chlorinating agent.

Analytical Validation Data

A self-validating system for this intermediate requires thorough analytical characterization to confirm its identity and purity.

Table 1: Physicochemical and Analytical Data for Omeprazole Pyridine Intermediates

Parameter(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl
CAS Number 86604-78-6[2]86604-75-3
Molecular Formula C₉H₁₃NO₂[2]C₉H₁₃Cl₂NO
Molecular Weight 167.21 g/mol [2]222.11 g/mol
Appearance White to light brown crystalline powder[2]White to off-white solid
Melting Point 56.5-60.5 °C[5]~165-170 °C (decomposes)
¹H NMR (CDCl₃, δ ppm) ~2.2-2.3 (s, 6H, 2xCH₃), ~3.7 (s, 3H, OCH₃), ~4.7 (s, 2H, CH₂OH), ~8.2 (s, 1H, Ar-H)~2.3-2.4 (s, 6H, 2xCH₃), ~3.8 (s, 3H, OCH₃), ~4.8 (s, 2H, CH₂Cl), ~8.3 (s, 1H, Ar-H)
Purity (HPLC) >98%>99%
Typical Yield Variable depending on route>95% (from hydroxymethyl)[8]

Note: NMR shifts are approximate and can vary based on solvent and instrument.

Comparative Analysis with Alternative Pyridine Intermediates

The choice of the pyridine intermediate is intrinsically linked to the desired final PPI. Here, we compare the key pyridine building blocks for omeprazole, lansoprazole, and pantoprazole.

Lansoprazole Intermediate: 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Lansoprazole features a trifluoroethoxy group on the pyridine ring, which necessitates a different synthetic starting point, typically 2,3-lutidine.[9] The synthesis involves similar steps of oxidation, nitration, and functionalization, but with the introduction of the trifluoroethoxy group.[10]

Pantoprazole Intermediate: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

Pantoprazole's pyridine moiety is characterized by two methoxy groups at the 3 and 4 positions. Its synthesis often starts from 3-hydroxy-2-methyl-4-pyrone.[11]

Diagram: Comparative Workflow for PPI Intermediate Synthesis

G cluster_omeprazole Omeprazole Intermediate cluster_lansoprazole Lansoprazole Intermediate cluster_pantoprazole Pantoprazole Intermediate omep_start 2,3,5-Trimethylpyridine omep_inter (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol omep_start->omep_inter Multi-step synthesis omep_final 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl omep_inter->omep_final Chlorination lans_start 2,3-Lutidine lans_inter 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine lans_start->lans_inter Multi-step synthesis lans_final 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl lans_inter->lans_final Chlorination pant_start 3-Hydroxy-2-methyl-4-pyrone pant_inter 2-Hydroxymethyl-3,4-dimethoxypyridine pant_start->pant_inter Multi-step synthesis pant_final 2-Chloromethyl-3,4-dimethoxypyridine HCl pant_inter->pant_final Chlorination

Caption: Comparison of starting materials and key intermediates for different PPIs.

Performance Comparison

The "performance" of these intermediates can be evaluated based on the efficiency of their synthesis and their reactivity in the subsequent coupling reaction with the benzimidazole moiety.

Table 2: Comparative Data of Key Pyridine Intermediates for Major PPIs

ParameterOmeprazole IntermediateLansoprazole IntermediatePantoprazole Intermediate
Starting Material 2,3,5-Trimethylpyridine[6]2,3-Lutidine[9]3-Hydroxy-2-methyl-4-pyrone[11]
Key Structural Feature 4-methoxy, 3,5-dimethyl4-(2,2,2-trifluoroethoxy), 3-methyl3,4-dimethoxy
Molecular Weight (HCl salt) 222.11 g/mol 276.08 g/mol [9]224.08 g/mol [12]
Melting Point (HCl salt) ~165-170 °C (dec.)208-214 °C[8]~155 °C (dec.)[12]
Reported Overall Yield Generally highYields can be variable due to fluorination stepGood, with optimized routes[11]
Key Synthetic Challenge Multi-step synthesis from collidineIntroduction and stability of the trifluoroethoxy groupSynthesis of the disubstituted pyridine core
Purity (HPLC) Typically >99%Typically >98%[13]Typically >97%[12]

Causality Behind Experimental Choices:

  • The choice of starting material is dictated by the desired substitution pattern on the final pyridine ring.

  • The trifluoroethoxy group in the lansoprazole intermediate is introduced to modulate the electronic properties of the pyridine ring, which can influence the pKa and ultimately the drug's activation in the acidic environment of the parietal cells.

  • The dimethoxy substitution in the pantoprazole intermediate similarly influences its physicochemical properties.

Conclusion and Future Perspectives

The validation of this compound and its derivatives as key intermediates is a well-established process critical to the manufacturing of omeprazole and esomeprazole. A comparative analysis with the corresponding intermediates for lansoprazole and pantoprazole reveals that while the core synthetic strategies are analogous (functionalization of a pyridine ring), the specific starting materials and reagents are tailored to achieve the unique substitution patterns of each API.

The choice of intermediate is a strategic one, balancing synthetic accessibility, cost, and the desired physicochemical properties of the final drug product. Future research in this area may focus on developing more convergent and greener synthetic routes to these valuable pyridine building blocks, potentially utilizing novel catalytic methods to streamline the multi-step sequences.

References

  • FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. Pharmaceutical Technology.
  • 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride 97%. Sigma-Aldrich.
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. PubChem.
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A Comparative Guide to Catalytic Systems for the Synthesis of 4-Methoxy-3,5-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-3,5-dimethylpyridine and its functionalized derivatives, particularly (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, are pivotal intermediates in the pharmaceutical industry. They form the core pyridine moiety of several blockbuster proton pump inhibitors (PPIs), including omeprazole and esomeprazole, which are essential for treating acid-reflux disorders[1]. The efficiency, selectivity, and scalability of the synthesis of these intermediates are of paramount importance, directly impacting the economic viability and environmental footprint of the final active pharmaceutical ingredient (API). A critical step in the most common synthetic routes is the catalytic reduction of a nitrile or aldehyde precursor. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this transformation, focusing on Raney® Nickel and Palladium on Carbon (Pd/C). We will dissect their performance based on experimental data, explore the mechanistic rationale behind catalyst selection, and provide detailed, field-proven protocols for researchers and process chemists.

Overview of Synthetic Pathways

The industrial synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol typically originates from 3,5-dimethylpyridine. The molecule undergoes a series of transformations, including N-oxidation, nitration, methoxylation, and cyanation, to yield the key precursor: 3,5-dimethyl-4-methoxypyridine-2-carbonitrile[2][3]. The final, critical step involves the reduction of this nitrile to the corresponding aminomethyl intermediate, which is subsequently converted to the desired hydroxymethyl product. It is the catalytic hydrogenation of the nitrile that presents a crucial choice point for chemists, dictating yield, purity, and operational safety.

G cluster_0 Upstream Synthesis cluster_1 Catalytic Hydrogenation (Focus of this Guide) cluster_2 Final Conversion A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine N-oxide A->B Oxidation C Key Precursor: 3,5-Dimethyl-4-methoxy- pyridine-2-carbonitrile B->C Nitration, Methoxylation, Cyanation [2, 3] D 3,5-Dimethyl-4-methoxy- 2-aminomethylpyridine C->D Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C) E Target Intermediate: (4-Methoxy-3,5-dimethylpyridin- 2-yl)methanol D->E Diazotization & Hydrolysis [2]

Caption: Overall synthetic pathway to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Catalyst Performance: A Head-to-Head Comparison

The choice between Raney® Nickel and Palladium on Carbon is not merely one of preference but is dictated by factors including cost, desired selectivity, reaction scale, and available safety infrastructure. Both are highly effective heterogeneous catalysts for nitrile reduction, but they possess distinct operational characteristics.

Raney® Nickel

Raney® Nickel is a high-surface-area, sponge-like catalyst composed primarily of nickel derived from a nickel-aluminum alloy. It is a workhorse in industrial chemistry, prized for its high activity and significantly lower cost compared to precious metal catalysts.

  • Mechanism & Expertise: Raney® Ni is particularly effective for the hydrogenation of nitriles to primary amines. Its porous structure contains a high concentration of active sites where hydrogen gas is adsorbed and dissociatively activated. The nitrile group coordinates to these nickel sites, facilitating stepwise reduction to the amine. The choice of an ammonia-saturated solvent, as detailed in protocols, is a critical, experience-driven decision. Ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing for reactive intermediates, thereby enhancing selectivity towards the desired primary amine[2][4].

  • Performance & Trustworthiness: A documented synthesis utilizing Raney® Nickel for the hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine reports a yield of 65.9%[2]. This provides a solid, verifiable benchmark for its performance. However, a key consideration is its pyrophoric nature when dry, necessitating careful handling under a solvent blanket.

  • Challenges: The primary challenge with pyridine derivatives is potential catalyst poisoning. The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the nickel surface, blocking active sites and reducing catalytic activity[4].

Palladium on Carbon (Pd/C)

Palladium, a noble metal, supported on activated carbon is another excellent catalyst for hydrogenation reactions. It is often favored in laboratory and fine chemical synthesis for its high activity, selectivity, and cleaner reaction profiles.

  • Mechanism & Expertise: Pd/C functions similarly to Raney® Ni by activating molecular hydrogen on the metal surface. It is often considered more selective, with a lower tendency to catalyze side reactions. The key advantage lies in its ability to operate under milder conditions (temperature and pressure) than some base metal catalysts. This is crucial for substrates with multiple reducible functional groups, as it can help prevent undesired reduction of the pyridine ring itself, a reaction that typically requires harsher conditions[4].

  • Performance & Trustworthiness: While specific yield data for this exact transformation is less commonly published in patents, Pd/C is cited as a direct and viable alternative to Raney® Nickel[2][3][4]. Its performance is reliably high in analogous nitrile hydrogenations, often achieving excellent yields. Its non-pyrophoric nature makes it significantly easier and safer to handle than Raney® Ni, a critical factor in laboratory settings.

  • Challenges: The two main drawbacks of Pd/C are its significantly higher cost and its susceptibility to poisoning by sulfur or nitrogen-containing compounds, including the pyridine substrate itself[4].

Quantitative Data Summary

The table below provides a side-by-side comparison of the key performance and operational parameters for each catalyst in the context of this synthesis.

ParameterRaney® NickelPalladium on Carbon (Pd/C)
Catalyst Type Nickel-Aluminum Alloy (Base Metal)Supported Precious Metal
Typical Loading Often used in significant weight excess (e.g., 1:1 with substrate)[2]Typically 5-10 mol% of the metal relative to the substrate
Reaction Conditions Room Temp, Normal Pressure (can be lengthy, e.g., 3 days)[2]Mild to moderate temp/pressure, often faster reaction times
Reported Yield ~66% for the target amine intermediate[2]High yields are typical for nitrile reductions
Relative Cost LowHigh
Key Advantage Cost-effectiveness, high activityHigh selectivity, ease of handling, milder conditions
Key Disadvantage Pyrophoric (safety hazard), potential for metal leachingHigh cost, susceptibility to nitrogen poisoning[4]

Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Hydrogenation using Raney® Nickel

(Adapted from patent literature for laboratory scale[2])

Objective: To synthesize 3,5-dimethyl-4-methoxy-2-aminomethylpyridine via catalytic hydrogenation.

Materials:

  • 3,5-dimethyl-4-methoxy-2-cyanopyridine (2.0 g)

  • Raney® Nickel (2.0 g, aqueous slurry)

  • Methanol (MeOH), anhydrous (65 mL)

  • Ammonia (NH₃) gas

  • Hydrogen (H₂) gas

  • Argon (Ar) or Nitrogen (N₂) gas (for inerting)

  • Celite™ or other filter aid

G A 1. Catalyst Preparation Wash Raney® Ni slurry with anhydrous MeOH (3x) to remove water. C 3. Reaction Setup Combine cyanopyridine, washed Raney® Ni, and NH₃-saturated MeOH in a hydrogenation flask under Ar. A->C B 2. Solvent Saturation Bubble NH₃ gas through 65 mL of MeOH for 15 min to create an ammonia-saturated solution. B->C D 4. Hydrogenation Purge flask with H₂ (3x). Stir vigorously under an H₂ balloon at RT for 72 hours. C->D E 5. Workup: Filtration Carefully filter the reaction mixture through Celite™ under an inert atmosphere. Wash catalyst with MeOH. D->E F 6. Isolation Combine filtrates and remove solvent via rotary evaporation to yield the crude aminomethylpyridine. E->F

Caption: Experimental workflow for Raney® Nickel catalyzed hydrogenation.

Step-by-Step Procedure:

  • Catalyst Preparation: In a fume hood, carefully decant the water from 2.0 g of Raney® Nickel slurry. Wash the catalyst by suspending it in anhydrous methanol and allowing it to settle, then decanting the solvent. Repeat this process three times to ensure the catalyst is water-free. CAUTION: Do not allow the catalyst to become dry, as it is pyrophoric.

  • Reaction Setup: To a suitable hydrogenation flask equipped with a magnetic stir bar, add 3,5-dimethyl-4-methoxy-2-cyanopyridine (2.0 g).

  • Prepare the reaction solvent by bubbling ammonia gas through 65 mL of anhydrous methanol for approximately 15 minutes.

  • Under a stream of argon or nitrogen, add the ammonia-saturated methanol to the reaction flask, followed by the washed Raney® Nickel catalyst.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for lab scale) and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take up to 3 days[2].

  • Workup: Once the reaction is complete, purge the flask with argon or nitrogen. Carefully filter the mixture through a pad of Celite™ to remove the catalyst. Wash the Celite™ pad with methanol to recover all the product. CAUTION: Keep the filtered catalyst cake wet with solvent at all times.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-dimethyl-4-methoxy-2-aminomethylpyridine as an oil.

Protocol 2: General Procedure for Hydrogenation using Pd/C

Objective: To provide a general, adaptable protocol for the same transformation using a palladium catalyst.

Materials:

  • 3,5-dimethyl-4-methoxy-2-cyanopyridine (2.0 g)

  • 10% Palladium on Carbon (10% w/w, ~0.2 g)

  • Methanol (MeOH) or Ethanol (EtOH) (50 mL)

  • Hydrogen (H₂) gas

  • Argon (Ar) or Nitrogen (N₂) gas

Step-by-Step Procedure:

  • Reaction Setup: To a hydrogenation flask, add 3,5-dimethyl-4-methoxy-2-cyanopyridine (2.0 g) and methanol (50 mL).

  • Carefully add 10% Pd/C (0.2 g) to the solution under an inert atmosphere (argon or nitrogen).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas three times.

  • Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking. The reaction can be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.

  • Monitor hydrogen uptake and reaction progress by TLC or LC-MS.

  • Workup: Upon completion, vent the hydrogen and purge the system with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

Conclusion and Recommendations

Both Raney® Nickel and Palladium on Carbon are highly effective catalysts for the synthesis of this compound derivatives via nitrile hydrogenation.

  • For large-scale industrial production , Raney® Nickel is often the catalyst of choice due to its dramatically lower cost[4]. While it requires specialized handling procedures due to its pyrophoric nature, these are manageable in a dedicated manufacturing environment. The reported yields are good, making it an economically sound option.

  • For laboratory-scale synthesis, discovery chemistry, and process optimization , Palladium on Carbon (Pd/C) is highly recommended. Its superior ease of handling, cleaner reaction profiles, and ability to function under milder conditions provide significant advantages in a research setting where safety, reliability, and speed are often prioritized over raw material cost.

The ultimate decision rests on a careful evaluation of the project's specific goals, balancing economic constraints with operational safety, desired purity, and available equipment.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. 4

  • Google Patents. (1989). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

  • Google Patents. (1990). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. 1

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 4-Methoxy-3,5-dimethylpyridine (CAS No. 447461-23-6) is a valuable pyridine derivative in organic synthesis, its handling and disposal demand a rigorous, protocol-driven approach. This guide moves beyond mere compliance, offering a framework for the safe, efficient, and environmentally responsible management of this chemical's waste stream, grounded in established safety principles and regulatory standards.

Our primary objective is to ensure that every step, from the point of generation to final disposal, is a self-validating system of safety and compliance, protecting both laboratory personnel and the environment.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. The causality behind our disposal protocols is directly linked to its specific toxicological and physical properties. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.

This substance is known to be harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[1][2][3][4][5][6] The primary risks in a laboratory setting involve inadvertent exposure through inhalation of dust, direct skin or eye contact, and contamination of surfaces. Therefore, all handling and disposal procedures are designed to mitigate these specific risks.

Hazard ClassificationGHS PictogramAssociated Risks & Required Precautions
Harmful if Swallowed (H302) [3]Exclamation Mark Ingestion can lead to systemic toxicity. Precaution: Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1][2]
Causes Skin Irritation (H315) [1][2][4][5][6][7]Exclamation Mark Direct contact can cause redness, itching, and inflammation. Precaution: Always wear appropriate chemical-resistant gloves and a lab coat.[1][5]
Causes Serious Eye Irritation (H319) [2][4][5][6]Exclamation Mark Can cause significant eye damage upon contact. Precaution: Wear chemical safety goggles or a face shield.[1][4][5]
May Cause Respiratory Irritation (H335) [1][2][4][5]Exclamation Mark Inhalation of dust can irritate the respiratory tract. Precaution: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

The safest waste is the waste you don't create. Proper handling during experimentation is the first step in a sound disposal plan. All work with this compound must be conducted with the appropriate engineering controls and PPE.

  • Engineering Controls : All weighing and transfers of the solid material should be performed within a chemical fume hood to contain dust and vapors.[8]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this chemical includes:

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Always inspect gloves for integrity before use and wash hands after removal.[9]

    • Body Protection : A fully buttoned lab coat is required to protect against skin contact.[9]

    • Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[4]

Waste Segregation, Containment, and Labeling

Proper segregation is a critical, non-negotiable step in chemical waste management. It prevents potentially violent chemical reactions and ensures the waste can be disposed of correctly by a licensed facility. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][10]

Step-by-Step Containment Protocol:
  • Container Selection :

    • Solid Waste : Collect pure this compound waste, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[1][2]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealable, and compatible liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility. As a pyridine derivative, it should not be mixed with strong oxidizers or acids.[9]

    • Sharps : Any contaminated sharps (needles, razor blades) must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[11]

  • Container Labeling : The moment the first drop of waste enters the container, it must be labeled.[9] Federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate strict labeling.[10][12] The label must include:

    • The words "Hazardous Waste" .[13][14]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.[10] For mixtures, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date (the date the first waste was added).

    • Your name, department, and lab number.

  • Waste Storage :

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[13][14]

    • Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.

    • The container must be kept closed at all times except when adding waste.[13]

Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound is a multi-stage process that ensures regulatory compliance and safety. The workflow begins at the lab bench and ends with thermal destruction by a licensed facility. As a pyridine derivative, this waste is often subject to specific EPA waste codes, such as F005 for spent solvent mixtures containing pyridine.[15][16][17]

The following diagram illustrates the decision-making and logistical flow for proper disposal.

G Disposal Workflow for this compound cluster_lab Laboratory Responsibility cluster_ehs Environmental Health & Safety (EHS) Responsibility cluster_vendor Licensed Disposal Facility Responsibility gen 1. Waste Generation (Solid, Liquid, Contaminated PPE) char 2. Characterize Waste (Pure solid, solution, etc.) gen->char container 3. Select Compatible Waste Container char->container labeling 4. Affix Hazardous Waste Label (List all constituents) container->labeling store 5. Store in Satellite Accumulation Area (SAA) labeling->store request 6. Request Pickup (Via EHS Portal/Form) store->request pickup 7. EHS Collection from Laboratory SAA request->pickup transport 8. Transport to Central Accumulation Area (CAA) pickup->transport manifest 9. Manifest for Off-site Disposal transport->manifest disposal 10. Final Disposal (e.g., High-Temperature Incineration) manifest->disposal

Caption: Logical workflow for the disposal of this compound waste.

Protocol Steps:
  • Generation & Segregation : At your lab bench, collect all waste materials as described in Section 3.

  • SAA Storage : Place the properly labeled and sealed container in your lab's designated SAA.

  • Monitor Fill Level : Do not overfill containers; a maximum of 90% capacity is a common best practice to allow for expansion and prevent spills.[12]

  • Schedule Pickup : Once the container is full or is no longer needed, schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[10]

  • EHS Management : EHS personnel will collect the waste, transport it to a central holding facility, and consolidate it for shipment.

  • Final Disposal : The waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration, which is a common method for pyridine-based wastes.[18][19]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a prepared response is critical to mitigating harm.

  • Small Spill (Contained within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.

    • Collect the absorbent material using non-sparking tools and place it in your hazardous waste container.[9]

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood) :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.[9]

    • Prevent entry into the area.

    • Allow only trained emergency responders to handle the cleanup.

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5][6]

    • Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][5]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][5]

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[8]

References

  • Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link].

  • Fisher Scientific. (2024, March 15). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link].

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link].

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link].

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link].

  • University of Tennessee, Knoxville - Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link].

  • Washington State University - Environmental Health & Safety. (n.d.). Pyridine - Standard Operating Procedure. Retrieved from [Link].

  • Jiangsu Haipu Functional Materials Co.,Ltd. (n.d.). Treatment of Pyridine and Pyridine Derivatives Wastewater. Retrieved from [Link].

  • American Laboratory. (2022, March 2). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link].

  • TU Delft Research Portal. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream. Retrieved from [Link].

  • PubChem. (n.d.). This compound. Retrieved from [Link].

  • University of Maryland - Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link].

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link].

  • Duke University - Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link].

  • European Chemicals Agency (ECHA). (n.d.). Hazard class table. Retrieved from [Link].

  • U.S. Environmental Protection Agency (EPA). (n.d.). Nationally Defined Values for Waste Code. Retrieved from [Link].

  • Massachusetts Institute of Technology - Environmental Health & Safety. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link].

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A Comprehensive Guide to the Safe Handling of 4-Methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of pharmaceutical research, chemical synthesis, and drug development, the meticulous and safe handling of specialized reagents is paramount. This guide provides essential, in-depth procedural information for the safe handling and disposal of 4-Methoxy-3,5-dimethylpyridine. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work. This document is structured to provide immediate, actionable intelligence, moving beyond a simple checklist to explain the rationale behind each safety recommendation.

Immediate Hazard Assessment and Core Precautions

Substituted pyridines as a class of compounds can present significant health hazards. Based on data from analogous structures, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] Inhalation, ingestion, and skin absorption are all potential routes of exposure.[4]

Core Precautions:

  • Work in a Controlled Environment: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

  • Avoid Contact: Direct contact with the skin, eyes, and clothing must be strictly avoided.[3]

  • Prohibit Consumption: Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled and stored.[6]

  • Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with pyridine derivatives.[5] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer Chemical safety goggles with side shieldsChemically resistant gloves (e.g., butyl rubber, neoprene)Fully buttoned lab coatN95 dust mask if handling powder outside of a fume hood
Solution Preparation Chemical safety goggles and a face shieldChemically resistant glovesChemical-resistant apron over a lab coatWork within a fume hood
Running Reactions Chemical safety gogglesChemically resistant glovesFully buttoned lab coatWork within a fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemically resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Weighing
  • Don PPE: Before handling the reagent, ensure all required PPE is correctly fitted and inspected for any damage.

  • Work in a Fume Hood: Conduct all weighing and initial dilutions inside a certified chemical fume hood to control vapor and dust exposure.

  • Use Appropriate Tools: Use non-sparking tools for transfers to prevent ignition of flammable vapors that are characteristic of many pyridine compounds.[6]

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.[6]

Reaction Setup and Execution
  • Closed Systems: Whenever possible, utilize a closed system for reactions to minimize the release of vapors.

  • Ventilation: Ensure continuous operation of the fume hood throughout the entire reaction and workup process.

  • Temperature Control: Be mindful of reaction temperatures, as higher temperatures can increase the vapor pressure of the compound.

Post-Reaction Workup and Purification
  • Controlled Quenching: If the reaction requires quenching, perform this step slowly and carefully within the fume hood to avoid uncontrolled exothermic events.

  • Extraction and Distillation: All extractions and distillations must be performed within the fume hood.

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleanup Cleanup & Disposal prep_start Start: Obtain Reagent don_ppe Don Appropriate PPE prep_start->don_ppe enter_hood Enter Chemical Fume Hood don_ppe->enter_hood weigh_transfer Weigh and Transfer enter_hood->weigh_transfer setup_reaction Set Up Reaction Apparatus weigh_transfer->setup_reaction run_reaction Monitor Reaction setup_reaction->run_reaction quench Controlled Quenching run_reaction->quench extract Extraction/Purification quench->extract decontaminate Decontaminate Glassware extract->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste end_process End: Complete Log dispose_waste->end_process

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Small Spill: For a small spill, absorb the material with an inert, dry substance (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Classification: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.[8]

  • Containerization: Collect all waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with pyridine compounds.

  • Disposal Route: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8] All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor, following all local, state, and federal regulations.[1]

By integrating these safety protocols into your laboratory's standard operating procedures, you can create a safer research environment and ensure the well-being of all personnel.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Pyridine Safety Information. [Link]

  • Safety Data Sheet. (2023, February 1). Pyridine,6551E-3. [Link]

  • PubChem. This compound. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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